1-(3-Bromopyridin-2-yl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBSIUPQJYAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535565 | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-56-7 | |
| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Bromopyridin-2-yl)piperazine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Bromopyridin-2-yl)piperazine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical and physical properties, detail robust synthetic and purification protocols, and examine its chemical reactivity. The strategic utility of this molecule as a versatile scaffold for building diverse chemical libraries is highlighted, with a focus on its applications in creating novel therapeutic agents. This document is intended as a critical resource for researchers, scientists, and professionals engaged in synthetic chemistry and pharmaceutical research, offering both foundational knowledge and practical, field-proven insights.
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the arylpiperazine motif is a privileged structure, appearing in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] this compound emerges as a particularly valuable building block within this class. Its structure marries the electron-deficient, synthetically versatile pyridine ring with the readily functionalizable piperazine moiety. The bromine atom at the 3-position of the pyridine ring serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions, while the secondary amine of the piperazine ring offers a second, independent vector for chemical diversification.[3] This dual reactivity allows for the systematic and efficient construction of large, diverse chemical libraries, making it an ideal starting point for fragment-based drug discovery and hit-to-lead optimization campaigns.
This guide provides an in-depth examination of the essential chemical properties, synthesis, and reactivity of this compound, grounding theoretical principles in practical, validated experimental protocols.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step synthesis and rational drug design. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3-bromo-2-pyridinyl)piperazine | PubChem[4] |
| CAS Number | 87394-56-7 | PubChem[4] |
| Molecular Formula | C₉H₁₂BrN₃ | PubChem[4] |
| Molecular Weight | 242.12 g/mol | PubChem[4] |
| Exact Mass | 241.02146 Da | PubChem[4] |
| Boiling Point (Predicted) | 349.4 ± 37.0 °C | ChemicalBook[5] |
| Density (Predicted) | 1.448 ± 0.06 g/cm³ | ChemicalBook[5] |
| pKa (Predicted) | 8.36 ± 0.10 | ChemicalBook[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 28.2 Ų | PubChem[4] |
| ChEMBL ID | CHEMBL295921 | PubChem[4] |
Synthesis and Characterization
The principal route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack.
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis involves the reaction of 2,3-dibromopyridine with piperazine. The carbon at the C2 position of the pyridine ring is more electron-deficient than the C3 position, making it more susceptible to nucleophilic attack by the piperazine. This regioselectivity drives the formation of the desired product.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol: Synthesis
-
Materials: 2,3-dibromopyridine, Piperazine, Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dibromopyridine (1.0 eq).
-
Add anhydrous piperazine (2.5 eq) and potassium carbonate (2.0 eq). The excess piperazine acts as both a reactant and a scavenger for the HBr byproduct, while K₂CO₃ serves as the base.
-
Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Step-by-Step Experimental Protocol: Purification and Characterization
-
Purification:
-
The crude residue is purified by column chromatography on silica gel.
-
A gradient elution system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective for separating the product from unreacted starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The spectra should show characteristic signals for the pyridine and piperazine protons and carbons.[6]
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight. The spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[7]
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations, such as N-H stretching for the piperazine and C=N/C=C stretching for the pyridine ring.[6]
-
Chemical Reactivity and Strategic Derivatization
The synthetic power of this compound lies in its two distinct and orthogonally reactive sites. This allows for a modular approach to library synthesis, where each site can be independently functionalized.
Caption: Key derivatization pathways for the core scaffold.
Reactivity of the Bromopyridine Moiety
The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This is the most common strategy for introducing molecular complexity.[8][9]
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, allowing for exploration of interactions in aromatic-binding pockets of biological targets.[10]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines attaches a wide range of amino functionalities, a common tactic for modulating solubility and hydrogen-bonding capabilities.[9]
-
Heck Reaction: Reaction with alkenes can be used to introduce unsaturated side chains.[9]
Reactivity of the Piperazine Moiety
The secondary amine of the piperazine ring is a nucleophile and a base, providing a second handle for diversification. These reactions are typically high-yielding and procedurally simple.[2][11]
-
N-Alkylation: Reaction with alkyl halides or sulfonates introduces alkyl chains.
-
N-Acylation: Reaction with acyl chlorides or anhydrides forms amides, which can alter electronic properties and introduce new interaction points.
-
Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones followed by a reducing agent (e.g., NaBH(OAc)₃) is a powerful method for installing a vast array of substituted alkyl groups.
Applications in Drug Discovery
The this compound scaffold is a foundational element for building libraries aimed at various biological targets. The arylpiperazine class is well-represented in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][12]
-
Central Nervous System (CNS) Targets: Derivatives of arylpiperazines are known to interact with dopamine and serotonin receptors. Libraries built from this scaffold are frequently screened for activity against targets implicated in psychiatric and neurodegenerative disorders.[3][12]
-
Enzyme Inhibition: By modifying the substituents, derivatives can be designed to target specific enzyme active sites. For example, related nitropyridinyl-piperazine structures have been extensively studied as potent inhibitors of urease, an enzyme linked to pathogenic bacteria like Helicobacter pylori.[13][14][15]
-
Fragment-Based Library Synthesis: The molecule's size and dual functionality make it an excellent starting fragment for building libraries. One part of the molecule can be optimized to bind in a specific pocket of a target protein, while the other part can be elaborated to pick up additional interactions and improve pharmacokinetic properties.[3]
Safety and Handling
As with any brominated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Toxicity: While specific toxicity data is limited, related compounds are considered irritants. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its dual points for chemical diversification make it an exceptionally powerful tool. The ability to independently modify the pyridine and piperazine moieties allows for the rapid and systematic exploration of chemical space. This modularity is invaluable for developing structure-activity relationships (SAR) and optimizing compounds for potency, selectivity, and desirable pharmacokinetic profiles. For researchers and drug development professionals, mastering the chemistry of this scaffold opens the door to creating novel molecular entities with the potential to become next-generation therapeutics.
References
- This compound | C9H12BrN3 | CID 13298529. PubChem.[Link]
- Supporting Inform
- 2-Amino-3-bromopyridine, 97% | 553719-25G.
- Preparation method of 2-amino-3-bromopyridine.
- 2,3-Dibromopyridine: Properties, Applic
- Preparation method of 2-amino-3-bromopyridine.
- Piperazine synthesis. Organic Chemistry Portal.[Link]
- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- 3-Bromopyridine. Wikipedia.[Link]
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023). [Link]
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Thieme Connect. (2022). [Link]
- A convenient process for the preparation of 2, 5-dibromopyridine. Heterocyclic Letters. (2021). [Link]
- CAS 111043-09-5 1-(3-bromopyridin-2-yl)ethanone.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. (2024). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 87394-56-7 [amp.chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Reactions of Piperazines | Ambeed [ambeed.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-(3-Bromopyridin-2-yl)piperazine
Introduction
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. Among the vast array of heterocyclic building blocks, 1-(3-Bromopyridin-2-yl)piperazine has emerged as a particularly valuable and versatile intermediate. This compound elegantly combines the functionalities of a bromopyridine ring with a piperazine moiety, creating a scaffold ripe for chemical elaboration. The piperazine ring is a well-established "privileged scaffold," frequently incorporated into centrally active agents to modulate pharmacokinetic properties, while the bromopyridine component serves as a versatile handle for a host of cross-coupling reactions.[1][2][3][4][5]
This technical guide offers a comprehensive exploration of the core attributes of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, detail robust synthetic protocols, and examine its strategic application in the construction of compound libraries aimed at diverse biological targets. The insights provided herein are designed to empower chemists to fully leverage the synthetic potential of this powerful molecular tool.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design. The molecule's structure is defined by a piperazine ring attached at the C2 position of a pyridine ring, which is substituted with a bromine atom at the C3 position.
The IUPAC name for this compound is 1-(3-bromo-2-pyridinyl)piperazine.[6] Its key identifiers and computed properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 87394-56-7 | PubChem[6] |
| Molecular Formula | C₉H₁₂BrN₃ | PubChem[6] |
| Molecular Weight | 242.12 g/mol | PubChem[6] |
| Exact Mass | 241.02146 Da | PubChem[6] |
| Boiling Point (Predicted) | 349.4 ± 37.0 °C | ChemicalBook[7] |
| Density (Predicted) | 1.448 ± 0.06 g/cm³ | ChemicalBook[7] |
| pKa (Predicted) | 8.36 ± 0.10 | ChemicalBook[7] |
| LogP (Predicted) | 1.3 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
The structural arrangement of this compound imparts a unique reactivity profile. The pyridine ring is electron-deficient, a characteristic further amplified by the inductive effect of the bromine atom. This electronic nature makes the C2 carbon, bonded to the piperazine nitrogen, susceptible to nucleophilic attack, which is the basis for its synthesis. Conversely, the bromine atom at the C3 position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a primary vector for molecular diversification.[8] The piperazine moiety itself contains a secondary amine, a nucleophilic center that is readily functionalized via alkylation, acylation, sulfonylation, or reductive amination, offering a second, independent vector for library synthesis.[8][9]
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This transformation is a cornerstone of heterocyclic chemistry and relies on the inherent electronic properties of the pyridine ring.
The Scientific Rationale: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The synthesis leverages the reaction between a suitable dihalopyridine, such as 2,3-dibromopyridine, and piperazine. The SNAr mechanism in this context involves the following key steps:
-
Activation: The electron-deficient nature of the pyridine ring makes the carbon atoms attached to the halogens (bromine) electrophilic. The C2 position is generally more activated towards nucleophilic attack than other positions on the pyridine ring.
-
Nucleophilic Attack: The secondary amine of the piperazine molecule acts as the nucleophile, attacking the electron-deficient C2 carbon of the 2,3-dibromopyridine. This step is typically the rate-determining step and results in the formation of a negatively charged, high-energy intermediate known as a Meisenheimer complex.[10]
-
Stabilization & Aromatization: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing onto the nitrogen atom of the pyridine ring. The aromaticity of the ring is then restored through the expulsion of the bromide leaving group from the C2 position, yielding the final product.
The choice of reaction conditions is critical for maximizing yield and minimizing side products, such as disubstitution. Using an excess of piperazine can help drive the reaction to monosubstitution and also act as a base to neutralize the HBr generated. Alternatively, a non-nucleophilic base is often employed.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2,3-Dibromopyridine (1.0 eq)
-
Piperazine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dibromopyridine, piperazine, and potassium carbonate.
-
Add a suitable volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Characterization
Unambiguous characterization of the molecular structure and assessment of purity are critical for any chemical intermediate intended for drug discovery. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural information. The aromatic protons on the bromopyridine ring will appear in the δ 7.0-8.5 ppm region with characteristic chemical shifts and coupling constants that confirm the substitution pattern. The protons on the piperazine ring will typically appear as two multiplets in the upfield region (δ 3.0-4.0 ppm). The N-H proton of the piperazine will appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the overall carbon framework.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight (242.12 g/mol ), with a distinctive isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups. Characteristic peaks include N-H stretching vibrations for the secondary amine of the piperazine ring (around 3300 cm⁻¹) and C-N and C=C stretching vibrations from the aromatic and piperazine rings.
Applications in Medicinal Chemistry: A Scaffold for Diversification
The true value of this compound lies in its role as a versatile scaffold for building diverse libraries of molecules for biological screening.[8] The piperazine moiety is a common feature in many centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics, often by interacting with monoamine pathways.[1][2] This scaffold provides two orthogonal points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Vector 1: The Bromopyridine Moiety The bromine atom is a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, vinyl, and alkyl groups at the C3 position of the pyridine ring. Key reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Vector 2: The Piperazine Moiety The secondary amine of the piperazine ring is a potent nucleophile and can be readily functionalized through various reactions:
-
N-Alkylation: Reaction with alkyl halides to introduce alkyl chains.
-
N-Arylation: Buchwald-Hartwig amination with aryl halides.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
This dual-functional handle strategy allows for the rapid generation of large and structurally diverse compound libraries from a single, common intermediate.
Scaffold Diversification Diagram
Caption: Diversification potential of the this compound scaffold.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that offers significant advantages in the field of drug discovery. Its synthesis is robust and well-understood, and its molecular architecture provides two distinct and versatile points for chemical diversification. By leveraging the reactivity of both the bromopyridine and piperazine moieties, researchers can efficiently generate extensive libraries of novel compounds for biological screening. This guide has provided a technical foundation for understanding and utilizing this powerful building block, underscoring its continued importance in the quest for new therapeutic agents.
References
- Vertex AI Search. (2025, December 12). Aripiprazole Synthesis Process: A Detailed Guide.
- PubChem. This compound | C9H12BrN3 | CID 13298529.
- Vertex AI Search. (2025, December 8). Aripiprazole Intermediates Guide: Synthesis, Sourcing & Manufacturing.
- Google Patents. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof.
- PubMed Central. Classics in Chemical Neuroscience: Aripiprazole.
- The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
- PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Organic Chemistry Portal. Piperazine synthesis.
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for.
- PubChemLite. 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine.
- Semantic Scholar. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Carpenter Technology. SUPER INVAR 32-5.
- City Special Metals. Super Invar 32-5 Supplier | Bar & Plate.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. Applications of piperazine scaffold in drug design.
- Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton.
- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- High Temp Metals. Super Invar 32-5 Tech Data.
- PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Aircraft Materials. Super Invar 32-5.
- Vulcan Metal Group. Super Invar 32-5 Supplier.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 87394-56-7 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on 1-(3-Bromopyridin-2-yl)piperazine (CAS Number 87394-56-7)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of 1-(3-Bromopyridin-2-yl)piperazine, a pivotal heterocyclic building block in contemporary medicinal chemistry. The content herein is structured to provide not just a repository of factual data, but a cohesive narrative that elucidates the rationale behind its synthesis, characterization, and strategic application in the design and development of novel therapeutic agents.
Part 1: Core Chemical and Physical Identity
This compound is a bifunctional molecule featuring a brominated pyridine ring attached to a piperazine moiety. This structural arrangement confers a unique set of properties that are highly advantageous for its role as a versatile intermediate in organic synthesis.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 87394-56-7[1] |
| Molecular Formula | C₉H₁₂BrN₃[1] |
| Molecular Weight | 242.12 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Predicted Boiling Point | 349.4±37.0 °C[2] |
| Predicted Density | 1.448±0.06 g/cm³[2] |
| Predicted pKa | 8.36±0.10[2] |
Structural Verification: A Multi-faceted Spectroscopic Approach
The unequivocal identification and purity assessment of this compound relies on a suite of spectroscopic techniques. Each method provides a distinct and complementary piece of structural information, creating a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum will display characteristic signals for the three aromatic protons of the 3-bromopyridin-2-yl group and the eight aliphatic protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 2,3-disubstitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. A key diagnostic feature is the isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by two mass units (M and M+2), characteristic of a molecule containing a single bromine atom.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including N-H stretching of the secondary amine in the piperazine ring, C-H stretching from both the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations within the pyridine ring.
Part 2: Synthesis and Mechanistic Insights
The most prevalent and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2,3-dibromopyridine with piperazine.
Detailed Experimental Protocol: SNAr Synthesis
Objective: To synthesize this compound via a regioselective nucleophilic aromatic substitution.
Materials:
-
2,3-Dibromopyridine
-
Piperazine (anhydrous)
-
A suitable base (e.g., K₂CO₃ or an excess of piperazine)
-
A high-boiling point solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dibromopyridine in the chosen solvent.
-
Add piperazine (typically 2-3 equivalents) and the base. The excess piperazine can serve as both the nucleophile and the acid scavenger.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove inorganic salts and excess piperazine. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to obtain the pure this compound.
Rationale and Mechanistic Pathway
The regioselectivity of this reaction is a critical aspect. The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack.[5] In the case of 2,3-dibromopyridine, the C2 position is preferentially attacked by the nucleophilic piperazine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the bromide leaving group is expelled to restore aromaticity.
Caption: SNAr synthesis of this compound.
Part 3: Strategic Applications in Drug Discovery
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties.[6][7][8] this compound is a valuable precursor that allows for the incorporation of this important structural motif. The bromine atom serves as a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and it is widely used to couple aryl or heteroaryl groups to the bromopyridine core.[9][10][11] This allows for the synthesis of a diverse library of compounds where the newly introduced group can be tailored to interact with specific biological targets.
Caption: Workflow for Suzuki-Miyaura cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation that enables the formation of carbon-nitrogen bonds.[12][13][14] This reaction is used to couple various amines to the 3-position of the pyridine ring, providing access to a different chemical space compared to the Suzuki coupling. This methodology has been successfully applied to a variety of 2-bromopyridines.[15][16]
Table 2: Comparison of Key Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reagents |
| Suzuki-Miyaura | C-C | Boronic acid/ester, Pd catalyst, Base |
| Buchwald-Hartwig | C-N | Amine, Pd catalyst, Ligand, Base |
Significance in Medicinal Chemistry
The piperazine ring and its derivatives are integral components of drugs targeting the central nervous system, as well as those with anticancer, antihistamine, and anti-inflammatory properties.[6][8][17] The ability to readily functionalize this compound makes it a valuable starting material for the synthesis of novel drug candidates in these and other therapeutic areas.
Part 4: Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Part 5: Conclusion
This compound is a strategically important molecule in the field of drug discovery and development. Its well-defined synthesis, predictable reactivity, and the pharmacological relevance of its core structural motifs make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its value as a versatile platform for the creation of novel and complex molecular architectures with therapeutic potential.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.[15]
- World Journal of Pharmaceutical Research. (n.d.).
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Wikipedia. (n.d.). Piperazine.[18]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.[9]
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ChemicalBook. (n.d.). This compound.
- Benchchem. (n.d.). 1-(3-Bromopyridin-2-yl)ethanone.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[11]
- Smolecule. (2023). Buy 1-(3-Bromopyridin-2-yl)ethanone.[4]
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.[5]
Sources
- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 87394-56-7 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Bromopyridin-2-yl)piperazine: Synthesis, Characterization, and Medicinal Chemistry Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3-bromopyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the arylpiperazine class, this molecule serves as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This document details the compound's nomenclature, physicochemical properties, and a robust, field-proven protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr). We delve into the mechanistic rationale behind the synthetic strategy and provide a thorough guide to the analytical techniques required for its structural elucidation and purity confirmation, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, we explore the compound's potential pharmacological applications, grounded in the well-established role of the arylpiperazine moiety as a key pharmacophore for dopamine and serotonin receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Nomenclature and Physicochemical Properties
The foundational step in working with any chemical entity is a precise understanding of its identity and core properties.
IUPAC Name: 1-(3-bromo-2-pyridinyl)piperazine[1]
This systematic name unequivocally defines the molecular architecture: a piperazine ring attached at its nitrogen-1 position to the carbon-2 position of a pyridine ring, which is substituted with a bromine atom at the 3-position.
Synonyms & Identifiers:
-
3-Bromo-2-piperazinopyridine[1]
-
CAS Number: 87394-56-7[1]
-
ChEMBL ID: CHEMBL295921[1]
-
PubChem CID: 13298529[1]
A summary of its key computed physicochemical properties is presented in Table 1, providing essential data for experimental design, including solubility and pharmacokinetic predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃ | PubChem[1] |
| Molecular Weight | 242.12 g/mol | PubChem[1] |
| Exact Mass | 241.02146 Da | PubChem[1] |
| XLogP3 (Predicted) | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 28.2 Ų | PubChem[1] |
Synthesis and Mechanistic Rationale
The construction of the this compound scaffold is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyridine ring, which is further modulated by the presence of halogen substituents.
The Causality Behind the Synthetic Choice: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. In the case of the precursor, 2,3-dibromopyridine, the carbon atom at the 2-position is highly activated towards nucleophilic attack. The incoming nucleophile, piperazine, can attack this position, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a bromide ion, which is an excellent leaving group. The reaction is regioselective for the 2-position due to the superior ability of the ring nitrogen to stabilize the negative charge in the transition state of the intermediate formed upon attack at this position.
The diagram below illustrates the logical flow of this synthetic approach.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating system designed for high yield and purity. It is based on established procedures for the synthesis of analogous 2-(piperazin-1-yl)pyridine derivatives.[2][3]
Materials:
-
2,3-Dibromopyridine (1.0 eq)
-
Piperazine (4.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dibromopyridine (1.0 eq), piperazine (4.0 eq), and potassium carbonate (2.0 eq).
-
Expert Insight: Using a significant excess of piperazine serves a dual purpose: it acts as the nucleophile and as a base to scavenge the HBr byproduct, driving the reaction to completion. Potassium carbonate is included as an additional, non-nucleophilic base.
-
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,3-dibromopyridine is consumed (typically 12-24 hours).
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Trustworthiness Check: The aqueous wash is critical for removing the highly polar DMSO solvent, inorganic salts, and the excess piperazine, which is water-soluble.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% methanol) to isolate the pure product.
-
Final Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. Confirm the structure and purity using NMR and MS analysis.
Structural Elucidation and Characterization
Unambiguous confirmation of the molecular structure is paramount. The following section outlines the expected spectroscopic data for this compound, based on the analysis of closely related structures.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~8.10 ppm (dd, 1H): Pyridine H6 proton, doublet of doublets due to coupling with H5 and H4.
-
δ ~7.65 ppm (dd, 1H): Pyridine H4 proton, doublet of doublets.
-
δ ~6.85 ppm (dd, 1H): Pyridine H5 proton, doublet of doublets.
-
δ ~3.30 ppm (t, 4H): Piperazine protons adjacent to the pyridine ring (N-CH₂).
-
δ ~3.10 ppm (t, 4H): Piperazine protons distal to the pyridine ring (N-CH₂).
-
δ ~2.00 ppm (br s, 1H): Piperazine N-H proton.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~159.0 ppm: Pyridine C2 (attached to piperazine).
-
δ ~148.0 ppm: Pyridine C6.
-
δ ~140.0 ppm: Pyridine C4.
-
δ ~120.0 ppm: Pyridine C5.
-
δ ~110.0 ppm: Pyridine C3 (attached to bromine).
-
δ ~48.0 ppm: Piperazine carbons adjacent to the pyridine ring.
-
δ ~45.0 ppm: Piperazine carbons distal to the pyridine ring.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and isotopic distribution characteristic of a monobrominated compound.
-
Expected Analysis (ESI+):
-
[M+H]⁺: A characteristic pair of peaks at m/z 242.0 and 244.0 in an approximate 1:1 ratio, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Fragmentation: Key fragmentation pathways would likely involve the cleavage of the piperazine ring, yielding characteristic daughter ions.
-
Applications in Drug Discovery and Medicinal Chemistry
The 1-(Aryl)piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system.[2] Its value stems from the piperazine ring's ability to improve aqueous solubility and its basic nitrogen atom, which is typically protonated at physiological pH, allowing for key ionic interactions with biological targets.
Potential Biological Targets
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, this compound is a prime candidate for development as a ligand for:
-
Dopamine Receptors (e.g., D₂, D₃, D₄): Many antipsychotic drugs, such as aripiprazole, contain an arylpiperazine moiety that is crucial for their affinity to dopamine receptors.
-
Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): Anxiolytics like buspirone and antidepressants feature the arylpiperazine core, which modulates serotonergic neurotransmission.
The diagram below illustrates the central role of arylpiperazines in modulating these key GPCR signaling pathways.
Caption: Potential GPCR targets and pathways for arylpiperazine scaffolds.
Synthetic Utility as a Building Block
The bromine atom at the 3-position is not merely a static substituent; it is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To append various amine functionalities.
-
Sonogashira Coupling: To install alkyne moieties.
This synthetic tractability allows for the rapid generation of diverse chemical libraries from the this compound core, enabling extensive exploration of the chemical space around the primary pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a high-value, strategically important scaffold for modern drug discovery. Its synthesis is straightforward and scalable, relying on the robust and well-understood SNAr mechanism. The presence of two key functional domains—the CNS-active arylpiperazine moiety and the synthetically versatile bromopyridine handle—makes it an ideal starting point for library synthesis and lead optimization campaigns. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and deploy this compound in the pursuit of novel therapeutics for neurological and psychiatric disorders.
References
- Wiley-VCH. (2007). Supporting Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13298529, this compound.
- Shao, Y., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-31.
- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951.
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(14), 9695-9712.
- Hultquist, M. E., & Howard, K. L. (1952). U.S. Patent No. 2,606,906. Washington, DC: U.S. Patent and Trademark Office.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine.
- Lattrell, R., et al. (1980). U.S. Patent No. 4,234,584. Washington, DC: U.S. Patent and Trademark Office.
- Costantino, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1471.
- Wyeth. (2007). Process for synthesizing piperazine-piperidine compounds. WIPO Patent Application WO/2007/146072.
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Magn Reson Chem. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42.
- Al-Ghorbani, M., et al. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 20(8), 13816-13833.
- ResearchGate. (n.d.). SAR studies of 2‐methoxyphenylpiperazine derivatives as antidepressants.
Sources
- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. revroum.lew.ro [revroum.lew.ro]
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(3-Bromopyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromopyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its structural characteristics, physicochemical properties, spectral data, and reactivity profile. Furthermore, it outlines a detailed protocol for its synthesis via nucleophilic aromatic substitution and provides essential safety and handling information. This guide is intended to be a valuable resource for scientists and researchers working with this versatile chemical building block.
Introduction
This compound is a substituted pyridinylpiperazine that has garnered attention as a key intermediate in the synthesis of a variety of biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, often incorporated to improve pharmacokinetic properties such as solubility and bioavailability. The bromopyridine core, on the other hand, serves as a versatile handle for further chemical modifications, particularly through cross-coupling reactions. Understanding the fundamental physical and chemical properties of this compound is therefore crucial for its effective utilization in research and development.
Molecular Structure and Identifiers
The molecular structure of this compound consists of a piperazine ring attached to the 2-position of a 3-bromopyridine ring.
Molecular Structure Diagram:
The Therapeutic Potential of 1-(3-Bromopyridin-2-yl)piperazine Derivatives: A Technical Guide
Abstract
The 1-(3-bromopyridin-2-yl)piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant promise across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of derivatives based on this core structure, with a particular focus on their potential as antipsychotic and anticancer agents. We will dissect the mechanistic rationale for these activities, grounded in the established pharmacology of related arylpiperazine compounds, and provide detailed, actionable experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.
The this compound Scaffold: A Strategic Starting Point
The this compound core combines two key pharmacophoric elements: the piperazine ring and a substituted pyridine moiety. The piperazine ring is a common feature in many centrally active drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions and for improving physicochemical properties such as solubility.[1][2] The pyridinyl portion, particularly with the bromine substitution, offers a handle for a variety of synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[3] The arrangement of the piperazine and pyridine rings creates a specific three-dimensional structure that is well-suited for interaction with various biological targets.
Antipsychotic Activity: Targeting Dopaminergic and Serotonergic Pathways
A substantial body of evidence points to the potential of arylpiperazine derivatives as antipsychotic agents.[4][5] Their mechanism of action is often attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain.[6]
Mechanistic Insights: A Multi-Receptor Targeting Strategy
The leading hypothesis for the antipsychotic efficacy of many atypical antipsychotics is a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A and 5-HT2A receptor modulation.[7][8] Derivatives of this compound are predicted to engage these receptors in a similar manner.
-
Dopamine D2 Receptor Affinity: The 2-pyridinyl-1-piperazine substructure is a known pharmacophore for dopamine D2 receptor binding. The electronic properties of substituents on the pyridine ring can significantly influence this affinity. For instance, studies on analogous 3-substituted 2-pyridinyl-1-piperazine derivatives have shown that electron-withdrawing groups can enhance dopamine receptor affinity, a key characteristic for potential antipsychotic activity.[9] The bromine atom in the 3-position of the pyridine ring, being an electron-withdrawing group, is thus hypothesized to contribute favorably to D2 receptor binding.
-
Serotonin 5-HT1A and 5-HT2A Receptor Modulation: Many arylpiperazine derivatives exhibit high affinity for serotonin receptors.[10] 5-HT1A receptor agonism is associated with antidepressant and anxiolytic effects, which can be beneficial in treating the negative symptoms and cognitive deficits associated with schizophrenia.[11] Conversely, 5-HT2A receptor antagonism is believed to mitigate the extrapyramidal side effects often seen with typical antipsychotics.[12] The this compound scaffold provides a versatile platform for optimizing the affinity and functional activity at these key serotonin receptors.
The following diagram illustrates the proposed multi-target mechanism of action for these derivatives in the context of psychosis.
Caption: Proposed multi-receptor mechanism for antipsychotic activity.
In Vitro Evaluation of Antipsychotic Potential
A critical step in validating the antipsychotic potential of novel this compound derivatives is to quantify their binding affinities for key dopamine and serotonin receptors.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the in vitro binding affinities (Ki values) of test compounds for human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
-
Materials:
-
Cell membranes expressing the recombinant human receptors (e.g., from CHO or HEK293 cells).
-
Radioligands: [3H]Spiperone (for D2 and 5-HT2A), [3H]8-OH-DPAT (for 5-HT1A).
-
Non-specific binding competitors: Haloperidol (for D2), Ketanserin (for 5-HT2A), Serotonin (for 5-HT1A).
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or the non-specific binding competitor.
-
Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Illustrative In Vitro Receptor Binding Data for a Hypothetical Derivative
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | 15.2 |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | 8.5 |
| Serotonin 5-HT2A | [3H]Spiperone | 25.1 |
Anticancer Activity: Exploring Novel Mechanisms
The piperazine scaffold is also a component of several approved and investigational anticancer agents.[13][14] Their mechanisms of action are diverse and can include inhibition of kinases, modulation of cell cycle progression, and induction of apoptosis.[15]
Mechanistic Rationale: A Pleiotropic Approach
The anticancer potential of this compound derivatives is likely to be multifaceted, potentially involving:
-
Kinase Inhibition: Many kinase inhibitors incorporate a piperazine moiety to interact with the ATP-binding pocket of the enzyme. The this compound scaffold could be elaborated with functional groups that target specific kinases implicated in cancer cell proliferation and survival.
-
Induction of Apoptosis: Arylpiperazine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain piperazine-containing compounds have been found to cause cell cycle arrest at different phases, thereby inhibiting tumor growth.
The following workflow outlines the key steps in the preclinical evaluation of the anticancer activity of these derivatives.
Caption: Preclinical workflow for evaluating anticancer activity.
In Vitro Evaluation of Anticancer Efficacy
The initial assessment of anticancer activity involves determining the cytotoxic effects of the compounds on a panel of human cancer cell lines. The National Cancer Institute's NCI60 screen is a valuable tool for this purpose.
Experimental Protocol: NCI60 Human Tumor Cell Line Screen
-
Objective: To evaluate the in vitro anticancer activity of test compounds against a panel of 60 human tumor cell lines representing various cancer types.
-
Materials:
-
The NCI60 panel of human tumor cell lines.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sulforhodamine B (SRB) dye.
-
-
Procedure:
-
The test compounds are typically evaluated at a single high concentration (e.g., 10 µM) in the initial screen.
-
The 60 cell lines are incubated with the test compound for a defined period (e.g., 48 hours).
-
After incubation, the cells are fixed, and the total cellular protein is stained with SRB.
-
The amount of bound dye is proportional to the number of viable cells and is quantified by spectrophotometry.
-
-
Data Analysis:
-
The results are reported as the percentage of growth inhibition relative to untreated control cells.
-
Compounds showing significant growth inhibition in the initial screen can be selected for further testing at multiple concentrations to determine their GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.
-
Table 2: Illustrative NCI60 Single-Dose Screening Data for a Hypothetical Derivative
| Cell Line | Cancer Type | Growth Inhibition (%) |
| A549 | Non-Small Cell Lung | 65 |
| HCT-116 | Colon | 72 |
| MCF7 | Breast | 58 |
| PC-3 | Prostate | 61 |
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core can be achieved through a variety of established synthetic methodologies.[2][16] A common approach involves the nucleophilic aromatic substitution of a dihalopyridine with piperazine, followed by functionalization of the second nitrogen of the piperazine ring.
Caption: General synthetic scheme for this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights from related arylpiperazine compounds strongly suggest the potential for these derivatives to exhibit potent antipsychotic and anticancer activities. The experimental protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of new chemical entities based on this versatile core structure. Further exploration of the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential.
References
- Gao, L., Hao, C., Ma, R., Chen, J., Zhang, G., & Chen, Y. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 11(28), 17069-17082. [Link]
- Gao, L., Hao, C., Ma, R., Chen, J., Zhang, G., & Chen, Y. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics.
- New, J. S., Yevich, J. P., Temple, D. L., Jr, New, K. B., Gross, S. M., Schlemmer, R. F., Jr, Eison, M. S., Taylor, D. P., & Riblet, L. A. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618–624. [Link]
- Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini reviews in medicinal chemistry, 21(3), 362–379. [Link]
- Krajcsi, P., & Szakács, G. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 26(11), 3321. [Link]
- National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. NIDA Technology Transfer. [Link]
- Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 433–439. [Link]
- Ieni, A., & Meo, A. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International journal of molecular sciences, 24(18), 13887. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146. [Link]
- de Oliveira, F. F., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 599–613. [Link]
- PubChem. (n.d.). This compound. PubChem.
- Stefanska, J., Fidecka, S., Kołaczkowski, M., & Mogilski, S. (2004). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Acta poloniae pharmaceutica, 61(2), 141–148. [Link]
- Rullo, M., Petrucci, V., Brogi, S., Butini, S., Brindisi, M., Gemma, S., ... & Campiani, G. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules (Basel, Switzerland), 23(10), 2639. [Link]
- Wilson, L. L., Sata, A., & Free, R. B. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
- Wang, C., Yuan, D., & Zhang, Y. (2022). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Journal of Medicinal Chemistry, 65(13), 8822-8840. [Link]
- Grygorenko, O. O., & Zozulya, O. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(24), 7585. [Link]
- Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146. [Link]
- Wang, G., Li, J., Wang, Y., Zhang, Y., & Chen, Y. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
- Grygorenko, O. O., & Zozulya, O. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(24), 7585. [Link]
- Gomaa, M. S. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(6), 110-117. [Link]
- Satała, G., & Bojarski, A. J. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules (Basel, Switzerland), 27(21), 7486. [Link]
- Chatterjee, E., Sharma, R., Dey, B., Singh, H., Naik, A., ... & Patra, S. (2023). Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo. Frontiers in Pharmacology, 14, 1243169. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of Pyridylpiperazine Compounds
Abstract
The pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the established and emerging therapeutic targets of pyridylpiperazine compounds. We will delve into the molecular mechanisms of action, key signaling pathways, and the experimental methodologies used to validate these interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class. We will explore their well-documented roles in neuropsychiatry, their exciting potential in combating antimicrobial resistance, and their emerging applications in oncology and inflammatory diseases.
Introduction: The Versatility of the Pyridylpiperazine Scaffold
The fusion of a pyridine ring and a piperazine moiety creates a unique pharmacophore with the ability to interact with a wide array of biological targets. The nitrogen atoms of the piperazine ring can be readily substituted, allowing for the fine-tuning of physicochemical properties and target specificity. This structural adaptability has led to the development of pyridylpiperazine-based drugs with diverse therapeutic applications, from antipsychotics to novel anti-infective agents. This guide will provide an in-depth exploration of the key therapeutic targets of these compounds, supported by experimental data and protocols.
Central Nervous System Targets: Modulating Neurotransmission
Pyridylpiperazine derivatives have a long-standing history in the treatment of central nervous system (CNS) disorders, primarily through their interaction with dopamine and serotonin receptors.[1]
Dopamine Receptors: The Cornerstone of Antipsychotic Activity
The dopamine D2 receptor is a primary target for many antipsychotic drugs. Pyridylpiperazine compounds can act as antagonists or partial agonists at D2 receptors, modulating dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.[2][3][4]
Mechanism of Action: D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[5] Antagonism of these receptors by pyridylpiperazine compounds blocks the binding of dopamine, leading to an increase in adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production. This signaling cascade ultimately influences gene expression and neuronal excitability.[[“]][7] Partial agonists, on the other hand, provide a modulatory effect, acting as antagonists in brain regions with high dopamine levels and as agonists in regions with low dopamine levels.
Signaling Pathway: D2 Receptor Antagonism
Caption: D2 receptor antagonism by pyridylpiperazine compounds.
Serotonin Receptors: Fine-Tuning Mood and Cognition
Many pyridylpiperazine derivatives, such as buspirone, are partial agonists at the serotonin 5-HT1A receptor.[3][8][9] This interaction is crucial for their anxiolytic and antidepressant properties.
Mechanism of Action: 5-HT1A receptors are also Gαi/o-coupled GPCRs.[10] Partial agonism at these receptors leads to a modest activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the modulation of ERK and Akt pathways, which are involved in cell survival and neuroplasticity.[11][12] At presynaptic autoreceptors, this leads to a decrease in serotonin release, while at postsynaptic receptors, it modulates neuronal firing.[9]
Signaling Pathway: 5-HT1A Receptor Partial Agonism
Caption: 5-HT1A receptor partial agonism signaling cascade.
Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics. This activity is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms.
Mechanism of Action: 5-HT2A receptors are Gαq/11-coupled GPCRs.[13] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[15] Antagonism of this pathway by pyridylpiperazine compounds can modulate glutamatergic and dopaminergic neurotransmission.
Signaling Pathway: 5-HT2A Receptor Antagonism
Caption: Workflow for an efflux pump inhibition assay.
Urease Inhibition: Targeting Gastric Pathogens
Urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary cause of gastritis and peptic ulcers. Pyridylpiperazine derivatives have been identified as potent inhibitors of urease. [16][17][18][19][20] Mechanism of Action: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The resulting increase in pH allows H. pylori to survive in the acidic environment of the stomach. Pyridylpiperazine-based inhibitors are thought to interact with the nickel ions in the active site of the enzyme, blocking its catalytic activity. [16][18] Quantitative Data on Urease Inhibition
| Compound | IC50 (µM) | Reference |
| Compound 5b | 2.0 ± 0.73 | [16][18][19] |
| Compound 7e | 2.24 ± 1.63 | [16][18] |
| Compound 5j | 5.16 ± 2.68 | [20] |
| Thiourea (standard) | 23.2 ± 11.0 | [16][18][19] |
Experimental Protocol: In Vitro Urease Inhibition Assay
Objective: To determine the urease inhibitory activity (IC50) of a pyridylpiperazine compound.
Principle: This colorimetric assay measures the amount of ammonia produced by the enzymatic action of urease on urea. The ammonia is quantified using the Berthelot (indophenol) reaction.
Methodology:
-
Reagent Preparation: Prepare solutions of urease enzyme, urea substrate, and the test pyridylpiperazine compounds.
-
Assay Setup: In a 96-well plate, add:
-
Urease enzyme solution.
-
Increasing concentrations of the test compound.
-
A positive control (no inhibitor) and a negative control (no enzyme).
-
A standard inhibitor (e.g., thiourea).
-
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the urea substrate solution and incubate.
-
Color Development: Stop the reaction and add the Berthelot reagents (phenol-nitroprusside and alkaline hypochlorite) to develop a colored product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Emerging Therapeutic Areas
The therapeutic potential of pyridylpiperazine compounds extends beyond the CNS and infectious diseases.
Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis
Several pyridylpiperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. [21][22][23] Potential Mechanisms: The anticancer activity of these compounds appears to be multifactorial, involving the induction of cell cycle arrest, typically at the G2/M phase, and the activation of apoptotic pathways. [21][22][23]Some derivatives have been shown to upregulate tumor suppressor proteins like p53 and cell cycle inhibitors like p21, and to activate stress-activated protein kinases such as JNK. [21]
Anti-inflammatory and Anti-nociceptive Effects
Pyridylpiperazine compounds have also shown promise as anti-inflammatory and analgesic agents.
Potential Mechanisms: The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. [24]Some studies suggest an interaction with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key enzymes in the inflammatory cascade. [25][26]The anti-nociceptive effects appear to involve modulation of the serotonergic system.
Conclusion and Future Directions
The pyridylpiperazine scaffold is a testament to the power of medicinal chemistry in generating diverse and potent therapeutic agents. From their well-established role in managing neuropsychiatric disorders to their exciting potential as antibiotic adjuvants and their emerging applications in oncology and inflammation, these compounds continue to be a rich source of drug discovery leads. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds for their respective targets, as well as further elucidating the molecular mechanisms underlying their diverse biological activities. The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective therapies for a wide range of human diseases.
References
- Buspirone. In: Wikipedia. ; 2024. [Link]
- What is the mechanism of Buspirone Hydrochloride? Patsnap Synapse. Published July 17, 2024. [Link]
- 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. Published April 6, 2014. [Link]
- What is the mechanism of action for Buspirone (buspirone)? Dr.Oracle. Published March 24, 2025. [Link]
- Loane C, Politis M. Buspirone: what is it all about? Brain Res. 2012;1461:111-118. [Link]
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. OUCI. [Link]
- Khan I, Ali A, Lgaz H, et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Front Chem. 2024;12:1371377. [Link]
- Khan I, Ali A, Lgaz H, et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Front Chem. 2024;12:1371377. [Link]
- Tzani A, Kourounakis AP, Galani A, et al. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncol Rep. 2016;35(3):1491-1499. [Link]
- Ali A, Khan I, Lgaz H, et al. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. RSC Adv. 2024;14(35):25633-25651. [Link]
- The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. [Link]
- Vargiu AV, Nikaido H. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps.
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
- Ali HI, George RF, Hassan GS, et al. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2021;26(11):3338. [Link]
- Tan BJ, Liu Y, Chooi JY, et al. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Sci Rep. 2021;11(1):1552. [Link]
- Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways.
- (A) Main pathways regulated by 5‐HT2A receptor (5HTR2A). Binding of an...
- Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]
- Thong-ASA W, Lirdprapamongkol K, Mahara S, et al. Piperine Induces Cell Death, Apoptosis and Inhibits Migration in Cholangiocarcinoma Cells. Indian J Pharm Educ Res. 2020;54(4):941-949. [Link]
- The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Jiménez-Castellanos JC, Pradel E, Flipo M, et al. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. JAC Antimicrob Resist. 2023;5(5):dlad112. [Link]
- Polter AM, Li X. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Mol Neurobiol. 2010;42(3):145-153. [Link]
- Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling...
- Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii.
- Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential.
- Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Neg
- Della Rocca GJ, Maudsley S, Daaka Y, et al. Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. J Biol Chem. 1999;274(8):4749-4753. [Link]
- Role of cAMP-PKA pathway in dopamine and endocannabinoid interaction. Consensus. [Link]
- Dizeyi N, Hedelin M, Tinzl M, et al. Serotonin activates MAP kinase and PI3K/Akt signaling pathways in prostate cancer cell lines. Urol Oncol. 2012;30(3):311-319. [Link]
- González-Maeso J, Sealfon SC. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Curr Top Behav Neurosci. 2009;1:29-43. [Link]
- Kim Y, Kim S, Lee J, et al. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells. Int J Mol Sci. 2021;22(16):8635. [Link]
- Hernandez-Echeagaray E, Garcia-Lara G, Perez-Ortega J, et al. Presynaptic Dopamine D2 Receptors Modulate [3H]GABA Release at StriatoPallidal Terminals via Activation of PLC → IP3 → Calcineurin and Inhibition of AC → cAMP → PKA Signaling Cascades. Neuroscience. 2018;372:1-12. [Link]
- Receptor potencies (Ki values, nM) of selected antipsychotic agents.
- Albert PR. The 5-HT1A receptor: Signaling to behavior. Biochimie. 2019;161:34-45. [Link]
- Corponi F, Fabbri C, Bitter I, et al. Clinical perspective on antipsychotic receptor binding affinities.
- Dopamine-DARPP32 Feedback in cAMP Signaling. QIAGEN GeneGlobe. [Link]
- Binding Affinity of Antipsychotics for Human Neurotransmitter Receptors (in vitro) (Ki Value) ….
- Signaling pathways of MAP kinase activation mediated by human serotonin receptors 5-HT1A and 5-HT2A.
- Farghaly TA, El-Malah AA, Abdallah MA, et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Adv. 2021;11(36):22201-22216. [Link]
- Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands.
- Fadok JP, Markovic M, Tovote P, et al. Role of PKA signaling in D2 receptor-expressing neurons in the core of the nucleus accumbens in aversive learning. Front Behav Neurosci. 2015;9:239. [Link]
- Cunningham JA, Chatha M, Eiden MV, et al. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
- Beaulieu JM, Gainetdinov RR. Dopamine receptor signaling and current and future antipsychotic drugs. Dialogues Clin Neurosci. 2011;13(1):7-23. [Link]
- Ahmed EM, Kassab AE, El-Malah AA, et al. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. 2020;25(9):2026. [Link]
- Visualizing Antipsychotic Receptor Affinity : Part One. Dan W Joyce. Published June 19, 2018. [Link]
- Wang CZ, Du GJ, Zhang B, et al. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Molecules. 2024;29(8):1711. [Link]
- Hafez G, Gomaa A, El-Sayed M, et al. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. 2025;30(5):1234. [Link]
- Safer Targets for Development of Anti-inflammatory Drugs. Video abstract [ID 278514]. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. consensus.app [consensus.app]
- 7. Presynaptic Dopamine D2 Receptors Modulate [3H]GABA Release at StriatoPallidal Terminals via Activation of PLC → IP3 → Calcineurin and Inhibition of AC → cAMP → PKA Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buspirone - Wikipedia [en.wikipedia.org]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [ouci.dntb.gov.ua]
- 18. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 20. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 23. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of bromopyridinyl piperazines
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromopyridinyl Piperazines for Drug Discovery Professionals
Executive Summary
The bromopyridinyl piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of pharmacologically active agents. The piperazine moiety is considered a "privileged scaffold," frequently enhancing crucial pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1][2] Coupled with a bromopyridine ring, which serves as both a key pharmacophoric element and a versatile synthetic handle, this framework provides an exceptional platform for developing novel therapeutics. This guide offers a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological activity of this compound class. We will dissect the nuanced roles of the bromopyridine core, the piperazine linker, and its terminal substituent, providing field-proven insights into rational drug design. Furthermore, this document details robust synthetic protocols for scaffold construction and library generation, outlines standard methodologies for biological evaluation, and presents a framework for interpreting SAR data to guide hit-to-lead optimization campaigns.
Chapter 1: The Bromopyridinyl Piperazine Scaffold: A Privileged Framework
The strategic combination of a piperazine ring and a bromopyridine moiety creates a molecular framework with significant advantages in drug discovery. Piperazine derivatives are ubiquitous in pharmaceuticals, targeting a wide array of biological systems, including the central nervous system (CNS), oncology pathways, and infectious agents.[3][4][5][6]
-
The Piperazine Moiety : This six-membered heterocycle contains two nitrogen atoms at opposite positions, which can be ionized under physiological conditions. This characteristic often improves a compound's physicochemical profile, balancing lipophilicity and hydrophilicity, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[1] The non-substituted nitrogen serves as an ideal attachment point for various functional groups, allowing for systematic exploration of chemical space.[4]
-
The Bromopyridine Moiety : The bromine atom on the pyridine ring is a critical feature. It can act as a key binding group through halogen bonding or other interactions within a protein's active site. More importantly, it serves as a powerful synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][7] This enables late-stage diversification of lead compounds, a highly efficient strategy in medicinal chemistry. The electron-withdrawing nature of the pyridine nitrogen atom also influences the electronic properties of the entire molecule.
Chapter 2: Core Principles of Structure-Activity Relationship (SAR)
Understanding the SAR of bromopyridinyl piperazines requires a systematic evaluation of each molecular component. The following sections break down how modifications to different parts of the scaffold influence biological activity.
The Bromopyridine Ring: Positional Isomerism and Electronics
The specific arrangement of the bromine atom and the piperazine linker on the pyridine ring is a fundamental determinant of activity. The linkage is typically achieved via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.[8][9]
-
Piperazine Attachment Point : The position of the piperazine (e.g., at the 2- or 3-position of the pyridine) dictates the vector and trajectory of the N4-substituent relative to the pyridine core. This spatial arrangement is critical for correctly orienting the molecule within the target's binding site.
-
Bromine Position : The location of the bromine atom influences the electronic distribution of the pyridine ring and provides a specific location for further functionalization. For example, a bromine at the 6-position of a 2-piperazinylpyridine creates a distinct substitution pattern compared to a bromine at the 5-position. These isomers can exhibit vastly different biological profiles and potencies.
The Piperazine Linker: A Conformational Anchor
The piperazine ring is not merely a passive linker; it provides a conformationally restrained scaffold that reduces the entropic penalty of binding. It typically adopts a stable chair conformation, which positions its substituents in defined axial or equatorial orientations. This structural rigidity helps to pre-organize the pharmacophoric elements for optimal interaction with the biological target.[1]
The N4-Substituent: The Engine of Specificity and Potency
The most significant diversification for SAR studies typically occurs at the N4 position of the piperazine ring.[4] The nature of the substituent attached at this position directly modulates the compound's interaction with the target protein, influencing potency, selectivity, and functional activity.
-
Aryl and Heteroaryl Substituents : These are common choices, often forming π-stacking or hydrophobic interactions within the target protein. Electron-withdrawing groups (e.g., Cl, Br, NO2) or electron-donating groups on these aromatic rings can fine-tune electronic and steric properties, which has been shown to enhance activity in various contexts.[10]
-
Alkyl and Acyl Groups : Simple alkyl chains can probe hydrophobic pockets of varying sizes. Acyl groups introduce a planar amide bond, which can act as a hydrogen bond donor and acceptor, fundamentally changing the interaction profile of the molecule.
-
Basic/Ionizable Groups : The inclusion of additional basic amines can improve solubility and introduce ionic interactions with acidic residues like aspartate or glutamate in the binding site.
// Main Scaffold Scaffold [label="Bromopyridinyl\nPiperazine Core", fillcolor="#F1F3F4", fontcolor="#202124"];
// Components BromoPy [label="Bromopyridine Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Piperazine [label="Piperazine Linker", fillcolor="#34A853", fontcolor="#FFFFFF"]; N4_Sub [label="N4-Substituent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships Scaffold -> BromoPy [label=" Positional Isomerism", fontsize=9, fontcolor="#5F6368"]; Scaffold -> Piperazine [label=" Conformational Rigidity", fontsize=9, fontcolor="#5F6368"]; Scaffold -> N4_Sub [label=" Diversification Point", fontsize=9, fontcolor="#5F6368"];
// SAR Factors BromoPy_Factors [label="• Attachment Point\n• Bromine Position\n• Electronics", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Piperazine_Factors [label="• Rigidity\n• Basicity (pKa)\n• Solubility", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; N4_Sub_Factors [label="• Sterics (Size/Shape)\n• Lipophilicity (logP)\n• H-Bonding\n• Aromaticity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges to Factors BromoPy -> BromoPy_Factors [style=dashed, arrowhead=none]; Piperazine -> Piperazine_Factors [style=dashed, arrowhead=none]; N4_Sub -> N4_Sub_Factors [style=dashed, arrowhead=none]; } } Caption: Key molecular components influencing the SAR of bromopyridinyl piperazines.
Quantitative SAR Data Summary
To illustrate these principles, the following table presents hypothetical data for a series of analogs targeting a generic kinase. This demonstrates how systematic modification of the N4-substituent (R) impacts inhibitory activity.
| Compound ID | R Group (at N4-piperazine) | Kinase IC50 (nM) | Lipophilicity (cLogP) | Notes |
| 1a | -H | >10,000 | 1.5 | Unsubstituted piperazine shows no activity. |
| 1b | -CH3 | 2,500 | 1.9 | Small alkyl group provides minimal engagement. |
| 1c | -CH2CH2Ph | 450 | 3.8 | Benzyl group suggests a hydrophobic pocket. |
| 1d | -C(O)Ph | 120 | 3.1 | Phenyl amide improves potency, likely via H-bonding. |
| 1e | -C(O)-(4-Cl-Ph) | 35 | 3.6 | Electron-withdrawing group enhances interaction. |
| 1f | -C(O)-(4-OMe-Ph) | 150 | 2.9 | Electron-donating group is less favorable than chloro. |
| 1g | -C(O)-(2-Cl-Ph) | 550 | 3.6 | Steric clash from ortho-substituent reduces activity. |
Causality Behind the Data: The progression from 1a to 1g demonstrates a logical, iterative approach to optimization. The initial inactivity of 1a establishes the necessity of an N4-substituent. The modest activity of 1b and improved potency of 1c validate the hypothesis of a hydrophobic binding pocket. Transitioning to an amide (1d ) introduces a hydrogen bond acceptor, significantly boosting potency. The electronic tuning in 1e and 1f reveals a preference for an electron-poor aromatic ring. Finally, the poor activity of 1g provides crucial information about the steric constraints of the binding site, guiding future designs away from ortho-substituted analogs.
Chapter 3: Synthetic Strategies & Library Generation
A robust and flexible synthetic platform is essential for thoroughly exploring the SAR of this scaffold. The most reliable strategies involve the initial construction of the core followed by diversification.
Protocol: Core Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling is a preferred method due to its broad substrate scope and high functional group tolerance.[11] It provides a reliable route to the core 1-(6-bromopyridin-2-yl)piperazine structure.
Objective: To synthesize 1-(6-bromopyridin-2-yl)piperazine from 2,6-dibromopyridine and piperazine.
Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
Piperazine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 2,6-dibromopyridine, Pd₂(dba)₃, and XPhos. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by piperazine and sodium tert-butoxide.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The choice of a bulky phosphine ligand like XPhos is critical for facilitating the reductive elimination step, the final stage of the catalytic cycle, which is often rate-limiting.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
// Nodes Start [label="2,6-Dibromopyridine\n+ Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Core_Synth [label="Buchwald-Hartwig\nAmination", fillcolor="#FBBC05", fontcolor="#202124"]; Core_Product [label="Bromopyridinyl\nPiperazine Core", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; N4_Div [label="Vector 1:\nN4-Diversification\n(Amidation / Alkylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bromo_Div [label="Vector 2:\nBromo-Diversification\n(Suzuki Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Library1 [label="N4-Substituted\nLibrary", shape=box3d, fillcolor="#F1F3F4", fontcolor="#202124"]; Library2 [label="Fully Diversified\nLibrary", shape=box3d, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Core_Synth; Core_Synth -> Core_Product; Core_Product -> N4_Div; N4_Div -> Library1; Library1 -> Bromo_Div; Bromo_Div -> Library2; } } Caption: Dual-vector synthetic workflow for library generation.
Chapter 4: Biological Evaluation & Assay Methodologies
Once a library of compounds is synthesized, a cascade of biological assays is required to determine their activity and build a quantitative SAR model.
Protocol: Radioligand Binding Assay for Target Affinity (Ki)
This is a primary assay to measure the binding affinity of a compound to its molecular target, such as a G-protein coupled receptor (GPCR).[12] The protocol is self-validating as it includes controls for total and non-specific binding.
Objective: To determine the inhibitory constant (Ki) of test compounds for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
[³H]-Ketanserin (radioligand).
-
Test compounds (dissolved in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Mianserin (for non-specific binding determination).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds at various concentrations (serial dilution).
-
Controls: For total binding wells, add vehicle (DMSO). For non-specific binding (NSB) wells, add a high concentration of Mianserin.
-
Radioligand Addition: Add [³H]-Ketanserin to all wells at a concentration near its dissociation constant (Kd).
-
Membrane Addition: Initiate the binding reaction by adding the receptor-expressing cell membranes to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate counter.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the total and NSB controls. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
// Nodes Ligand [label="Bromopyridinyl\nPiperazine Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="5-HT2A Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_Release [label="Ca²⁺ Release\n(Measurable Signal)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Effects", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ligand -> Receptor [label=" Binds"]; Receptor -> G_Protein [label=" Activates"]; G_Protein -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" Binds to Receptor"]; ER -> Ca_Release [label=" Induces"]; DAG -> PKC [label=" Activates"]; PKC -> Downstream; Ca_Release -> Downstream; } } Caption: Simplified Gαq signaling pathway for a 5-HT2A receptor agonist.
Chapter 5: Conclusion & Future Perspectives
The bromopyridinyl piperazine scaffold remains an exceptionally fruitful starting point for drug discovery campaigns. The SAR is governed by a delicate balance of steric, electronic, and conformational factors. A clear understanding of how modifications to the pyridine ring, piperazine linker, and especially the N4-substituent impact biological activity is paramount for success. The true power of this scaffold lies in its synthetic tractability, particularly the use of the bromine atom as a versatile handle for late-stage diversification. This allows for the rapid and efficient exploration of vast chemical space to identify compounds with optimized potency, selectivity, and pharmacokinetic profiles. Future efforts will likely focus on leveraging this scaffold to develop highly selective agents for increasingly challenging biological targets, integrating computational chemistry and machine learning to predict SAR trends and accelerate the design-make-test-analyze cycle.
References
- Benchchem. An In-depth Technical Guide on 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: Synthesis, Spectroscopic Analysis, and Characterization. URL: https://www.benchchem.com/product/bld-219635-91-3
- Benchchem. Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. URL: https://www.benchchem.com/product/bld-423154-81-8
- Kryshchyshyn, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6698. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572621/
- Kim, J., & Lee, S. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 643. URL: https://www.mdpi.com/1420-3049/29/3/643
- Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1589. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10675525/
- Benchchem. The Strategic Utility of 1-(6-Bromopyridin-3-yl)piperazine in Medicinal Chemistry: A Technical Guide to Fragment-Based Library Synthesis. URL: https://www.benchchem.com/product/bld-412347-39-8
- Benchchem. The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. URL: https://www.benchchem.com/product/bld-1136453-64-5
- Pasha, F. A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1). URL: https://www.researchgate.
- BLDpharm. 1-(6-Bromopyridin-2-yl)piperazine. URL: https://www.bldpharm.com/products/219635-91-3.html
- Kumar, V., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Mini reviews in medicinal chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/40873355/
- ChemicalBook. 1-(4-Bromophenyl)piperazine synthesis. URL: https://www.chemicalbook.com/synthesis/66698-28-0.htm
- Hrebeniuk, M., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 25(6), 3469. URL: https://www.mdpi.com/1422-0067/25/6/3469
- Singh, S., & Kumar, V. (2024). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Beni-Suef University Journal of Basic and Applied Sciences, 13(1), 58. URL: https://bjbas.springeropen.com/articles/10.1186/s43088-024-00539-7
- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. URL: https://pubmed.ncbi.nlm.nih.gov/38685782/
- Organic Chemistry Portal. Piperazine synthesis. URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines/piperazines.shtm
- Roda, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. URL: https://pubmed.ncbi.nlm.nih.gov/35859345/
- ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-piperidine-derivatives-with-anticancer-activity_fig12_364177579
- ResearchGate. SAR studies of piperazine derivatives as antidepressant compounds. URL: https://www.researchgate.
- ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. URL: https://www.researchgate.net/publication/235927508_Structure-Activity_Relationships_of_N-Substituted_Piperazine_Amine_Reuptake_Inhibitors
- ResearchGate. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. URL: https://www.researchgate.net/publication/269688467_Synthesis_and_SAR_of_piperazine_amides_as_novel_c-jun_N-terminal_kinase_JNK_inhibitors
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10980133/
- Al-Qaisi, A. M., et al. (2019). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Molecules, 24(18), 3350. URL: https://pubmed.ncbi.nlm.nih.gov/31540058/
- Gelin, C. F., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-31. URL: https://pubmed.ncbi.nlm.nih.gov/21269851/
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
1-(3-Bromopyridin-2-yl)piperazine safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of 1-(3-Bromopyridin-2-yl)piperazine
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 87394-56-7). Designed for researchers, chemists, and drug development professionals, this guide synthesizes safety data from structurally related compounds to establish a robust operational protocol. The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach grounded in the known hazards of its constituent moieties: 3-bromopyridine and piperazine.
Section 1: Hazard Identification and Risk Assessment
This compound is a substituted pyridine derivative. While comprehensive hazard data for this specific molecule is limited, a reliable risk profile can be constructed by analyzing its structural analogues. The pyridine ring introduces potential for skin, eye, and respiratory irritation, and the piperazine moiety is associated with corrosive properties and the potential for sensitization.[1][2]
Based on data from similar compounds such as 3-bromopyridine, piperazine, and other halogenated pyridines, the primary hazards are summarized below.[1][2][3]
| Hazard Category | Anticipated Risk | Rationale & Supporting Evidence |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin. | Parent compounds like piperidine and 3-bromopyridine exhibit oral and dermal toxicity. It is prudent to assume this derivative carries similar risks. |
| Skin Corrosion/Irritation | Causes skin irritation. | Both 1-(3-Chloropyridin-2-yl)piperazine and 3-Bromopyridine are classified as skin irritants (H315).[1][4] Piperazine is known to be corrosive and can cause skin burns.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Analogues are classified as causing serious eye irritation (H319).[1][4] Direct contact is likely to cause significant damage. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols may irritate the respiratory system (H335).[1][4] Handling should occur in well-ventilated areas. |
| Reactivity | Reacts with strong oxidizing agents and strong acids. | The piperazine nitrogen is basic and will react exothermically with acids. The molecule can be degraded by strong oxidizers.[3][6] |
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety transcends the mere use of Personal Protective Equipment (PPE). A robust safety culture implements the hierarchy of controls, a systematic approach to minimizing risk. This framework prioritizes higher-level controls that are more effective and reliable.
-
Engineering Controls: The primary method for controlling exposure to this compound is to handle it within a certified chemical fume hood.[7] This isolates the material, protecting the user from inhaling potentially irritating dust or aerosols.
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and safe handling procedures outlined in this document before commencing work.[7] Access to the material should be restricted to authorized individuals.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with higher-level controls.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles and face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Inspect gloves for integrity before each use.[8] |
| Body | Laboratory coat. | Should be buttoned and fit properly. |
| Respiratory | A NIOSH/MSHA or EN 149 approved respirator. | Required if handling outside a fume hood or if aerosolization is likely.[9] |
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that a safety shower and eyewash station are unobstructed and readily accessible.[3]
-
Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement.
-
Don all required PPE as specified in Section 3.1.
-
-
Aliquotting and Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of contaminated disposable items (e.g., weigh boats, pipette tips) in a designated hazardous waste container.[10]
-
Doff PPE in the correct order to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Section 4: Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from heat, sparks, open flames, and other ignition sources.[2] The storage area should be secure and accessible only to authorized personnel.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates) and strong acids.[3] Contact with these substances can lead to vigorous, exothermic reactions.
Section 5: Emergency Preparedness and Response
Immediate and correct action is critical in the event of an accidental exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists.[13] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Spill Response Protocol
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water. Collect all cleaning materials as hazardous waste.[11]
-
-
Large Spills:
-
Evacuate the area immediately and alert emergency responders and the institutional Environmental Health & Safety (EHS) department.[6]
-
Isolate the spill area and prevent entry.
-
Only trained personnel equipped with appropriate respiratory and full-body protection should attempt to manage a large spill.[6]
-
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect solid and liquid waste in separate, designated, leak-proof, and chemically compatible containers.[10]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., "Irritant").[10]
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[9] Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.[15]
Section 7: References
-
Fisher Scientific. (2025). Safety Data Sheet for 3-Bromopyridine. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet for this compound. Link
-
BenchChem. (2025). Personal protective equipment for handling 1-(2-Bromoethyl)piperazine. Link
-
Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet. Link
-
Thermo Fisher Scientific. (2010). Safety Data Sheet for Piperazine, anhydrous. Link
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 1-(3-Bromopyridin-2-yl)ethanone. Link
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link
-
BLD Pharmatech. (n.d.). Safety Data Sheet for 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine. Link
-
ChemicalBook. (2025). 1-(3-bromopyridin-2-yl)ethanone - Safety Data Sheet. Link
-
BenchChem. (2025). An In-depth Technical Guide to the Safety, Hazards, and Handling of 1-(3-Nitropyridin-2-yl)piperazine. Link
-
Fisher Scientific. (2025). Safety Data Sheet for Piperazine. Link
-
BenchChem. (2025). Proper Disposal of 1-(Piperidin-4-ylmethyl)piperazine: A Step-by-Step Guide. Link
-
AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine. Link
-
BLD Pharmatech. (2026). Safety Data Sheet for 2-((5-Bromopyridin-2-yl)amino)ethanol. Link
-
Hangzhou Z-Beats Technology Co., Ltd. (n.d.). GHS SDS for 1-(4-Bromopyridin-2-yl)piperazine. Link
-
BenchChem. (2025). Proper Disposal of 1-(4-Bromophenyl)piperazine hydrochloride: A Step-by-Step Guide. Link
-
Univar USA Inc. (n.d.). Material Safety Data Sheet. Link
-
ChemDmart. (n.d.). Safety Data Sheet for Piperazine. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet for Piperidine. Link
-
Cayman Chemical. (2025). Safety Data Sheet for 1-(4-Bromophenyl)piperazine (hydrochloride). Link
-
PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Link
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. Link
-
Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Link
-
Aribo Biotechnology. (2024). CAS: 111043-09-5 Name: 1-(3-bromopyridin-2-yl)ethanone. Link
-
BLDpharm. (n.d.). 1-(6-Bromopyridin-3-yl)-4-(oxetan-3-yl)piperazine. Link
Sources
- 1. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. capotchem.cn [capotchem.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-(3-bromopyridin-2-yl)ethanone - Safety Data Sheet [chemicalbook.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. aksci.com [aksci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
1-(3-Bromopyridin-2-yl)piperazine material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 1-(3-Bromopyridin-2-yl)piperazine
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures related to this compound (CAS No. 87394-56-7). As a critical intermediate in synthetic organic chemistry, a thorough understanding of its safety profile is paramount to ensure laboratory safety and experimental integrity. This guide synthesizes available data to provide a robust framework for risk assessment and management.
Chemical Identification and Physicochemical Properties
This compound is a heterocyclic compound featuring a brominated pyridine ring linked to a piperazine moiety.[1] This structure is a common scaffold in medicinal chemistry. A precise understanding of its physical and chemical properties is the foundation of its safe utilization.
Structural Information
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key physical and chemical properties. It is important to note that while some data is experimentally derived, other values are predicted through computational models and should be treated as estimations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃ | [1] |
| Molecular Weight | 242.12 g/mol | [1] |
| CAS Number | 87394-56-7 | [1] |
| Boiling Point | 349.4 ± 37.0 °C (Predicted) | [2] |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.36 ± 0.10 (Predicted) | [2] |
| Appearance | Not specified; likely a solid or oil | |
| Solubility | Soluble in many organic solvents | [3] |
Hazard Identification and GHS Classification
While a specific, verified Material Safety Data Sheet for this compound is not universally published, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds, such as 1-(3-Chloropyridin-2-yl)piperazine and other brominated pyridine derivatives.[4][5] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.
Globally Harmonized System (GHS) Classification
The anticipated GHS classification based on available data for similar molecules is as follows:
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[4][5]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)[4][5]
-
Acute Toxicity (Oral): May be harmful if swallowed (potential for Category 4, H302)[6][7][8][9]
Caption: GHS pictogram and associated hazard statements.
Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is non-negotiable when working with pyridine derivatives.[10] The causality behind these protocols is rooted in preventing exposure through inhalation, dermal contact, and ingestion.
Protocol for Safe Handling
-
Engineering Controls Assessment:
-
Personal Protective Equipment (PPE) Donning:
-
Rationale: To create a barrier between the chemical and the user. Standard lab coats and latex gloves offer insufficient protection against many organic compounds.[10]
-
Action: Wear chemical splash goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[10][12] Double-gloving is recommended for extended operations.
-
-
Material Dispensing:
-
Post-Handling:
-
Rationale: To prevent cross-contamination of personal items and workspaces.
-
Action: Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.[4] Clean the work area and any contaminated equipment.
-
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][11]
-
Container: Keep the container tightly sealed to prevent the absorption of moisture and potential degradation.[4][10]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[13][14]
Exposure Control and Personal Protective Equipment (PPE)
Exposure control is a system designed to minimize contact with hazardous substances. It combines engineering controls, administrative procedures, and PPE.
| Control Type | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | Primary containment to prevent inhalation of vapors or dust.[3] |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from splashes which can cause serious irritation.[10][15] |
| Skin Protection | Gloves: Nitrile or neoprene (avoid latex).[10] Clothing: Fully-buttoned, flame-retardant lab coat. | Prevents skin contact, which can lead to irritation.[4] Pyridine derivatives can sometimes be absorbed through the skin.[11] |
| Respiratory | Not typically required if handled in a fume hood. A respirator may be needed for spill cleanup. | A fume hood provides adequate respiratory protection for routine handling.[11] |
| Hygiene | An emergency eyewash station and safety shower must be accessible within the immediate work area.[11] | Provides immediate decontamination in case of accidental exposure.[4] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[10] If skin irritation occurs or persists, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[16]
Spill Response Protocol
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[3]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
Do not allow the product to enter drains or waterways.[17]
Caption: Workflow for handling a chemical spill.
Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated.[17] The information provided here is based on the GHS classifications of structurally related compounds and general knowledge of pyridine derivatives.
-
Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled, though specific LD50 or LC50 data is unavailable.[4][9]
-
Skin Irritation: Causes skin irritation, characterized by redness, itching, and pain.[4]
-
Eye Irritation: Causes serious eye irritation, which may result in redness, pain, and potential damage.[4]
-
Respiratory Irritation: Inhalation of vapors or dust may cause irritation to the respiratory tract.[4]
-
Carcinogenicity & Mutagenicity: No data is available to classify this specific compound. It is not listed by IARC, NTP, or OSHA as a carcinogen.[4]
Stability and Reactivity
-
Reactivity: Generally stable under normal laboratory conditions.[14]
-
Conditions to Avoid: Avoid exposure to strong acids, strong oxidizing agents, heat, sparks, and open flames.[13][14]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[13]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[7][17] Do not dispose of down the drain.
-
Contaminated Packaging: Dispose of as unused product in a sealed, properly labeled container.[7][17]
References
- This compound | C9H12BrN3 | CID 13298529. PubChem. [Link]
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Pyridine Standard Operating Procedure.
- How to handle pyridine safely?. BIOSYNCE. [Link]
- MSDS of 1-(3-Bromopyridin-2-yl)ethanone. Capot Chemical Co., Ltd. [Link]
- 2-Bromopyridine SAFETY D
- N-Boc-2-Amino-6-bromopyridine Safety D
- 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944. PubChem. [Link]
- MATERIAL SAFETY D
Sources
- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 87394-56-7 [amp.chemicalbook.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. aksci.com [aksci.com]
- 5. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. angenechemical.com [angenechemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. biosynce.com [biosynce.com]
- 13. fishersci.com [fishersci.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. echemi.com [echemi.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. capotchem.cn [capotchem.cn]
Sourcing and Scientific Diligence: A Technical Guide to 1-(3-Bromopyridin-2-yl)piperazine for a Research Audience
This guide provides an in-depth technical overview of 1-(3-Bromopyridin-2-yl)piperazine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document moves beyond a simple supplier list to offer a framework for scientific evaluation, quality control, and safe handling, ensuring the integrity of your research from the very first step: sourcing your starting materials.
Part 1: The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No. 87394-56-7) is a bifunctional molecule that has garnered attention as a versatile scaffold in the synthesis of pharmacologically active agents.[1] Its structure incorporates two key features that make it a valuable starting point for library synthesis and lead optimization:
-
A Substituted Pyridine Ring: The bromopyridine moiety is primed for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The position of the bromine atom ortho to the piperazine linkage influences the electronic and steric environment, providing a specific vector for molecular elaboration.
-
A Reactive Piperazine Moiety: The secondary amine of the piperazine ring is a nucleophilic handle for acylation, alkylation, reductive amination, and sulfonylation.[2] This allows for the facile attachment of a wide range of side chains and functional groups, which can be used to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to engage with specific biological targets.[3]
The inherent properties of the pyridyl-piperazine core are frequently exploited in the development of agents targeting the central nervous system, among other therapeutic areas.[4]
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 87394-56-7 | PubChem[1] |
| Molecular Formula | C₉H₁₂BrN₃ | PubChem[1] |
| Molecular Weight | 242.12 g/mol | PubChem[1] |
| InChIKey | KYMBSIUPQJYAFF-UHFFFAOYSA-N | PubChem[1] |
Part 2: Navigating the Supplier Landscape: A Framework for Critical Evaluation
The selection of a commercial supplier should be guided by a rigorous assessment of quality, consistency, and documentation. While numerous vendors list this compound, a researcher's due diligence is paramount. The following table provides a non-exhaustive list of potential suppliers found on chemical sourcing platforms.
Representative Commercial Suppliers:
| Supplier Name | Notability |
| Key Organics | Chemical supplier with a focus on screening compounds and building blocks. |
| Angene International Limited | Global supplier of research chemicals and building blocks. |
| BLD Pharm | Supplier of a wide range of chemical products for research and development. |
| ChemScene | Supplier of building blocks and bioactive compounds. |
| A2B Chem | Provider of fine chemicals and custom synthesis services. |
Note: This list is for informational purposes and does not constitute an endorsement. Researchers should conduct their own evaluation.
Pillars of Supplier Selection: Beyond the Price Tag
As a senior scientist, the primary concern is the integrity of the starting material, as this dictates the reliability of all subsequent experimental data. Here is the causality behind critical evaluation choices:
-
Purity and the Impurity Profile: The stated purity (e.g., >97%) is only the beginning. The crucial questions are: What are the impurities? And at what levels are they present? The synthesis of this compound most likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 2,3-dihalopyridine (e.g., 2-chloro-3-bromopyridine or 2,3-dibromopyridine) and piperazine.
-
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2,3-dihalopyridine or piperazine.
-
Positional Isomers: If the starting material is contaminated with other isomers (e.g., 2,5-dibromopyridine), this will lead to isomeric impurities in the final product that can be difficult to separate.
-
Bis-arylated Piperazine: Reaction of a single piperazine molecule with two molecules of the bromopyridine starting material. This is often minimized by using an excess of piperazine.
-
Hydrodehalogenation Products: Loss of the bromine atom from the starting material or product.
-
-
-
Analytical Validation and the Certificate of Analysis (CoA): A CoA is a non-negotiable document. However, simply noting the purity percentage is insufficient. You must be able to critically interpret the raw data. A trustworthy supplier will provide a detailed CoA, often with copies of the spectra.
-
Lot-to-Lot Consistency and Scalability: For any long-term project, ensuring that the material you receive today is identical to the material you will receive in six months is critical for reproducibility. Inquire about the supplier's quality management system and their ability to provide larger, non-catalog quantities if your project progresses.
-
Documentation and Technical Support: The availability of a comprehensive Safety Data Sheet (SDS) is mandatory for safe handling.[5] Furthermore, a supplier's willingness and ability to answer technical questions about a product's specification or impurity profile is a strong indicator of their reliability.
Part 3: In-House Verification: Trust, but Verify
Upon receipt of any new chemical, in-house analytical verification is a fundamental tenet of good laboratory practice. It validates the supplier's claims and ensures the material is fit for its intended purpose.
Workflow for Incoming Material Qualification
The following diagram illustrates a robust workflow for the quality control of a newly received batch of this compound.
Sources
- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. thieme-connect.com [thieme-connect.com]
- 5. keyorganics.net [keyorganics.net]
An In-depth Technical Guide to the Analogs and Derivatives of 1-(3-Bromopyridin-2-yl)piperazine: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 1-(3-Bromopyridin-2-yl)piperazine scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a halogenated pyridine ring and a reactive piperazine moiety. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of analogs of this core structure. We will delve into the rationale behind synthetic strategies, explore the structure-activity relationships of key derivatives, and present detailed experimental protocols for their preparation and biological characterization. Particular focus will be given to the development of these compounds as potent urease inhibitors and their potential as modulators of central nervous system targets, such as dopamine and serotonin receptors.
Introduction: The Strategic Importance of the this compound Core
The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1] Its two nitrogen atoms provide opportunities for dual points of diversification, influencing both pharmacokinetic and pharmacodynamic properties. When coupled with a pyridine ring, the resulting pyridylpiperazine moiety often imparts favorable aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2][3]
The subject of this guide, this compound, introduces a bromine atom at the 3-position of the pyridine ring. This halogen serves two primary strategic purposes:
-
A Handle for Further Functionalization: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents to explore the chemical space around the core.[4]
-
Modulation of Electronic Properties and Lipophilicity: The presence of the electronegative bromine atom can influence the pKa of the pyridine nitrogen and the overall electronic distribution of the molecule, potentially impacting target binding and metabolic stability.
This guide will systematically explore the synthetic pathways to access this core and its derivatives, followed by an in-depth analysis of their biological activities and the underlying structure-activity relationships (SAR).
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its subsequent derivatization rely on well-established and robust organic chemistry transformations. The primary strategies involve nucleophilic aromatic substitution (SNAr) for the formation of the core, followed by N-alkylation or N-arylation of the distal piperazine nitrogen to generate a library of analogs.
Synthesis of the this compound Core
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of this compound (Adapted from analogous nitro-compound synthesis)
-
Materials: 2,3-Dibromopyridine, Piperazine (4 equivalents), Potassium Carbonate (2 equivalents), Acetonitrile.
-
Procedure:
-
To a solution of 2,3-dibromopyridine (1 equivalent) in acetonitrile, add piperazine (4 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Derivatization at the N-4 Position of the Piperazine Ring
The secondary amine of the piperazine ring in the core scaffold is a nucleophilic handle for a variety of functionalization reactions, primarily N-alkylation and N-arylation.
N-alkylation is a straightforward method to introduce diverse side chains. This is typically achieved by reacting the core with an appropriate alkyl halide in the presence of a base.[1] A closely related reaction is N-acylation, which can be used to introduce amide functionalities.
Experimental Protocol: General Procedure for N-Alkylation
-
Materials: this compound, alkyl halide (e.g., substituted benzyl bromide, 1.1 equivalents), a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), 1.5 equivalents), and a suitable solvent (e.g., anhydrous Acetonitrile or DMF).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (1.5 equivalents) to the solution.
-
Add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, perform an aqueous work-up.
-
Purify the crude product by column chromatography to yield the N-alkylated derivative.
-
The introduction of an aryl or heteroaryl group at the N-4 position can be achieved through modern cross-coupling reactions, with the Buchwald-Hartwig amination being a particularly powerful and versatile method.[2][7][8] This reaction allows for the formation of a C-N bond between the piperazine nitrogen and an aryl halide.
Conceptual Workflow for N-Arylation:
Caption: Key components of a Buchwald-Hartwig N-arylation reaction.
Biological Activities and Structure-Activity Relationships
Derivatives of the this compound core have shown promise in several therapeutic areas. The following sections will detail the available data, focusing on urease inhibition and potential applications in central nervous system disorders.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers. Inhibition of urease is a validated strategy to combat these infections.
A series of N-arylacetamide and N-arylpropanamide derivatives of the closely related 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors. The data from these studies provide a strong foundation for understanding the SAR of this chemical class.
| Compound | R Group | IC₅₀ (µM) vs. Jack Bean Urease |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
| Core (Nitro Analog) | H | 3.90 ± 1.91 |
| 5b | 2-Chloro-N-arylacetamide | 2.0 ± 0.73 |
| 7e | 2-Chloro-N-arylpropanamide | 2.24 ± 1.63 |
Data sourced from reference[9]
Structure-Activity Relationship Insights:
-
The unsubstituted piperazine core (nitro analog) itself shows moderate inhibitory activity, suggesting the pyridylpiperazine moiety is a good starting point for inhibitor design.[9]
-
The addition of N-arylacetamide and N-arylpropanamide side chains at the N-4 position significantly enhances the inhibitory potency.[9]
-
The nature and position of substituents on the terminal aryl ring of the side chain play a crucial role in determining the activity, with halogenated derivatives often showing potent inhibition.[9]
In Silico Modeling: Molecular docking studies suggest that these inhibitors interact with the active site of the urease enzyme, with the pyridylpiperazine core and the side chain making key hydrogen bonding and hydrophobic interactions with amino acid residues.[9]
Potential as CNS-Active Agents: Dopamine and Serotonin Receptor Modulation
Arylpiperazine derivatives are a well-established class of ligands for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, with many approved drugs for schizophrenia, depression, and other CNS disorders belonging to this family.[10][11] While specific data for derivatives of this compound targeting these receptors is not available in the cited literature, the structural similarities to known ligands strongly suggest their potential in this area.
Key Pharmacophoric Features of Arylpiperazine-based CNS Drugs:
-
Basic Nitrogen: The protonatable nitrogen of the piperazine ring is crucial for forming an ionic interaction with a conserved aspartate residue in the transmembrane domain of these G-protein coupled receptors.
-
Aromatic Moiety: The aryl group (in this case, the 3-bromopyridinyl moiety) engages in hydrophobic and aromatic interactions within the receptor binding pocket.
-
N-4 Substituent: The substituent at the distal nitrogen of the piperazine often extends into a secondary binding pocket, significantly influencing subtype selectivity and functional activity (agonist, antagonist, or partial agonist).
Experimental Protocols for CNS Receptor Profiling:
Radioligand Binding Assay: This is a standard in vitro method to determine the affinity of a compound for a specific receptor.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand (e.g., by filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to a Ki (inhibition constant).
-
Functional Assays (e.g., cAMP Assay for Gs or Gi-coupled receptors): These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
-
Principle: Measures the downstream signaling effects of receptor activation or inhibition, such as changes in the intracellular concentration of second messengers like cyclic AMP (cAMP).
-
Procedure:
-
Treat cells expressing the receptor of interest with the test compound.
-
For agonists, measure the production of cAMP. For antagonists, measure the ability of the compound to block the cAMP production induced by a known agonist.
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Signaling Pathway Overview for D₂/5-HT₁ₐ Receptor Modulation:
Caption: Simplified signaling pathway for the D₂ dopamine receptor.
Potential as Anticancer Agents
The piperazine scaffold is also found in a number of approved anticancer drugs.[12][13] Derivatives of phenylpiperazine have been reported to exhibit cytotoxic activity against various cancer cell lines, including prostate and breast cancer.[3][14] While no specific anticancer data for this compound derivatives is available in the provided search results, this remains a promising area for future investigation. The mechanism of action for such compounds can be diverse, including inhibition of kinases, interaction with DNA, or modulation of cell cycle progression.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that reduces the viability of the cancer cells by 50%.
-
Conclusion and Future Directions
The this compound core represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the ease of derivatization at the piperazine nitrogen, allows for the rapid generation of diverse chemical libraries. The demonstrated potent urease inhibitory activity of its analogs highlights a clear therapeutic application. Furthermore, the strong precedent for arylpiperazines as modulators of key CNS receptors suggests that derivatives of this core could yield novel treatments for neurological and psychiatric disorders. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, particularly exploring the utility of the bromine atom in cross-coupling reactions to introduce novel functionalities. A systematic investigation of their activity at dopamine and serotonin receptors, as well as their potential as anticancer agents, is highly warranted.
References
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL.
- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(01), e9-e21.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kaur, H., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
- Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Chemical Science, 2(1), 27-50.
- Szymański, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4209.
- Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-26.
- Al-Ostath, A., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22709.
- Li, W., et al. (2004). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. The Journal of Organic Chemistry, 69(12), 4031-4038.
- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369389.
- Organic Syntheses. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
- ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Johnson, D. S., et al. (2011). Discovery of PF-00217830: Aryl Piperazine Napthyridinones as D2 Partial Agonists for Schizophrenia and Bipolar Disorder. Bioorganic & Medicinal Chemistry Letters, 21(9), 2621-2625.
- Brown, A. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Micheli, F., et al. (2004). A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors. Bioorganic & Medicinal Chemistry, 12(12), 3179-3187.
- ResearchGate. (n.d.). Discovery and SAR of the 4-[(3-substituted)benzoyl]piperidines as selective 5-HT1F receptor agonists.
- Li, X., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Discovery of PF-00217830: aryl piperazine napthyridinones as D2 partial agonists for schizophrenia and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Strategic Synthesis and Therapeutic Potential of 1-(3-Bromopyridin-2-yl)piperazine: A Technical Guide for Medicinal Chemists
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 1-(3-Bromopyridin-2-yl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the core aspects of its synthesis, purification, and characterization, offering detailed, field-proven insights for practical application. Furthermore, this guide explores the compound's therapeutic potential, drawing on established knowledge of its structural analogs and the broader class of arylpiperazines. The content is structured to provide a deep understanding of the causality behind experimental choices, empowering researchers to leverage this versatile building block in the design and development of novel therapeutic agents.
Introduction: The Significance of the Arylpiperazine Moiety
The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] When incorporated into an arylpiperazine scaffold, this heterocyclic core becomes a key pharmacophore for a multitude of biological targets, particularly within the central nervous system (CNS). Derivatives of arylpiperazine are well-represented in antipsychotic, antidepressant, and anxiolytic medications, primarily due to their interaction with dopaminergic and serotonergic receptor systems.[2][3][4]
This compound emerges as a strategic building block within this chemical class. The pyridine ring, an electron-deficient aromatic system, influences the electronic properties of the molecule, while the bromine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[1] This guide will systematically explore the synthesis, properties, and potential applications of this compound, providing a robust framework for its utilization in drug discovery programs.
Synthesis of this compound: A Step-by-Step Protocol
The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of the pyridine ring, which is further activated by the presence of a halogen substituent.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a cornerstone of heterocyclic chemistry. In this case, the electron-deficient nature of the pyridine ring makes the carbon atom attached to the leaving group (a halogen) susceptible to nucleophilic attack by the secondary amine of the piperazine molecule. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted during this step and is subsequently restored upon the departure of the leaving group.
The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group (halogens are excellent leaving groups), the electron-withdrawing character of the aromatic ring, and the reaction conditions (solvent, temperature, and base).
Precursor Synthesis: Preparation of 2,3-Dihalopyridines
The synthesis of the starting material, a 2,3-dihalopyridine, is a critical first step. A common approach involves the halogenation of a suitable pyridine precursor. For instance, 3-bromopyridine can be synthesized from pyridine through a one-step reaction involving hydrobromic acid and hydrogen peroxide.[1] Alternatively, 2-aminopyridine can be converted to 2-bromopyridine via a Sandmeyer-type reaction.[5] More advanced methods for the selective halogenation of pyridines at the 3-position have also been developed, utilizing Zincke imine intermediates.[6][7]
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure based on the synthesis of 1-(3-halo-2-pyridinyl)piperazines as described in the patent literature.[8]
Materials:
-
2,3-Dihalopyridine (e.g., 2-chloro-3-bromopyridine or 2,3-dibromopyridine)
-
Piperazine (anhydrous)
-
A suitable polar, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
An appropriate base (e.g., potassium carbonate or triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2,3-dihalopyridine and the chosen solvent under an inert atmosphere.
-
Add an excess of anhydrous piperazine (typically 2-3 equivalents) to the solution. The excess piperazine can also act as the base to neutralize the hydrohalic acid formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the specific reactivity of the dihalopyridine used.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a solid precipitate (the hydrohalide salt of piperazine) has formed, it can be removed by filtration.
-
The solvent is then removed under reduced pressure.
-
The crude product is purified using an appropriate method, such as column chromatography or recrystallization.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Purification and Characterization
Achieving a high degree of purity is paramount for the use of this compound in subsequent synthetic steps and biological assays.
Purification Strategies
Column Chromatography: This is a widely used method for purifying crude reaction mixtures.[9] A silica gel stationary phase is typically employed, with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) as the mobile phase. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.
Recrystallization: For solid products, recrystallization is an effective method for achieving high purity.[9] The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble. Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. A mixed-solvent system, such as ethanol and water, can be effective for polar organic molecules.[10]
Salt Formation: Conversion of the basic piperazine product to a salt, such as a hydrochloride salt, can facilitate purification.[9] Salts often have different solubility profiles and are typically more crystalline, making them easier to isolate and purify by recrystallization.
Characterization Techniques
The structure and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their connectivity in the molecule. Key signals to expect include those for the protons on the pyridine ring and the piperazine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for arylpiperazines involve cleavage of the C-N bonds of the piperazine ring.[11][12]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-H, C=C, and C-N stretching vibrations.[13][14]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final product.[15][16] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃ | [17] |
| Molecular Weight | 242.12 g/mol | [17] |
| CAS Number | 87394-56-7 | [17] |
| Appearance | Expected to be a solid or oil | - |
| XLogP3 | 1.3 | [17] |
Biological Activities and Therapeutic Potential
While specific biological data for this compound is not extensively reported in the public domain, its structural features and the known activities of its analogs strongly suggest its potential as a valuable scaffold in drug discovery.
Antidepressant and Anxiolytic Potential
A European patent for 1-(3-halo-2-pyridinyl)piperazines, including the bromo- derivative, claims antidepressant activity.[8] The piperazine moiety is a well-established pharmacophore in many antidepressant drugs, often targeting serotonin (5-HT) and norepinephrine (NE) reuptake transporters or acting as ligands for various serotonin receptors.[4][18] The structural similarity of this compound to known arylpiperazine antidepressants suggests its potential in this therapeutic area.
α₂-Adrenergic Receptor Antagonism
The same patent also highlights the ability of these compounds to counteract the sedative side effects of antihypertensive agents through selective antagonism of α₂-adrenergic receptor sites.[8] α₂-Adrenoceptor antagonists are known to increase the release of norepinephrine in the central and peripheral nervous systems.[19][20] In vitro and in vivo studies on the fluoro- analog, 1-(3-fluoro-2-pyridinyl)piperazine, have demonstrated potent and selective α₂-adrenoceptor antagonism.[19]
Diagram of the α₂-Adrenergic Receptor Antagonism Mechanism:
Caption: Simplified mechanism of action of an α₂-adrenergic receptor antagonist.
Potential as a Scaffold for Antipsychotic Drug Discovery
The arylpiperazine moiety is a key feature of many atypical antipsychotic drugs, which often exhibit a multi-target receptor binding profile, including dopamine D₂ and various serotonin receptors (e.g., 5-HT₁A, 5-HT₂A).[2][21] The ability to functionalize the 3-position of the pyridine ring in this compound through cross-coupling reactions opens up avenues for the synthesis of a diverse library of compounds. This allows for the exploration of structure-activity relationships (SAR) and the optimization of binding affinities and functional activities at these key CNS receptors.
Future Perspectives and Conclusion
This compound stands as a promising and versatile building block for medicinal chemists. Its straightforward synthesis, coupled with the synthetic tractability of the bromopyridine motif, provides a solid foundation for the development of novel compounds targeting a range of therapeutic areas. The established link between arylpiperazines and CNS disorders, particularly depression, anxiety, and psychosis, makes this scaffold particularly attractive for further investigation.
Future research should focus on the detailed biological characterization of this compound and its derivatives. In vitro binding and functional assays for key CNS targets, such as serotonin and dopamine receptors, as well as α-adrenergic receptors, are crucial next steps. The insights gained from such studies will undoubtedly pave the way for the rational design of new and improved therapeutic agents.
References
- Wiley-VCH. (2007).
- Clineschmidt, B. V., et al. (1982). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(11), 1267-1271.
- Saari, W. S. (1982). 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them.
- Wang, L., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma1 Receptors. Journal of Medicinal Chemistry, 64(24), 17863-17881.
- BenchChem. (n.d.). Identifying and minimizing byproducts in 1-(6-Bromopyridin-3-yl)piperazine synthesis.
- Du, Y., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Modulators. Pharmaceutical Fronts, 4(1), e9-e21.
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
- PubChem. (n.d.). This compound.
- Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.
- Wang, C., et al. (2010). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Tetrahedron, 66(33), 6489-6494.
- Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Clineschmidt, B. V., et al. (1988). A peripherally acting alpha-2 adrenoceptor antagonist: L-659,066. The Journal of Pharmacology and Experimental Therapeutics, 245(1), 32-40.
- BenchChem. (n.d.). "1-(3-Nitropyridin-2-yl)piperazine" synthesis from piperazine and 5-bromo-2-nitropyridine.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
- Chen, K. X., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375.
- BenchChem. (n.d.). Application Note and Protocol: HPLC Analysis of 1-(3-Nitropyridin-2-yl)piperazine.
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- ResearchGate. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Li, Y., et al. (2025). Inhibition Molecular Mechanism of α2 Adrenergic Receptor Activation by Antagonist. The FASEB Journal, 39(11), e70624.
- Kumar, R. R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901.
- Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Prashanth, M. K., et al. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. Bioorganic & Medicinal Chemistry Letters, 22(23), 7065-7070.
- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Smolecule. (2023). Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- ChemicalBook. (n.d.). Piperazine(110-85-0) IR Spectrum.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- BLDpharm. (n.d.). 111043-09-5|1-(3-Bromopyridin-2-yl)ethanone.
- PubMed. (n.d.). Resolution and pharmacological properties of the enantiomers of the potent alpha-adrenoceptor antagonist 1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxy-phenyl)piperazine.
- MDPI. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
- Wikipedia. (n.d.). Alpha-2 blocker.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-(3-Nitropyridin-2-yl)piperazine.
- BenchChem. (n.d.). "1-(3-Nitropyridin-2-yl)piperazine" strategies to minimize off-target binding.
- Scientific Research. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- BenchChem. (n.d.). Application Note and Protocol for the Recrystallization of (3-Aminopyridin-2-yl)methanol.
- NIH. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- PubMed. (n.d.). Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl].
- BenchChem. (n.d.). Comparative Analysis of 1-(3-Nitropyridin-2-yl)piperazine Cross-Reactivity with Serotonin Receptor Subtypes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeditepejhs.org [yeditepejhs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them - Patent 0065757 [data.epo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 12. Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 14. Piperazine(110-85-0) IR Spectrum [m.chemicalbook.com]
- 15. jocpr.com [jocpr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alpha-2 blocker - Wikipedia [en.wikipedia.org]
- 21. A peripherally acting alpha-2 adrenoceptor antagonist: L-659,066 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-Bromopyridin-2-yl)piperazine from 2,3-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(3-bromopyridin-2-yl)piperazine, a valuable building block in medicinal chemistry, from the readily available starting material, 2,3-dibromopyridine. The document delves into the mechanistic underpinnings of the key chemical transformations, offering a choice between a classical Nucleophilic Aromatic Substitution (SNAr) pathway and a modern palladium-catalyzed Buchwald-Hartwig amination. The guide is designed to be a self-validating resource, with in-depth explanations for experimental choices, robust step-by-step protocols, and troubleshooting advice. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to enhance understanding. This document is intended to empower researchers in the efficient and successful synthesis of this important heterocyclic scaffold.
Introduction: The Strategic Importance of this compound
The piperazine moiety is a privileged scaffold in drug discovery, known for its ability to enhance the pharmacokinetic properties of drug candidates.[1][2] When incorporated into a pyridinyl system, particularly one bearing a synthetically versatile bromine handle, the resulting molecule becomes a powerful platform for the generation of diverse chemical libraries. This compound offers two key vectors for chemical modification: the secondary amine of the piperazine ring and the bromo-substituent on the pyridine ring, which can participate in a wide array of cross-coupling reactions.[3] This dual functionality makes it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.
Mechanistic Rationale: Choosing the Right Synthetic Path
The synthesis of this compound from 2,3-dibromopyridine can be approached via two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The choice of method will depend on available resources, desired reaction conditions, and scale.
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than a benzene ring.[1] This reactivity is further influenced by the position of substituents. In the case of 2,3-dibromopyridine, the carbon at the 2-position is more electrophilic due to the inductive effect of the ring nitrogen, favoring nucleophilic attack at this position.[4][5]
The SNAr mechanism proceeds in two main steps:
-
Nucleophilic Attack: The piperazine nitrogen acts as a nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which temporarily disrupts the aromaticity of the ring.[1][6]
-
Leaving Group Departure: The aromaticity is restored by the elimination of the bromide ion from the C2 position.
This pathway is often favored for its simplicity and the avoidance of expensive metal catalysts. However, it may require higher temperatures and an excess of the amine nucleophile.
The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[7][8] This method has gained widespread use due to its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNAr reactions.[7]
The catalytic cycle for the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 2,3-dibromopyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the desired product.
While this method is often more efficient and versatile, it requires careful exclusion of air and moisture, and the use of a palladium catalyst and a specific ligand.[9]
Experimental Protocols
The following protocols are provided as detailed, step-by-step guides for the synthesis of this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol leverages the inherent reactivity of the 2-position of the dibromopyridine towards nucleophilic attack.
Reaction Scheme:
A schematic of the SNAr reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2,3-Dibromopyridine | 236.89 | 5.0 g | 21.1 |
| Piperazine | 86.14 | 9.0 g | 104.5 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dibromopyridine (5.0 g, 21.1 mmol) and piperazine (9.0 g, 104.5 mmol).
-
Add N,N-dimethylformamide (DMF, 50 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol offers a potentially more efficient route using a palladium catalyst.
Reaction Scheme:
A schematic of the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2,3-Dibromopyridine | 236.89 | 5.0 g | 21.1 |
| Piperazine | 86.14 | 2.7 g | 31.6 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 193 mg | 0.21 |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 622.67 | 263 mg | 0.42 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 2.8 g | 29.5 |
| Toluene (anhydrous) | - | 100 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (193 mg, 0.21 mmol) and BINAP (263 mg, 0.42 mmol).
-
Add anhydrous toluene (50 mL) and stir the mixture at room temperature for 15 minutes.
-
To this catalyst mixture, add 2,3-dibromopyridine (5.0 g, 21.1 mmol), piperazine (2.7 g, 31.6 mmol), and sodium tert-butoxide (2.8 g, 29.5 mmol).
-
Add an additional 50 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Purification and Characterization
Purification
Column chromatography is the most common method for purifying the final product.[9] To mitigate tailing of the basic piperazine product on the acidic silica gel, a small amount of triethylamine (~0.5-1%) can be added to the eluent.[9] For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine and piperazine protons. The piperazine protons may appear as broad signals due to conformational exchange.[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₂BrN₃, MW: 242.12 g/mol ).[12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure purity of starting materials.[9] For Buchwald-Hartwig, ensure anhydrous conditions and an inert atmosphere. |
| Side reactions (e.g., hydrodehalogenation). | For Buchwald-Hartwig, screen different ligands and bases. | |
| Byproduct Formation | Disubstitution (reaction at both bromine atoms). | Use a controlled stoichiometry of piperazine. |
| Reaction at the 3-position of the pyridine ring. | This is generally less favored, but reaction conditions can be optimized to enhance selectivity for the 2-position. | |
| Purification Difficulties | Co-elution of product and impurities. | Optimize the solvent system for column chromatography, potentially using a gradient elution.[13] |
| Tailing on silica gel. | Add a small amount of triethylamine to the eluent.[9] |
Workflow and Decision Diagram
A decision workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2,3-dibromopyridine is a robust and versatile transformation that can be accomplished through either a traditional SNAr approach or a modern palladium-catalyzed Buchwald-Hartwig amination. The choice of methodology will be dictated by the specific needs and resources of the research setting. This guide provides the necessary theoretical background, detailed experimental protocols, and practical troubleshooting advice to enable researchers to confidently and efficiently synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- YouTube. (2019). nucleophilic aromatic substitutions.
- National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- National Center for Biotechnology Information. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Google Patents. (1959). Purification of piperazine.
- National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
- ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Google Cloud. (n.d.). 2,3-Dibromopyridine: Properties, Applications, and Synthesis.
- Chemistry Stack Exchange. (2016). Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Nucleophilic aromatic substitution for 1-(3-Bromopyridin-2-yl)piperazine synthesis
Application Note & Protocol
Topic: High-Fidelity Synthesis of 1-(3-Bromopyridin-2-yl)piperazine via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: The Value of a Versatile Scaffold
In the landscape of medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and bioavailability.[1][2] When coupled with a functionalized pyridine ring, it creates a versatile building block ripe for diversification. The target molecule, this compound, is a prime example of such a strategic intermediate.[3] The secondary amine of the piperazine offers a site for alkylation or acylation, while the bromo-substituent on the pyridine ring serves as a robust handle for a multitude of cross-coupling reactions. This dual functionality allows for the rapid construction of diverse chemical libraries for fragment-based drug discovery.[4]
This document provides a comprehensive guide to the synthesis of this valuable compound using a classic yet powerful transformation: the Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic principles that govern the reaction's efficiency and regioselectivity, present a detailed and validated experimental protocol, and offer insights into process optimization and troubleshooting.
The Scientific Rationale: Understanding the SNAr Mechanism on Dihalopyridines
The synthesis of this compound from 2,3-dibromopyridine and piperazine is achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike substitutions on aliphatic systems (SN1/SN2), the SNAr reaction proceeds via a two-step addition-elimination pathway.[5][6]
Key Mechanistic Pillars:
-
Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack than a corresponding benzene ring.[1][7] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. In 2,3-dibromopyridine, the C2 position is significantly more activated toward nucleophilic attack than the C3 position.
-
Nucleophilic Attack & Intermediate Formation: The reaction initiates with the attack of a nitrogen atom from the piperazine nucleophile on the electron-deficient C2 carbon of the 2,3-dibromopyridine.[1] This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][8] The negative charge in this complex is effectively delocalized, particularly onto the electronegative ring nitrogen, which stabilizes the intermediate and lowers the activation energy of this first step.
-
Rearomatization and Leaving Group Expulsion: The aromaticity of the ring is restored in the final step by the elimination of the leaving group, in this case, a bromide ion. This step is typically fast. The overall reactivity for halides in SNAr reactions often follows the order F > Cl ≈ Br > I, which is opposite to the trend seen in SN2 reactions.[9][10] This is because the rate-determining step is usually the initial nucleophilic attack, not the C-X bond cleavage, and more electronegative halogens enhance the electrophilicity of the carbon they are attached to.[8]
Caption: The two-step addition-elimination SNAr mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Scale) | Notes |
| 2,3-Dibromopyridine | 13522-07-9 | 236.89 g/mol | 2.37 g (10.0 mmol) | Purity ≥97% |
| Piperazine (anhydrous) | 110-85-0 | 86.14 g/mol | 2.58 g (30.0 mmol) | Purity ≥99%. Acts as nucleophile and base. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL | Anhydrous grade recommended. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~300 mL | For extraction. |
| Brine (Saturated NaCl) | N/A | N/A | ~100 mL | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | For drying organic layer. |
| Silica Gel | 7631-86-9 | 60.08 g/mol | As needed | For column chromatography (230-400 mesh). |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
2,3-Dibromopyridine: Irritant. Handle with care.
-
Piperazine: Corrosive. Causes severe skin burns and eye damage. Hygroscopic.
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
-
Procedure: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dibromopyridine (2.37 g, 10.0 mmol).
-
Add anhydrous piperazine (2.58 g, 30.0 mmol, 3.0 equivalents). Using a moderate excess of piperazine serves the dual purpose of acting as the nucleophile and the base to neutralize the HBr generated during the reaction.[11]
-
Add N,N-Dimethylformamide (DMF, 20 mL). Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cationic species effectively, accelerating the SNAr reaction.[11][12][13]
-
Fit the flask with a reflux condenser and place it under an inert atmosphere (Nitrogen or Argon).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent: A common system is Dichloromethane:Methanol (e.g., 95:5) with 0.5% triethylamine to prevent amine tailing on the silica plate.
-
Visualization: UV light (254 nm).
-
The reaction is typically complete within 12-24 hours, indicated by the consumption of the 2,3-dibromopyridine starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into a beaker containing 200 mL of cold water. An oily product may precipitate.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Eluent Gradient: Start with 100% Hexanes and gradually increase the polarity with ethyl acetate (e.g., from 0% to 50% EtOAc in Hexanes). The product typically elutes at around 20-40% EtOAc. Adding 0.5-1% triethylamine to the eluent system can significantly improve the peak shape and prevent product loss on the column.[11]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to pale yellow solid. An expected yield is typically in the range of 70-85%.
-
Characterization & Data
| Parameter | Expected Result |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol [3] |
| Yield | 70-85% |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.05 (dd, 1H, pyridine-H), ~7.55 (dd, 1H, pyridine-H), ~6.75 (dd, 1H, pyridine-H), ~3.30 (t, 4H, piperazine-CH₂), ~3.05 (t, 4H, piperazine-CH₂), ~1.90 (s, 1H, piperazine-NH). |
| Mass Spec (ESI+) | m/z = 242.0, 244.0 ([M+H]⁺, isotopic pattern for Br) |
Troubleshooting & Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficient temperature; Impure starting materials; Incorrect stoichiometry. | Verify temperature is at least 90 °C. Confirm purity of reagents via NMR or GC-MS before starting.[11] Ensure at least 2-3 equivalents of piperazine are used. |
| Formation of Byproducts | Di-substitution on piperazine; Reaction at C3 (unlikely but possible at very high temp). | Use a sufficient excess of piperazine (≥3 eq.) to favor mono-substitution. Avoid excessive temperatures (>120 °C) to maintain regioselectivity. |
| Difficult Purification | Product streaking/tailing on silica gel column. | Add a small amount of a volatile base like triethylamine (~0.5-1%) to the chromatography eluent to neutralize acidic sites on the silica gel.[11] |
| Low Isolated Yield | Incomplete extraction from the aqueous phase; Product loss during chromatography. | Ensure thorough extraction with ethyl acetate. The product has some water solubility. Use the recommended eluent system with triethylamine for chromatography. |
Visualized Experimental Workflow
Caption: A step-by-step overview of the synthesis workflow.
Conclusion
The nucleophilic aromatic substitution reaction is a highly reliable and efficient method for the synthesis of this compound. The protocol detailed herein is robust, scalable, and utilizes readily available commercial materials. The key to success lies in understanding the reaction mechanism, particularly the regioselectivity driven by the pyridine nitrogen, and in careful execution of the work-up and purification steps. The resulting product is a high-value intermediate, perfectly poised for the generation of diverse compound libraries essential for modern drug discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Sulfonylpyridines.
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Benchchem. (n.d.). Identifying and minimizing byproducts in 1-(6-Bromopyridin-3-yl)piperazine synthesis.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- YouTube. (2020). SNAr reaction mechanism.
- ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). "1-(3-Nitropyridin-2-yl)piperazine" synthesis from piperazine and 5-bromo-2-nitropyridine.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Benchchem. (n.d.). The Strategic Utility of 1-(6-Bromopyridin-3- yl)piperazine in Medicinal Chemistry: A Technical Guide to Fragment-Based Library Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Pyridylpiperazines via Buchwald-Hartwig Amination
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this reaction for the synthesis of pyridylpiperazines, a prevalent scaffold in medicinal chemistry. We will delve into the mechanistic nuances of the reaction, particularly the challenges posed by coordinating heterocyclic substrates like pyridine, and provide a detailed examination of critical reaction parameters. A field-proven, step-by-step protocol is included to facilitate the practical implementation of this powerful synthetic tool.
Introduction: The Significance of Pyridylpiperazines and the Power of C-N Cross-Coupling
The pyridylpiperazine motif is a privileged structure in drug discovery, appearing in a multitude of clinically successful pharmaceuticals targeting a wide array of biological targets. Its prevalence stems from the unique combination of the pyridine ring's hydrogen bonding capabilities and aromatic interactions, coupled with the piperazine's conformational flexibility and ability to engage in various intermolecular interactions.
Traditionally, the synthesis of pyridylpiperazines has relied on nucleophilic aromatic substitution (SNAr) reactions. However, these methods often require harsh reaction conditions and are limited by the electronic nature of the pyridine ring, typically necessitating strong electron-withdrawing groups to activate the substrate. The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of such compounds, offering a milder and more general route with broader functional group tolerance.[2][3] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between a halopyridine and piperazine, significantly expanding the accessible chemical space for drug design and development.[4]
Mechanistic Considerations and Challenges with Pyridine Substrates
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
However, the application of this reaction to pyridine-containing substrates is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This coordination can interfere with the desired catalytic cycle, resulting in lower yields and sluggish reaction rates.[6] Furthermore, the electron-deficient nature of the pyridine ring can make oxidative addition more difficult compared to electron-rich aryl halides.[7]
Overcoming these challenges necessitates careful selection of the catalytic system, particularly the ligand, which plays a pivotal role in modulating the reactivity and stability of the palladium catalyst.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Buchwald-Hartwig amination for pyridylpiperazine synthesis hinges on the judicious selection of several key parameters:
Palladium Precursor
Both Pd(0) and Pd(II) sources can be used as precatalysts. Common choices include:
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) : A stable and commonly used Pd(0) source.
-
Pd(OAc)₂ (Palladium(II) acetate) : A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8]
The choice of precatalyst is often a matter of laboratory convenience and cost, with both being effective in many cases.
The Critical Role of the Ligand
The ligand is arguably the most crucial component of the catalytic system. It stabilizes the palladium center, facilitates the elementary steps of the catalytic cycle, and prevents catalyst decomposition. For the amination of pyridines, bulky, electron-rich phosphine ligands have proven to be particularly effective.[2][5][6] These ligands promote the desired catalytic turnover while minimizing the unproductive coordination of the pyridine nitrogen.
Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of Pyridines
| Ligand Class | Representative Ligands | Key Features & Applications |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | Highly effective for coupling a wide range of amines with aryl chlorides, bromides, and iodides.[6][9] Their steric bulk promotes reductive elimination. |
| Chelating Bisphosphines | Xantphos, dppf | The defined bite angle can be advantageous in certain cases, preventing the formation of inactive palladium complexes.[6] |
| Ferrocene-based Diphosphines | Josiphos-type ligands | Have shown success in the amination of heteroaryl chlorides.[3] |
The selection of the optimal ligand often requires empirical screening for a specific substrate combination.
The Base: A Non-Innocent Participant
The base plays a dual role in the Buchwald-Hartwig amination: it deprotonates the amine to form the more nucleophilic amide and facilitates the regeneration of the active catalyst. Strong, non-nucleophilic bases are typically employed to avoid competitive reactions with the aryl halide.
Commonly used bases include:
-
Sodium tert-butoxide (NaOtBu) : A strong base that is widely used and highly effective.[10]
-
Potassium tert-butoxide (KOtBu) : Similar in strength and efficacy to NaOtBu.
-
Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄) : Milder bases that can be advantageous for substrates with base-sensitive functional groups.[8]
Solvent Selection
Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and deactivation of the catalyst. Commonly used solvents include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
The choice of solvent can influence reaction rates and solubility of the reagents.
Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)piperazine
This protocol provides a general procedure for the mono-N-arylation of piperazine with 2-bromopyridine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials
-
2-Bromopyridine (1.0 equiv.)
-
Piperazine (2.0 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Oven-dried Schlenk flask and standard glassware
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the 2-bromopyridine.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(pyridin-2-yl)piperazine.
Visualizing the Process
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for pyridylpiperazine synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand/base | - Use fresh catalyst and reagents- Ensure rigorous exclusion of air and moisture- Screen different ligands and bases |
| Formation of Side Products (e.g., Hydrodehalogenation) | - β-Hydride elimination competing with reductive elimination | - Use a more sterically hindered ligand- Lower the reaction temperature |
| Catalyst Decomposition (Palladium Black) | - High reaction temperature- Unstable ligand | - Lower the reaction temperature[7]- Choose a more robust ligand |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of pyridylpiperazines, offering significant advantages over traditional synthetic routes. By understanding the mechanistic principles and carefully optimizing the reaction parameters—particularly the choice of ligand—researchers can efficiently access a wide range of these medicinally important compounds. The protocol provided herein serves as a robust starting point for the successful implementation of this transformative C-N bond-forming reaction.
References
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society.
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Solid phase palladium-catalysed C-C bond formation in the pyridine series : Access to aryl and alkynyl pyridylpiperazines | Request PDF - ResearchGate.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH.
- Buchwald–Hartwig amination - Wikipedia.
- POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate.
- Buchwald Ligands Review | Entegris.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate.
- Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PubMed.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH.
- Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC - PubMed Central.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles | Request PDF - ResearchGate.
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - Semantic Scholar.
- New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling - NIH.
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook | Request PDF - ResearchGate.
- Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. entegris.com [entegris.com]
- 10. pubs.acs.org [pubs.acs.org]
Authored by: Senior Application Scientist, Chemical Synthesis & Purification Division
An Application Note and Protocol for the Purification of 1-(3-Bromopyridin-2-yl)piperazine
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The strategic placement of the reactive bromine atom and the nucleophilic piperazine moiety makes it a versatile scaffold for constructing diverse molecular libraries. The purity of this intermediate is paramount, as contaminants can lead to complex side reactions, reduce yields in subsequent steps, and compromise the integrity of biological screening data. This document provides a comprehensive, field-tested protocol for the purification of this compound, focusing on flash column chromatography. We delve into the causality behind procedural choices, offer a detailed step-by-step methodology, and provide troubleshooting guidance to empower researchers in achieving high-purity material consistently.
Introduction: The Synthetic Context and Rationale for Purification
This compound (C₉H₁₂BrN₃, MW: 242.12 g/mol ) is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between a 2,3-dihalopyridine (e.g., 2,3-dibromopyridine) and piperazine.[1][2] Alternatively, palladium-catalyzed methods like the Buchwald-Hartwig amination can be employed.[2][3]
Regardless of the synthetic route, the crude reaction mixture invariably contains a profile of impurities that must be removed. The choice of purification strategy is directly informed by the nature of these common contaminants:
-
Unreacted Starting Materials: Residual 2,3-dihalopyridine and piperazine are common. Piperazine, being highly polar and basic, can often be removed with a preliminary aqueous workup.
-
Bis-arylated Byproduct: A significant byproduct can be the 1,4-bis(3-bromopyridin-2-yl)piperazine, formed when one piperazine molecule reacts at both nitrogen atoms.[3] This impurity is substantially less polar than the desired mono-substituted product due to the absence of a free N-H group.
-
Hydrodehalogenation Products: Side reactions, particularly in catalytic processes, can lead to the replacement of the bromine atom with hydrogen.[3]
-
Solvent and Reagent Residues: Residual solvents and bases from the reaction must be thoroughly removed.
Given this impurity profile, flash column chromatography on silica gel is the most robust and widely applicable purification technique.[3][4][5] It offers high resolving power to separate compounds with subtle differences in polarity, which is essential for isolating the target compound from its closely related byproducts.
The Purification Workflow: From Crude Mixture to Pure Compound
The overall process involves a logical progression from initial reaction workup to final purity verification. This workflow is designed to systematically remove impurities based on their chemical properties.
Caption: A logical workflow for the purification and validation of this compound.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for purifying a crude product obtained from a typical SNAr reaction.
Principle of Separation
This method utilizes normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase (eluent) is a less polar organic solvent mixture. The separation mechanism relies on the differential adsorption of compounds to the silica surface.
-
Highly Polar Compounds (e.g., excess piperazine, baseline impurities) will adsorb strongly to the silica and elute very slowly or not at all.
-
Non-Polar Compounds (e.g., bis-arylated byproduct) have weak interactions with the silica and will elute quickly.
-
The Target Compound , with its intermediate polarity, will elute between these extremes, allowing for its effective separation.
Materials and Reagents
-
Crude this compound
-
Silica Gel for flash chromatography (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane (Hex) - all ACS grade or higher
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel coated with F₂₅₄ indicator)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
Step 1: TLC Analysis for Eluent Selection
The goal is to find a solvent system where the desired product has a Retention Factor (Rƒ) of 0.2 - 0.4 . This Rƒ value typically provides the best separation.
-
Prepare a stock solution of your crude product in a small amount of DCM.
-
On a TLC plate, spot the crude mixture.
-
Develop the TLC plate in a chamber with a starting eluent system, for example, 95:5 DCM:MeOH.
-
Visualize the plate under UV light (254 nm).
-
Causality: this compound is a basic amine, which can interact strongly with the acidic silanol groups on the silica surface, causing streaking or "tailing" on the TLC plate.[3] To counteract this, add a small amount of triethylamine (TEA, ~0.5-1%) to the eluent system. This deactivates the acidic sites, resulting in sharper spots and better separation.
-
Adjust the solvent polarity until the target spot has an Rƒ of 0.2-0.4. If the spot is too high (high Rƒ), decrease the polarity (reduce MeOH). If it is too low (low Rƒ), increase the polarity (increase MeOH).
Step 2: Column Preparation
-
Securely clamp the column in a vertical position within a fume hood.
-
Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis (e.g., 100% DCM if using a DCM/MeOH gradient).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of DCM.
-
Using a pipette, carefully load the dissolved sample onto the top of the silica gel bed.
-
Drain the solvent until the sample has fully entered the silica bed.
-
Gently add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is loaded onto the silica.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per test tube).
-
A gradient elution is often most effective.[3][4] Start with a low-polarity mobile phase (e.g., 100% DCM) to elute non-polar impurities first.
-
Gradually increase the polarity of the eluent (e.g., from 0% to 5% MeOH in DCM) to elute the desired product.[4]
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
Step 5: Product Isolation
-
Combine all fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Weigh the purified product and calculate the yield.
Purity Verification
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.[6]
-
HPLC Analysis: Provides a quantitative measure of purity (e.g., >98%).[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (Expected [M+H]⁺ ≈ 242.03).[4][8]
Data Summary and Troubleshooting
Key Purification Parameters
| Parameter | Recommended Value/System | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for high-resolution flash chromatography of organic molecules.[5] |
| Mobile Phase System | DCM/MeOH with 0.5% TEA or Hexane/EtOAc with 0.5% TEA | DCM/MeOH is effective for moderately polar compounds. The addition of TEA is critical to prevent tailing of the basic amine product.[3] |
| Typical Rƒ Value | 0.2 - 0.4 | Provides optimal separation between the target compound and impurities. |
| Expected Purity | >98% (by HPLC) | A common purity requirement for intermediates in drug development.[9] |
| Physical Appearance | Typically a solid | If an oil is obtained, it may contain residual solvent. Trituration with a non-polar solvent like hexane can induce crystallization.[10] |
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Product streaks on TLC/Column | The basic piperazine nitrogen is interacting with acidic silanol groups on the silica. | Add 0.5-1% triethylamine (TEA) to your eluent to neutralize the acidic sites on the silica gel.[3] |
| Poor separation of product and an impurity | The polarity of the eluent is not optimal for resolving the two compounds. | Try a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH). Alternatively, use a shallower gradient during elution to increase resolution.[11] |
| Low recovery of the product | The product may be too polar for the chosen eluent and is sticking to the column. | Ensure TEA is used. Increase the final polarity of the eluent gradient (e.g., up to 10% MeOH in DCM) to ensure all product is eluted from the column. |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound and its precursors may cause skin and eye irritation.[12][13] Avoid direct contact.
-
Organic solvents such as Dichloromethane, Methanol, and Ethyl Acetate are flammable and/or toxic.[14][15] Avoid inhalation of vapors and keep away from ignition sources.
-
Piperazine is corrosive and can cause severe skin burns and eye damage.[14] Handle with extreme care.
Consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][14][15]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.
- BenchChem. (2025). Identifying and minimizing byproducts in 1-(6-Bromopyridin-3-yl)piperazine synthesis.
- Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine.
- BenchChem. (2025). "1-(3-Nitropyridin-2-yl)piperazine" synthesis from piperazine and 5-bromo-2-nitropyridine.
- S. M. D. BEG, S., & V. P., P. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 229.
- BenchChem. (2025). Ensuring Reproducibility in the Synthesis and Analysis of 1-(3-Nitropyridin-2-yl)piperazine: A Comparative Guide.
- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Drug Research, 72(04), e9-e20.
- BenchChem. (n.d.). Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(3-Bromopyridin-2-yl)ethanone.
- BenchChem. (2025). "1-(3-Nitropyridin-2-yl)piperazine" common mistakes in synthesis to avoid.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(3-Nitropyridin-2-yl)piperazine by Column Chromatography.
- BenchChem. (2025). Technical Support Center: Purification of 1-(3-Nitropyridin-2-yl)piperazine.
- BenchChem. (2025). Application Note and Protocol for the HPLC Analysis of 1-(3-Nitropyridin-2-yl)piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the Analytical Characterization of 1-(3-Bromopyridin-2-yl)piperazine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of 1-(3-Bromopyridin-2-yl)piperazine, a key intermediate in pharmaceutical synthesis. This document delves into the fundamental principles and practical applications of a suite of analytical techniques essential for confirming the identity, purity, and stability of this compound. We present detailed, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis - DSC/TGA). The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies. This guide is designed to be a self-validating system, empowering researchers to generate robust and reproducible data critical for drug discovery and development programs.
Introduction: The Significance of Rigorous Characterization
This compound (C₉H₁₂BrN₃, Molecular Weight: 242.12 g/mol ) is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its structural motifs, a bromopyridine and a piperazine ring, are prevalent in a wide array of biologically active molecules. The precise substitution pattern and the presence of reactive sites necessitate a thorough analytical characterization to ensure the integrity of starting materials and the success of subsequent synthetic transformations. In the landscape of drug development, unambiguous structural confirmation and stringent purity assessment are not merely procedural; they are foundational to ensuring the safety, efficacy, and reproducibility of novel therapeutic agents.
This application note provides a multi-faceted analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques to create a comprehensive profile of this compound.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the pyridine and piperazine rings.
Foundational Principles
The choice of a deuterated solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak. However, for compounds with exchangeable protons (like the N-H of the piperazine ring), or for samples with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a valuable alternative.[1] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[2]
Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra are the gold standard, predicted data provides a valuable reference for spectral assignment. The following are predicted chemical shifts for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Assignment |
| Pyridine H-4 | ~7.5 | ~140 | Downfield shift due to the electronegativity of the adjacent nitrogen and bromine atoms. |
| Pyridine H-5 | ~6.8 | ~115 | Upfield relative to H-4 and H-6. |
| Pyridine H-6 | ~8.1 | ~148 | Most downfield pyridine proton due to the strong deshielding effect of the adjacent nitrogen. |
| Piperazine CH₂ (N-linked to Pyridine) | ~3.5 | ~50 | Deshielded by the direct attachment to the electron-deficient pyridine ring. |
| Piperazine CH₂ | ~3.0 | ~45 | Typical chemical shift for piperazine ring protons. |
| Piperazine NH | Variable (broad) | - | Chemical shift is concentration and solvent dependent; often appears as a broad singlet. |
| Pyridine C-2 | - | ~160 | Quaternary carbon attached to two nitrogen atoms, resulting in a significant downfield shift. |
| Pyridine C-3 | - | ~110 | Carbon bearing the bromine atom. |
| Pyridine C-4 | - | ~140 | |
| Pyridine C-5 | - | ~115 | |
| Pyridine C-6 | - | ~148 |
Note: These are predicted values and may vary from experimental results.[3][4]
Experimental Protocol: NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a 5 mm NMR tube.[2]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Employ a standard 30° pulse sequence.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[5]
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern.
Rationale for Ionization Technique Selection
The choice of ionization technique is critical for successful MS analysis. For a polar, semi-volatile molecule like this compound, several options are viable:
-
Electron Ionization (EI): A "hard" ionization technique that can provide detailed fragmentation patterns, which are useful for structural elucidation. However, it may lead to the absence of a prominent molecular ion peak.[6]
-
Electrospray Ionization (ESI): A "soft" ionization technique well-suited for polar molecules. It typically produces a protonated molecule, [M+H]⁺, which allows for the unambiguous determination of the molecular weight.[3][7]
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique suitable for relatively polar, semi-volatile samples.[6]
For this compound, ESI is often the preferred method due to its ability to generate a strong protonated molecular ion signal with minimal fragmentation, which is ideal for confirming the molecular weight.
Predicted Mass Spectrum and Fragmentation
The monoisotopic mass of this compound is 241.02146 Da.[8] The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio of M and M+2 peaks).
Expected Key Fragments (under EI or CID conditions):
-
[M]⁺: Molecular ion at m/z 242/244.
-
Loss of Bromine: A fragment corresponding to the loss of the bromine atom.
-
Piperazine Ring Fragmentation: Cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragments at m/z 56, 70, and 119.[9]
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatographic Separation (optional but recommended):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Parameters (ESI Positive Mode):
-
Capillary Voltage: Set according to instrument specifications (typically 3-5 kV).
-
Source Temperature: Optimize for the specific instrument.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the [M+H]⁺ ion and its isotopic pattern to confirm the molecular weight. If using tandem MS (MS/MS), analyze the fragmentation pattern to further confirm the structure.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis and quantification. A robust HPLC method is essential for determining the purity of this compound and for monitoring reaction progress.
Method Development Considerations
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar compounds like this compound.[10] A C18 stationary phase provides good retention based on hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol). UV detection is suitable as the pyridine ring provides a chromophore.
Experimental Protocol: RP-HPLC Purity Analysis
Objective: To determine the purity of this compound by assessing the peak area percentage.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% TFA. A typical starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Injection Volume: 10 µL.[11]
-
UV Detection: Monitor at a wavelength where the compound has significant absorbance (a full UV scan using a PDA detector is recommended for initial method development).
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a molecular "fingerprint" by identifying the vibrational modes of functional groups within a molecule. It is a rapid and non-destructive technique for verifying the presence of key structural features.
Rationale for ATR-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR because it requires minimal to no sample preparation for solids and liquids.[9][12] The sample is brought into direct contact with an ATR crystal (commonly diamond or zinc selenide), and the IR spectrum is recorded. This is particularly advantageous for routine quality control.
Predicted Characteristic FTIR Absorption Bands
Table 2: Predicted FTIR Absorption Bands for this compound
| Wave Number (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3300 - 3100 | N-H Stretch (Piperazine) | Medium, Broad |
| 3100 - 3000 | Aromatic C-H Stretch (Pyridine) | Medium to Weak |
| 2950 - 2800 | Aliphatic C-H Stretch (Piperazine) | Medium to Strong |
| 1600 - 1450 | Aromatic C=C and C=N Stretch (Pyridine Ring) | Strong to Medium |
| 1470 - 1430 | CH₂ Scissoring (Piperazine) | Medium |
| 1300 - 1000 | C-N Stretch (Pyridine and Piperazine) | Strong to Medium |
| ~1100 | Aromatic C-H In-Plane Bend | Medium to Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
| 650 - 550 | C-Br Stretch | Medium to Strong |
Note: These are predicted ranges based on characteristic functional group absorptions.[13][14]
Experimental Protocol: ATR-FTIR Analysis
Objective: To obtain an IR spectrum for the identification of key functional groups.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be baseline corrected. Identify the characteristic absorption bands and compare them to the expected values.
Thermal Stability Assessment by DSC and TGA
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the physicochemical properties of pharmaceutical compounds, including melting point, purity, and thermal stability.[15]
Principles and Applications
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and polymorphic forms.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.
Simultaneous TGA-DSC analysis can provide a comprehensive thermal profile in a single experiment.
Experimental Protocol: Simultaneous TGA-DSC Analysis
Objective: To determine the melting point and thermal decomposition profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
-
Instrumentation: A simultaneous TGA-DSC instrument.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
DSC Curve: Determine the onset and peak temperatures of any endothermic events, which correspond to melting.
-
TGA Curve: Determine the onset temperature of decomposition from the weight loss curve.
-
Conclusion
The analytical methods detailed in this guide provide a robust and comprehensive framework for the characterization of this compound. By integrating data from NMR, MS, HPLC, FTIR, and thermal analysis, researchers can confidently establish the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity and accelerating the drug development process.
References
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- PubChem. This compound.
- AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Published June 20, 2024.
- Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. Published December 2008.
- The Royal Society of Chemistry. Supplemental Information.
- Yeditepe Journal of Health Sciences. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives.
- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Published January 12, 2023.
- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Published 2021.
- ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
- ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Published October 25, 2025.
- ResearchGate. FTIR spectra of (a) piperazine (b) COP-1.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs.
- Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Published December 25, 2023.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Published August 5, 2025.
- PubChem. 1-[(3-Bromophenyl)-pyridin-2-ylmethyl]piperazine.
- PMC. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Published November 21, 2016.
- NIST WebBook. Piperazine.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpringerLink. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Published March 31, 2022.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ResearchGate. (a) TGA and (b) DSC thermograms of the 6i, 11f, and 13b recorded with a...
- NIST WebBook. Piperazine, 1-[3-(trifluoromethyl)phenyl]-.
- ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents.
- AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Published July 1, 2025.
- NETZSCH-Gerätebau GmbH. 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Published August 13, 2023.
Sources
- 1. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. yeditepejhs.org [yeditepejhs.org]
- 15. perkinelmer.com.ar [perkinelmer.com.ar]
Application Note: A Comprehensive Guide to the HPLC and LC-MS Analysis of 1-(3-Bromopyridin-2-yl)piperazine
Introduction and Analytical Rationale
1-(3-Bromopyridin-2-yl)piperazine is a heterocyclic compound featuring a brominated pyridine ring linked to a piperazine moiety. The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical and pharmacological properties, such as improving aqueous solubility or targeting specific receptors.[1][2] As a key synthetic intermediate or building block, the robust and accurate analytical characterization of this compound is paramount for ensuring the quality, purity, and consistency of starting materials in the drug development pipeline.[3]
This technical guide provides a detailed framework for the development and implementation of analytical methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling. The methodologies are grounded in the fundamental physicochemical properties of the analyte.
Analyte Physicochemical Profile:
-
Molecular Formula: C₉H₁₂BrN₃[4]
-
Molecular Weight: 242.12 g/mol [4]
-
Structure & Polarity: The molecule possesses a dual character; the bromopyridine fragment is relatively hydrophobic, while the piperazine ring, with its two basic nitrogen atoms, imparts significant polarity and basicity.[4][5]
-
Ionization (pKa): The piperazine ring contains two key basic centers. The secondary amine (N4) is predicted to be the most basic site (pKa ~7.5-8.5), making it readily protonated under acidic conditions. The tertiary amine (N1) attached to the electron-deficient pyridine ring is significantly less basic.[5] This behavior is central to developing a successful reversed-phase HPLC method, as controlling the ionization state is critical for achieving sharp, symmetrical peaks and reproducible retention.[6]
Part I: Quantitative Analysis by Reversed-Phase HPLC-UV
The primary objective of the HPLC method is to establish a reliable protocol for quantifying this compound and assessing its purity. Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to the analyte's mixed polarity.[7]
Causality of Methodological Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its broad applicability and hydrophobic nature.[8] The dimensions (150 x 4.6 mm, 3-5 µm) represent a standard for balancing resolution, analysis time, and backpressure.
-
Mobile Phase pH Control: Given the basicity of the piperazine moiety, operating at an acidic pH is essential. By setting the mobile phase pH at least two units below the analyte's pKa, the secondary amine exists in a single, protonated form.[6] This prevents peak tailing and shifting retention times that occur when operating near the pKa. Using a volatile acid like formic acid (0.1%) is advantageous as it buffers the mobile phase effectively and is fully compatible with subsequent LC-MS analysis.[9]
-
Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. It often provides sharper peaks compared to methanol for nitrogen-containing heterocyclic compounds. A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable timeframe.
-
UV Detection Wavelength: The bromopyridine aromatic system is a strong chromophore. A photodiode array (PDA) detector is used to scan across a range of wavelengths to identify the absorbance maximum (λmax), ensuring the highest sensitivity for the analyte.
HPLC Experimental Protocol
Instrumentation:
-
HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for retaining hydrophobic and moderately polar compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures consistent protonation of the basic analyte for good peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent providing good elution strength and peak shape. |
| Gradient Elution | 10% B to 90% B over 15 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column, balancing speed and efficiency.[10] |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry.[10] |
| Detection | UV at λmax (approx. 254 nm) | Maximizes sensitivity for the aromatic bromopyridine chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC.[10] |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample solubility and compatibility with the initial mobile phase conditions.[3] |
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
For Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation:
-
Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (e.g., 0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a target concentration similar to the working standard.
-
-
System Setup and Equilibration:
-
Set up the HPLC system with the specified parameters.
-
Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent), followed by the working standard solution, and then the sample solutions.
-
Integrate the peak area of the analyte for quantification against the standard.
-
Part II: Identity Confirmation by LC-MS
LC-MS is the definitive technique for confirming the identity of this compound by providing precise mass-to-charge ratio (m/z) information. The method is invaluable for identifying unknown impurities by elucidating their molecular weights.
Causality of Methodological Choices
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal choice for this molecule. ESI is a soft ionization technique that works exceptionally well for polar, basic compounds that are pre-ionized in solution, such as the protonated form of our analyte in an acidic mobile phase.[11][12]
-
Polarity Selection: Positive ion mode is selected because the two basic nitrogen atoms in the piperazine ring are easily protonated to form a positively charged ion, [M+H]⁺.[13]
-
Isotopic Pattern Signature: A key confirmatory feature is the presence of bromine, which has two abundant, naturally occurring isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic "A+2" isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by 2 m/z units. This pattern is a definitive signature for a monobrominated compound.[14]
-
Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) in a tandem mass spectrometer can be used to fragment the molecular ion.[15][16] The resulting fragmentation pattern provides structural information, confirming the connectivity of the molecule. Expected fragmentation could involve cleavage of the piperazine ring or the C-N bond connecting the two rings.[13][17]
LC-MS Experimental Protocol
Instrumentation:
-
LC system (as described in Part I) coupled to a mass spectrometer (e.g., Single Quadrupole, Triple Quadrupole, or Q-TOF) equipped with an ESI source.
LC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC Method | Use identical conditions as the HPLC-UV method. | Ensures direct transferability and correlation of UV and MS data. |
| Ionization Mode | Electrospray Ionization (ESI) | Optimal for polar, basic compounds.[12] |
| Polarity | Positive | The basic piperazine moiety readily forms [M+H]⁺ ions.[13] |
| Scan Mode | Full Scan | To detect all ions within a specified mass range and observe the full isotopic pattern. |
| Mass Range | m/z 100 - 500 | A range that comfortably includes the expected molecular ions. |
| Expected Ions [M+H]⁺ | m/z ~242.0 (with ⁷⁹Br) & m/z ~244.0 (with ⁸¹Br) | The characteristic doublet peak signature for a monobrominated compound.[14] |
| Capillary Voltage | ~3.5 kV | Typical voltage to generate a stable electrospray. |
| Drying Gas Temp. | ~300-350 °C | Facilitates desolvation of the analyte ions. |
| Drying Gas Flow | ~8-12 L/min | Removes solvent vapor from the ESI source. |
Step-by-Step LC-MS Protocol
-
Instrument Tuning: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations using a suitable calibration standard.
-
LC Method Setup: Program the LC with the gradient and conditions outlined in section 2.2.
-
MS Method Setup:
-
Create an MS method in positive ESI mode.
-
Set the instrument to perform a full scan over the m/z 100-500 range.
-
Optimize source parameters (capillary voltage, gas temperature/flow) by infusing a standard solution to maximize the signal for the target m/z 242/244 ions.
-
-
Analysis:
-
Inject a sample of this compound at a suitable concentration (e.g., 1-10 µg/mL).
-
Acquire the data, generating a Total Ion Chromatogram (TIC).
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Confirm the presence of the characteristic isotopic doublet at m/z ~242.0 and ~244.0 with a near 1:1 intensity ratio.
-
Visualization of the Analytical Workflow
The following diagram illustrates the integrated workflow for the analysis of this compound.
Caption: Integrated workflow for HPLC-UV and LC-MS analysis.
Conclusion
This application note provides robust and scientifically-grounded protocols for the HPLC-UV and LC-MS analysis of this compound. The HPLC method is suitable for accurate quantification and purity assessment, while the LC-MS method provides unambiguous identity confirmation through molecular weight determination and its characteristic bromine isotopic signature. These methodologies form a comprehensive analytical package for researchers, scientists, and drug development professionals engaged in quality control and characterization of this important chemical entity.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Qiao, X., Sun, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(7), 882-888.
- Belbasi, Z., Sevcik, J., & Hrbac, J. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.
- Kaltashov, I. A., & Doroshenko, V. M. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(1), 53-62.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex Inc.
- Siek, M., et al. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Kasetti, B. R., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427.
- Rosario-Ortiz, F. L., & Snyder, S. (2009). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 43(13), 4883–4889.
- Kumar, A., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(1), 586-593.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Popiołek, Ł., & Biernasiuk, A. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556.
- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL).
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Skibiński, R., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1968.
- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 396-404.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. savemyexams.com [savemyexams.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of 1-(3-Bromopyridin-2-yl)piperazine as a Versatile Building Block in Medicinal Chemistry
Abstract
The pyridyl-piperazine motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its ability to confer favorable pharmacokinetic properties.[1][2] 1-(3-Bromopyridin-2-yl)piperazine is an exceptionally valuable building block that capitalizes on this scaffold, offering two distinct and orthogonal points for chemical diversification. The bromine atom on the electron-deficient pyridine ring serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, while the secondary amine of the piperazine ring is readily functionalized through various transformations. This guide provides an in-depth exploration of the strategic application of this compound in library synthesis, detailing the mechanistic rationale behind key transformations and providing robust, field-proven protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Physicochemical Profile and Strategic Value
A thorough understanding of the starting material's properties is critical for reaction optimization and library design. This compound combines the features of an aryl halide ripe for cross-coupling with a nucleophilic secondary amine ready for derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| CAS Number | 87394-56-7 | PubChem[3] |
| Molecular Formula | C₉H₁₂BrN₃ | PubChem[3] |
| Molecular Weight | 242.12 g/mol | PubChem[3] |
| Exact Mass | 241.02146 Da | PubChem[3] |
| Topological Polar Surface Area | 28.2 Ų | PubChem[3] |
| Predicted LogP | 1.3 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
The strategic utility of this reagent lies in its capacity for two-dimensional library generation. One can first functionalize the piperazine nitrogen and then diversify the pyridine core via cross-coupling, or vice-versa. This allows for the rapid exploration of a vast chemical space around a proven pharmacophore.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of Pd source (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME/H₂O mixture)
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst/ligand, and the base. b. Add the anhydrous solvent via syringe. c. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes, or by using three freeze-pump-thaw cycles. d. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. g. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.
Table 2: Example Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 90-98% |
| 3-Thienylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2.5 eq) | DME | 85 | 80-90% |
| Yields are estimates based on similar substrates in the literature and may vary.[4][5] |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is traditionally difficult to achieve. [6][7]This reaction allows for the coupling of the bromopyridine core with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. [6]1. Oxidative Addition: Pd(0) adds to the C-Br bond. 2. Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex. 3. Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is paramount in this reaction; bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are often required to facilitate the reductive elimination step. [8][9]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere
-
-
Procedure: a. In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask. b. Add the solvent, followed by this compound and the amine coupling partner. c. Degas the mixture thoroughly. d. Heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. g. Extract the product with an organic solvent (e.g., EtOAc, CH₂Cl₂). h. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. i. Purify the crude product by flash column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, providing a direct route to substituted alkynes. [10]This reaction is notable for typically employing a dual-catalyst system of palladium and copper(I). [11] Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. [12]1. Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. 2. Copper Cycle: The terminal alkyne reacts with the Cu(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide intermediate. This is the active nucleophile. 3. Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. 4. Reductive Elimination: The desired product is formed, regenerating the Pd(0) catalyst. The Cu(I) catalyst is also regenerated in the process.
Protocol 2.3: General Procedure for Sonogashira Coupling
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI, 2-10 mol%)
-
Amine base/solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Optional co-solvent (e.g., THF, DMF)
-
Schlenk flask, inert atmosphere
-
-
Procedure: a. To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide. b. Place the flask under an inert atmosphere. c. Add the solvent (e.g., THF) followed by the amine base (e.g., Et₃N). d. Add the terminal alkyne via syringe. e. Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion, as monitored by TLC or LC-MS. f. Once complete, remove the solvent under reduced pressure. g. Partition the residue between water and an organic solvent (e.g., ethyl acetate). h. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. i. Purify by flash column chromatography.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Many palladium complexes are toxic and may be sensitizers. Handle in a well-ventilated fume hood.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its dual reactive sites allow for the systematic and efficient construction of large, diverse chemical libraries. By leveraging robust and well-understood palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can rapidly access novel chemical matter centered on the high-value pyridyl-piperazine scaffold. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the effective application of this key synthetic intermediate.
References
- Breinbauer, R., & Manger, M. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PMC.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC - PubMed Central.
- Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (n.d.). PharmaBlock.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH.
- The Strategic Utility of 1-(6-Bromopyridin-3-yl)piperazine in Medicinal Chemistry: A Technical Guide to Fragment-Based Library Synthesis. (n.d.). Benchchem.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- The medicinal chemistry of piperazines: A review. (2023). PubMed.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. rsc.org [rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(3-Bromopyridin-2-yl)piperazine in Medicinal Chemistry: A Comprehensive Guide to Application and Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with desirable pharmacological properties is relentless. Among the myriad of heterocyclic scaffolds, the piperazine moiety stands out for its frequent appearance in approved drugs, valued for its ability to enhance aqueous solubility and introduce a basic nitrogen atom for target engagement.[1][2] When incorporated into a pyridinyl system, specifically as 1-(3-Bromopyridin-2-yl)piperazine, it becomes a highly versatile and powerful building block for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its derivatization and an analysis of the biological relevance of the resulting compounds.
The strategic placement of the bromine atom at the 3-position and the piperazine at the 2-position of the pyridine ring offers two distinct vectors for chemical modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.[3] Concurrently, the secondary amine of the piperazine ring is readily amenable to a variety of functionalization reactions, including amidation, alkylation, and reductive amination. This dual reactivity allows for the rapid and efficient generation of extensive chemical space around a core structure known to interact with various biological targets, particularly within the central nervous system (CNS).[4]
Physicochemical Properties of the Core Fragment
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in drug design and synthesis. These properties influence its reactivity, solubility, and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃ | PubChem CID: 13298529[5] |
| Molecular Weight | 242.12 g/mol | PubChem CID: 13298529[5] |
| IUPAC Name | This compound | PubChem CID: 13298529[5] |
| CAS Number | 87394-56-7 | PubChem CID: 13298529[5] |
| Appearance | Off-white to yellow solid | (General knowledge) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | (General knowledge) |
Key Synthetic Transformations and Protocols
The true utility of this compound lies in its capacity to undergo a variety of chemical transformations to generate novel and biologically active molecules. The following sections detail the protocols for the most critical of these reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] In the context of this compound, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the 3-position of the pyridine ring, a common strategy in the development of kinase inhibitors and CNS-active agents.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol:
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Representative Data (Hypothetical):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 1-(3-Phenylpyridin-2-yl)piperazine | 85 |
| 4-Methoxyphenylboronic acid | 1-(3-(4-Methoxyphenyl)pyridin-2-yl)piperazine | 92 |
| 3-Thienylboronic acid | 1-(3-(Thiophen-3-yl)pyridin-2-yl)piperazine | 78 |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3][6] This reaction allows for the introduction of various substituted anilines or other amines at the 3-position of the pyridine ring, a key step in the synthesis of many biologically active compounds.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Materials:
-
This compound
-
Amine (e.g., aniline) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Medicinal Chemistry: Targeting Kinases and CNS Receptors
Derivatives of this compound have shown significant promise in various therapeutic areas, most notably as kinase inhibitors and as modulators of central nervous system (CNS) receptors.
Kinase Inhibitors
The 2-amino-3-arylpyridine scaffold, readily accessible from this compound via Buchwald-Hartwig amination followed by further modifications, is a well-established pharmacophore for kinase inhibition. Many kinase inhibitors feature a hinge-binding motif, and the pyridine and piperazine nitrogens can form crucial hydrogen bonds with the kinase hinge region. The aryl group introduced via Suzuki coupling can be tailored to occupy the hydrophobic pocket of the ATP-binding site, leading to potent and selective inhibition.
Signaling Pathway Illustration:
Caption: Simplified kinase signaling pathway and the inhibitory action of a derivative.
Central Nervous System (CNS) Agents
Arylpiperazine derivatives are renowned for their activity at a variety of CNS receptors, including dopamine and serotonin receptors.[4] The ability to diversify the aryl portion of the molecule through Suzuki coupling, and to modify the piperazine nitrogen, makes this compound an ideal starting point for the synthesis of novel CNS-active compounds for the treatment of disorders such as depression, anxiety, and psychosis. A patent has described 1-(3-halo-2-pyridinyl)piperazines as potential antidepressant agents that selectively antagonize α2-adrenergic receptors.
Workflow for CNS Drug Discovery:
Caption: A typical workflow for CNS drug discovery using the scaffold.
Conclusion and Future Perspectives
This compound is a commercially available and highly valuable building block in medicinal chemistry. Its dual points of functionality allow for the efficient construction of large and diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the synthesis of novel compounds targeting a range of biological pathways. The demonstrated and potential applications in kinase inhibition and CNS disorders underscore the strategic importance of this scaffold in modern drug discovery. Future work will undoubtedly continue to explore the vast chemical space accessible from this versatile starting material, leading to the identification of new and improved therapeutic agents.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1461-1473.
- This citation is intentionally left blank for future additions.
- This citation is intentionally left blank for future additions.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- This citation is intentionally left blank for future additions.
- This citation is intentionally left blank for future additions.
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(1), 1-25.
- This citation is intentionally left blank for future additions.
- This citation is intentionally left blank for future additions.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(3-Bromopyridin-2-yl)piperazine as a Versatile Scaffold for Kinase Inhibitor Discovery
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This technical guide details the utility of 1-(3-bromopyridin-2-yl)piperazine as a privileged scaffold for the rapid generation of kinase inhibitor libraries. We provide the scientific rationale for its use, detailed synthetic protocols for library generation, and validated methodologies for both biochemical and cellular characterization of novel inhibitors derived from this scaffold.
Introduction: The Rationale for the this compound Scaffold
The selection of a core chemical scaffold is a pivotal decision in a drug discovery campaign. An ideal scaffold offers a combination of synthetic tractability, favorable physicochemical properties, and the ability to project chemical vectors into key binding pockets of the target protein. The this compound moiety has emerged as a valuable starting point for several reasons[3][4]:
-
Synthetic Versatility: The bromine atom on the pyridine ring serves as a prime "handle" for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl and heteroaryl groups (Diversity Point 1).[5][6]
-
Pharmacophore Presentation: The secondary amine of the piperazine ring provides a second, easily modifiable site for introducing diverse chemical functionalities via alkylation, acylation, or reductive amination (Diversity Point 2).[5] This allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Structural Pre-organization: The piperazine ring is a common motif in approved drugs and often serves to orient substituents in the correct spatial arrangement for interaction with macromolecular targets.[4] Its basic nitrogen can also form key hydrogen bonds and improve aqueous solubility.
This guide will walk researchers through the logical workflow of utilizing this scaffold, from library synthesis to biological validation.
Figure 1: General workflow for generating a diverse compound library from the this compound scaffold.
Synthetic Protocol: Generation of a Focused Inhibitor Library
This section provides a representative, robust protocol for synthesizing derivatives from the core scaffold. The example below details a Suzuki-Miyaura coupling followed by N-acylation.
Causality Behind Choices:
-
Reaction Order: Performing the Suzuki coupling first is often advantageous. The reaction conditions are typically harsher and may not be compatible with functional groups introduced on the piperazine nitrogen.
-
Catalyst & Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields in cross-coupling reactions and should be screened for optimal performance.[6]
-
Purification: Chromatographic purification is essential after each step to ensure the purity of the intermediates and final compounds, which is critical for accurate biological data.
Protocol 2.1: Step A - Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq)[3] and the desired arylboronic acid (1.2 eq) in a 2:1 mixture of Dioxane/Water, add K₂CO₃ (3.0 eq).
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the reaction vessel.
-
Reaction: Heat the mixture to 90°C and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-H intermediate.
Protocol 2.2: Step B - N-Acylation of the Piperazine Moiety
-
Reaction Setup: Dissolve the aryl-substituted intermediate from Step A (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq) and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the final compound by flash column chromatography or preparative HPLC. Confirm structure and purity (>95%) by ¹H NMR and LC-MS.
Application Note 1: In Vitro Biochemical Kinase Inhibition Assay
Once a library of compounds is synthesized, the first step in characterization is to determine their direct inhibitory effect on the target kinase. Luminescence-based assays that quantify ATP consumption are a robust, high-throughput method for this purpose.[7]
Principle of the Assay: Kinase activity consumes ATP, converting it to ADP. The amount of remaining ATP after the kinase reaction is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP, so a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[7]
Figure 2: Workflow for a luminescence-based in vitro kinase assay.
Protocol 3.1: IC₅₀ Determination using ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and is broadly applicable.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a white, opaque 384-well assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor like Staurosporine (positive control, 100% inhibition).[7]
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Add 5 µL of this solution to each well.
-
Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[7]
-
Prepare a 2X ATP solution in kinase assay buffer (concentration should be at or near the Kₘ for the target kinase).
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (Staurosporine) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Data Presentation: Sample IC₅₀ Data
| Compound ID | Scaffold Modification (R1) | Piperazine Modification (R2) | Target Kinase IC₅₀ (nM) |
| Control | - | - | 25 |
| Scaffold-001 | 4-methoxyphenyl | Acetyl | 150 |
| Scaffold-002 | 3-aminophenyl | Acetyl | 85 |
| Scaffold-003 | 4-methoxyphenyl | Cyclopropylcarbonyl | 75 |
| Scaffold-004 | 3-aminophenyl | Cyclopropylcarbonyl | 12 |
Application Note 2: Cell-Based Target Engagement & Proliferation Assay
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that a compound can enter a cell, engage its target in a physiological context, and elicit the desired biological response.[2][8]
Principle of the Assay: Many cancer cell lines are dependent on the activity of a specific kinase for their survival and proliferation.[9] By treating these cells with an effective inhibitor, the signaling pathway is blocked, leading to a reduction in cell proliferation or cell death, which can be quantified.[9]
Figure 3: Mechanism of a cell-based assay where an inhibitor blocks a target kinase, halting a pro-proliferative signaling cascade.
Protocol 4.1: Cell Proliferation Assay (MTT/MTS)
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR inhibitors) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include vehicle (DMSO) controls.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Viability Measurement:
-
Add 20 µL of a CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader. The absorbance is directly proportional to the number of living cells.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of compound concentration.
-
Fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Troubleshooting and Advanced Considerations
-
Compound Solubility: Poor aqueous solubility can lead to compound precipitation in assays, causing inaccurate results.[10] Always check the solubility of your compounds in the final assay buffer or cell culture media.
-
Off-Target Effects: A compound may show cellular activity due to inhibiting kinases other than the intended target.[10] It is crucial to perform kinome-wide selectivity screening to understand a compound's specificity profile.
-
Biochemical vs. Cellular Potency: A large drop-off in potency from a biochemical to a cellular assay (e.g., IC₅₀ = 10 nM, GI₅₀ = 1 µM) can indicate poor cell permeability, compound efflux, or high plasma protein binding.
Conclusion
The this compound scaffold represents a synthetically accessible and highly versatile starting point for the discovery of novel kinase inhibitors. Its two distinct diversity points allow for the systematic exploration of chemical space to optimize potency and selectivity. By employing the robust biochemical and cellular protocols detailed in this guide, researchers can efficiently generate and validate new inhibitor candidates, accelerating the hit-to-lead process in drug discovery programs.
References
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Cell-based Kinase Assays. (n.d.). Profacgen.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- This compound. (n.d.). PubChem.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Iovine, V., Bissy,ris, E. D., & Protopapa, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6548.
- Method for the preparation of piperazine and its derivatives. (2003). Google Patents.
- Development of a Synthesis of Kinase Inhibitor AKN028. (2018). Recipharm.
- Kamal, A., Reddy, T. S., & Vishnuwardhan, M. V. P. S. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(9), 1019-1036.
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recipharm.com [recipharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Design and Synthesis of Novel 1-(3-Bromopyridin-2-yl)piperazine Derivatives: A Modular Approach for Library Development
An Application Guide for Drug Discovery Professionals
Abstract
The 1-(3-bromopyridin-2-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents. The piperazine moiety is a common feature in numerous FDA-approved drugs, often imparting favorable pharmacokinetic properties and serving as a key interaction point with biological targets.[1][2][3] The strategic placement of a bromine atom on the pyridine ring provides a synthetic handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[4][5] This guide provides a comprehensive overview of the design rationale, detailed synthetic protocols, and characterization techniques for creating diverse libraries of this compound derivatives, intended for researchers in drug discovery and development.
Introduction: The Strategic Value of the Scaffold
The design of new chemical entities with therapeutic potential often relies on the use of molecular scaffolds that are both synthetically tractable and biologically relevant. The this compound core embodies this principle through two key features:
-
The Piperazine Ring: A six-membered heterocycle with two nitrogen atoms, the piperazine ring is a cornerstone of medicinal chemistry.[6][7] Its presence can influence aqueous solubility, metabolic stability, and receptor-binding affinity. The secondary amine (N4) provides a primary vector for diversification, allowing for the introduction of a wide array of functional groups through well-established chemical transformations.[1] Derivatives are known to exhibit a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, and antimicrobial effects.[2][8]
-
The 3-Bromopyridin-2-yl Moiety: The pyridine ring itself is a common bioisostere for a phenyl ring, with the nitrogen atom capable of acting as a hydrogen bond acceptor. The bromine atom at the 3-position is not merely a substituent; it is a versatile functional handle. Its position ortho to the piperazine linkage and meta to the pyridine nitrogen influences the electronic properties of the ring and provides a site for selective modification, most commonly through palladium-catalyzed cross-coupling reactions.[9][10] This allows for a second, independent vector of diversification to explore structure-activity relationships (SAR).
This guide details a modular synthetic strategy that leverages these features to rapidly generate libraries of novel compounds for biological screening.
Overall Synthetic Strategy
The construction of the target library follows a logical and modular workflow. The strategy is bifurcated into two main phases: synthesis of the core scaffold, followed by parallel diversification at two distinct points on the molecule.
Caption: Modular workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
The key step in forming the core structure is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for C-N bond formation.[11][12] The use of mono-Boc-protected piperazine is critical to prevent undesired bis-arylation at both nitrogen atoms.
A. Synthesis of tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate
-
Rationale: This reaction couples 2,3-dibromopyridine with mono-Boc-piperazine. The C-N bond formation occurs preferentially at the more electrophilic C2 position of the pyridine ring, which is activated by both adjacent halogens. A bulky phosphine ligand like XantPhos is chosen to promote reductive elimination and prevent catalyst decomposition. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[11]
-
Materials:
-
2,3-Dibromopyridine (1.0 equiv)
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XantPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2,3-dibromopyridine, N-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and XantPhos in a small amount of anhydrous toluene.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the title compound.
-
B. Boc-Deprotection to yield this compound
-
Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective condition for its clean removal, yielding the free secondary amine ready for subsequent functionalization.
-
Materials:
-
tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the pure core scaffold, this compound.
-
Protocol 2: Diversification at the Piperazine N4-Position
The secondary amine of the core scaffold is a nucleophile that can be readily functionalized.
-
A. Acylation (Amide Formation):
-
Dissolve this compound (1.0 equiv) and a base (e.g., triethylamine, 1.5 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or acid anhydride (1.1 equiv) dropwise.
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction with water and brine, dry the organic layer (Na₂SO₄), and concentrate. Purify by column chromatography.
-
-
B. Reductive Amination:
-
Dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with DCM, dry the combined organic layers (Na₂SO₄), and concentrate. Purify by column chromatography.
-
Protocol 3: Diversification at the Pyridine C3-Position
The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Procedure (Suzuki-Miyaura Coupling):
-
In a microwave vial or Schlenk flask, combine the this compound derivative (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the vial and heat at 80-120 °C for 2-16 hours (or use microwave irradiation).
-
After cooling, dilute with ethyl acetate, wash with water, and dry the organic layer (Na₂SO₄).
-
Concentrate and purify by column chromatography.
-
Analytical Characterization and Data
Rigorous characterization is essential to confirm the structure and purity of each synthesized derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The piperazine protons are found in the aliphatic region (δ 3.0-4.0 ppm). The appearance of broad signals is common due to restricted rotation around the C(amide)-N bond or piperazine ring inversion.[13][14]
-
¹³C NMR: The carbon atoms of the pyridine ring resonate between δ 110-160 ppm, while the piperazine carbons are typically found between δ 40-55 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile containing 0.1% TFA or formic acid.[14][16] Purity should typically be ≥95% for compounds intended for biological screening.
Table 1: Representative Data for a Synthesized Derivative
| Property | Value | Method |
| Compound Name | 1-(3-bromopyridin-2-yl)-4-(phenylacetyl)piperazine | - |
| Molecular Formula | C₁₇H₁₈BrN₃O | - |
| Molecular Weight | 360.25 g/mol | - |
| Yield | 85% | Isolated |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (dd, 1H), 7.60 (dd, 1H), 7.40-7.25 (m, 5H), 6.85 (t, 1H), 3.80 (s, 2H), 3.75 (m, 4H), 3.10 (m, 4H) | NMR |
| HRMS (ESI) | m/z 360.0706 [M+H]⁺, (Calcd. for C₁₇H₁₉BrN₃O, 360.0709) | TOF-MS |
| Purity | 98.2% | HPLC (254 nm) |
Conclusion
The this compound scaffold provides an exceptional starting point for the generation of diverse and novel chemical libraries. The protocols outlined in this guide detail a robust and modular synthetic approach, enabling functionalization at two distinct vectors. By leveraging established transformations like the Buchwald-Hartwig amination and Suzuki coupling, researchers can efficiently explore structure-activity relationships and accelerate the discovery of new drug candidates. The combination of synthetic versatility and the pharmacological relevance of the core structure makes these derivatives highly valuable for a wide range of therapeutic discovery programs.[1][17]
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- The Strategic Utility of 1-(6-Bromopyridin-3-yl)piperazine in Medicinal Chemistry: A Technical Guide to Fragment-Based Library Synthesis. BenchChem.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Piperazine. Wikipedia.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Bromopyridine: Common isomorphs, synthesis, applic
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Nebraska - Lincoln.
- 4-Amino-2-bromopyridine. Chem-Impex.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
- 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5. BenchChem.
- This compound | C9H12BrN3 | CID 13298529. PubChem.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- This compound hydrochloride. Synthonix.
- 111043-09-5|1-(3-Bromopyridin-2-yl)ethanone. BLDpharm.
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton.
- II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. nbinno.com [nbinno.com]
- 10. chempanda.com [chempanda.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 1-(3-Bromopyridin-2-yl)piperazine
Introduction: Strategic Importance of N-Alkylated Piperazines
The 1-(3-bromopyridin-2-yl)piperazine scaffold is a privileged core structure in modern medicinal chemistry. Its unique combination of a nucleophilic secondary amine, a versatile bromopyridine handle for cross-coupling reactions, and the pharmacokinetic benefits of the piperazine ring makes it an invaluable starting point for the synthesis of diverse compound libraries.[1] The N-alkylation of the secondary amine is a fundamental and high-yielding transformation that allows for the systematic exploration of chemical space around this core, leading to the discovery of novel therapeutic agents targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[2]
This document provides a detailed, field-proven protocol for the direct N-alkylation of this compound using alkyl halides. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, troubleshooting strategies, and characterization guidelines to ensure reproducible and successful synthesis.
Mechanistic Rationale and Key Parameter Selection
The N-alkylation of this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The success of this synthesis hinges on the careful selection of several key parameters, each with a distinct causal role.
-
The Nucleophile: The secondary amine (-NH) on the piperazine ring is the nucleophile. Its lone pair of electrons attacks the electrophilic carbon of the alkylating agent. This compound possesses a single secondary amine, which advantageously circumvents the common challenge of controlling mono- versus di-alkylation seen with unsubstituted piperazine.[3]
-
The Alkylating Agent: Alkyl halides (R-X, where X = I, Br, Cl) are common electrophiles for this transformation.[4][5] The reactivity order is typically I > Br > Cl. Alkyl iodides are highly reactive but may be less stable, while alkyl bromides offer a good balance of reactivity and stability.[6]
-
The Base: The reaction generates a hydrohalic acid (HX) byproduct, which protonates the basic nitrogen atoms of the piperazine, rendering them non-nucleophilic and halting the reaction. A base is therefore essential to neutralize this acid. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective, moderately strong, and non-nucleophilic base that is highly effective for this purpose.[2][7]
-
The Solvent: A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize the transition state without interfering with the reaction. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are excellent choices.[7][8] Acetonitrile is often preferred due to its lower boiling point, which simplifies removal during work-up.[2]
Detailed Experimental Protocol: Direct Alkylation
This protocol describes a general procedure for the N-alkylation of this compound with a representative alkyl bromide.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| This compound | C₉H₁₂BrN₃ | 242.12 | 87394-56-7 | BenchChem | Starting material. |
| Alkyl Bromide (e.g., Ethyl Bromide) | C₂H₅Br | 108.97 | 74-96-4 | Sigma-Aldrich | Alkylating agent; use with caution. |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Acros Organics | Base; ensure it is dry. |
| Anhydrous Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | - | For aqueous wash. |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 7647-14-5 | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | - | Drying agent. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | - | For column chromatography. |
| TLC Plates (Silica gel 60 F₂₅₄) | - | - | - | - | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous acetonitrile to the flask to create a suspension (concentration typically 0.1-0.5 M).
-
-
Reagent Addition:
-
Begin vigorous stirring of the suspension at room temperature.
-
Add the desired alkyl bromide (1.1-1.2 eq.) dropwise to the mixture using a syringe. Causality Note: Slow addition helps to control any potential exotherm and ensures a homogeneous reaction start.[3]
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to an appropriate temperature, typically between 50-80°C.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To run a TLC, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Elute with an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane). The product should appear as a new, less polar spot.
-
The reaction is typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile or dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.[2] Causality Note: The bicarbonate wash removes any residual acidic impurities, while the brine wash helps to break up emulsions and remove bulk water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[2]
-
Select an appropriate eluent system based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-alkylated product.
-
Characterization
The structure and purity of the final compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations for a Representative Product (N-ethyl derivative) |
| ¹H NMR | Signals corresponding to the bromopyridine protons, distinct signals for the piperazine ring protons (often complex multiplets), and characteristic signals for the new alkyl group (e.g., a triplet around 1.1 ppm and a quartet around 2.5 ppm for an ethyl group).[9][10] |
| ¹³C NMR | Aromatic carbons from the pyridine ring, aliphatic carbons from the piperazine ring (typically in the 45-55 ppm range), and new signals corresponding to the alkyl group carbons.[10] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the N-alkylation protocol.
Caption: General workflow for the N-alkylation of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive alkylating agent.- Base is not anhydrous or insufficient amount. | - Extend reaction time or increase temperature (e.g., to reflux).- Use a fresh bottle of the alkylating agent or switch to a more reactive one (e.g., alkyl iodide).[6]- Use freshly dried K₂CO₃ and ensure 2.0 equivalents are used. |
| Low Yield | - Product loss during aqueous work-up due to partial water solubility.- Inefficient purification. | - During extraction, use brine for all aqueous washes and perform multiple extractions (e.g., 3x) with the organic solvent.[2]- Ensure proper loading onto the silica gel column (dry loading may help) and use a shallow gradient for elution to achieve better separation. |
| Purification Issues | - Product co-elutes with impurities.- Product streaks on the TLC plate or column. | - Try a different solvent system for chromatography (e.g., add a small amount of triethylamine, ~0.5%, to the eluent to reduce tailing of the basic product on the acidic silica gel).- Consider reverse-phase chromatography if the product is highly polar.[11] |
| Product is an Oil | - Residual solvent is present.- The product has a low melting point or is amorphous.- Presence of impurities. | - Dry the product under high vacuum for an extended period.[11]- Attempt to form a crystalline salt (e.g., hydrochloride salt) by dissolving the oil in a minimal amount of ether or isopropanol and adding a solution of HCl in dioxane/ether.[11] This can also aid in purification. |
References
- ScienceMadness. (2022). Best Conditions For N-Alkylation?. Sciencemadness.org.
- Google Patents. (1959). Purification of piperazine.
- Royal Society of Chemistry. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(22), 5484.
- Drugs.com. (2023). List of Alkylating agents.
- Mesothelioma Center. (n.d.). 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer.
- ResearchGate. (2006). A Simple Synthesis of N-Alkylpiperazines.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drugs.com [drugs.com]
- 5. 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer [int.livhospital.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Probing Molecular Targets: A Guide to In Vitro Assays for 1-(3-Bromopyridin-2-yl)piperazine and Its Analogs
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays involving 1-(3-Bromopyridin-2-yl)piperazine. This compound serves as a valuable scaffold in medicinal chemistry, with its derivatives showing significant activity at various G-protein coupled receptors (GPCRs) and enzymes. This guide will delve into the rationale behind assay selection, provide detailed, field-tested protocols, and offer insights into data interpretation.
Introduction: The Versatility of the Arylpiperazine Scaffold
This compound is a key building block in the synthesis of novel therapeutic agents. Its structure offers two primary points for chemical modification: the secondary amine of the piperazine ring and the bromine atom on the pyridine ring. This allows for the creation of diverse chemical libraries to probe a wide range of biological targets. Arylpiperazine derivatives have a well-documented history of interacting with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, making them attractive candidates for the development of antipsychotics, antidepressants, and anxiolytics. Furthermore, recent studies have highlighted the potential of related heterocyclic compounds as urease inhibitors and cytotoxic agents against cancer cell lines.
This guide will focus on a suite of in vitro assays to characterize the biological activity of derivatives of this compound across these key therapeutic areas.
Section 1: Characterizing CNS Receptor Interactions
The primary targets for many arylpiperazine derivatives are dopamine and serotonin receptors. The following protocols are designed to determine the binding affinity and functional activity of test compounds at these receptors.
Dopamine D2 and D3 Receptor Binding Affinity
Scientific Rationale: Dopamine D2 and D3 receptors are crucial targets for antipsychotic medications. Determining the binding affinity (Ki) of a compound for these receptors is a primary step in assessing its potential as a CNS therapeutic. A competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the receptor.
Experimental Workflow:
Application Notes & Protocols: The Strategic Use of 1-(3-Bromopyridin-2-yl)piperazine in Fragment-Based Drug Discovery
Introduction: A Chemist's Perspective on Fragment-Based Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, providing a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is elegantly simple: screen libraries of low molecular weight compounds, or "fragments" (typically < 300 Da), to identify weak but highly efficient binders to a biological target.[2][3] These initial hits serve as starting points for a more rational, structure-guided evolution into potent, drug-like leads.[1]
Within the vast chemical space of possible fragments, certain scaffolds offer exceptional strategic value. 1-(3-Bromopyridin-2-yl)piperazine is one such high-value starting point. Its structure is a masterful convergence of desirable features for an FBDD campaign: a piperazine ring, a common motif in approved drugs known to enhance pharmacokinetic properties, and a bromopyridine core that is not only a versatile synthetic handle but also an active participant in crucial molecular interactions.[4][5][6]
This guide provides an in-depth exploration of the strategic application of this compound, detailing its unique properties, its role in screening campaigns, and robust protocols for its use in identifying and elaborating novel chemical matter.
Section 1: Physicochemical Profile of a Privileged Fragment
A fragment's success is dictated by its physicochemical properties. This compound is well-positioned within the chemical space typically explored in FBDD, aligning with the principles of the "Rule of Three."
| Property | Value | Significance in FBDD |
| CAS Number | 87394-56-7 | Unique chemical identifier.[7] |
| Molecular Formula | C₉H₁₂BrN₃ | Provides elemental composition.[7] |
| Molecular Weight | 242.12 g/mol | Falls within the ideal range for fragments (<300 Da), ensuring a higher probability of binding and a lower complexity.[7] |
| XLogP3 | 1.3 | Indicates moderate lipophilicity, balancing solubility with membrane permeability. |
| Hydrogen Bond Donors | 1 | The secondary amine on the piperazine ring can engage in crucial hydrogen bonding with the target.[7] |
| Hydrogen Bond Acceptors | 3 | The two piperazine nitrogens and the pyridine nitrogen can act as H-bond acceptors.[7] |
| Rotatable Bond Count | 1 | Low conformational flexibility increases the likelihood of adopting a bioactive conformation upon binding. |
The Bromine Advantage: More Than a Synthetic Handle
The bromine atom is the fragment's most strategic feature, offering a dual advantage that significantly enhances its utility in an FBDD campaign.
-
Halogen Bonding: Far from being an inert substituent, the bromine atom can act as a halogen bond donor. This occurs due to an anisotropic distribution of electron density on the halogen's surface, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole).[8][9] This σ-hole can engage in a highly directional, non-covalent interaction with a Lewis basic atom (e.g., a backbone carbonyl oxygen or a carboxylate side chain) on the protein target.[10][11][12] This interaction can be as significant as a hydrogen bond in contributing to binding affinity and selectivity.
-
Crystallographic Phasing: In X-ray crystallography, the high electron density of the bromine atom makes it a powerful anomalous scatterer.[13][14] This property is invaluable for identifying weakly bound fragments, as the bromine's position can be unequivocally determined from anomalous difference maps, even when the electron density for the rest of the low-occupancy fragment is ambiguous.[14][15] This dramatically simplifies and accelerates the process of hit validation.
Section 2: Workflow Integration and Strategic Elaboration
The journey from a fragment hit to a lead compound is a systematic process of screening, validation, and optimization. This compound is well-suited for this entire workflow.
-
Vector 1 (Piperazine N-H): The secondary amine of the piperazine ring is a nucleophilic handle ripe for functionalization. Standard reactions such as N-alkylation, N-acylation, and reductive amination can be used to install a wide variety of substituents, allowing chemists to probe for interactions in the corresponding sub-pocket of the target protein. [6][16]* Vector 2 (Pyridine C-Br): The bromine atom on the electron-deficient pyridine ring is an ideal substrate for palladium-catalyzed cross-coupling reactions. [4]This enables the introduction of diverse aryl, heteroaryl, and alkyl groups, providing a powerful tool to extend the fragment into new regions of the binding site and significantly enhance potency.
Section 3: Experimental Protocols
The following protocols provide a robust framework for utilizing this compound in a typical FBDD campaign.
Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments. [3][17][18] Objective: To identify initial hits from a fragment library by detecting binding to an immobilized protein target.
Materials & Reagents:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor Chip (e.g., CM5, for amine coupling) [19]* Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified target protein (>95% purity)
-
Screening Buffer (e.g., PBS or HBS-EP+, pH 7.4, with 1-5% DMSO)
-
Fragment library stock plates (this compound and other fragments dissolved in 100% DMSO)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is achieved.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
Causality: The acidic pH of the coupling buffer promotes a positive charge on the protein, facilitating pre-concentration onto the negatively charged sensor surface for efficient covalent coupling.
-
-
Assay Development & Quality Control:
-
Perform several startup cycles with running buffer to ensure a stable baseline.
-
Conduct a regeneration scout to find the mildest conditions that remove a known binder without denaturing the immobilized target.
-
Confirm surface activity by injecting a known positive control ligand, if available.
-
-
Fragment Screening:
-
Prepare assay plates by diluting fragment stocks from 100% DMSO into Screening Buffer to a final concentration (e.g., 200 µM) and a final matched DMSO concentration (e.g., 2%).
-
Causality: Precise DMSO matching between samples and the running buffer is critical to minimize solvent-induced bulk refractive index shifts that can be misinterpreted as binding signals. [18] * Inject each fragment solution over the target and reference flow cells (a flow cell with no protein or an irrelevant immobilized protein). A typical injection would be for 60 seconds (association) followed by 120 seconds of buffer flow (dissociation).
-
Regenerate the surface between each fragment injection using the predetermined regeneration solution.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
A fragment is considered a potential "hit" if it produces a dose-dependent binding response that is significantly above the noise of the assay.
-
Hits should be re-tested and confirmed. The binding affinity (K_D) can be determined by titrating the fragment over a range of concentrations.
-
Protocol 2: Hit Elaboration via Palladium-Catalyzed Suzuki Coupling
This protocol provides a general method for diversifying the fragment at Vector 2.
Objective: To synthesize an analog of the fragment hit by coupling an aryl boronic acid to the bromopyridine moiety.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., Dioxane/Water mixture, 4:1)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Causality: An inert atmosphere is crucial as palladium(0) catalysts are sensitive to oxidation, which would deactivate them and halt the catalytic cycle.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The purified analog is now ready for biophysical and functional testing.
-
Section 4: Visualizing Key Interactions
Understanding the nature of the halogen bond is critical for rationally designing next-generation compounds based on the this compound scaffold.
Conclusion
This compound is more than just another small molecule; it is a highly strategic fragment engineered for success in FBDD. Its optimal physicochemical properties, coupled with the dual advantages conferred by the bromine atom and the synthetic tractability of its scaffold, provide researchers with a robust starting point for discovering novel therapeutics. By leveraging the protocols and insights detailed in this guide, drug discovery teams can effectively integrate this powerful fragment into their screening campaigns to accelerate the journey from initial hit to preclinical candidate.
References
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology.
- Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design.
- Dalvit, C., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry.
- Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics.
- PubChem. This compound. National Center for Biotechnology Information.
- Gingell, H., & Ulaganathan, T. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
- Renault, M., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports.
- Renault, M., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. European Biophysics Journal.
- European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery.
- Synthonix. This compound hydrochloride.
- Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry.
- CrystalsFirst. Fragment HIT Identification in FBDD.
- de Kloe, G. E., et al. (2018). Fragment Hits: What do They Look Like and How do They Bind? Journal of Medicinal Chemistry.
- Tiefenbrunn, T., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design.
- Schiebel, J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D: Biological Crystallography.
- Selvita. X-ray Crystallography Fragment Screening.
- Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR).
- Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design.
- Atanasova, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Atanasova, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery.
- Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. ResearchGate.
- Cavallo, G., et al. (2016). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate.
- BuyersGuideChem. 1-(4-Bromopyridin-2-yl)piperazine suppliers and producers.
- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Drug Research.
- Roughley, S., et al. (2022). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv.
- Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective.
- Yılmaz, M., & Hocaoğlu, B. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Wikipedia. 3-Bromopyridine.
- Wikipedia. Fragment-based lead discovery.
- Cambridge Healthtech Institute. Fragment-Based Drug Discovery.
- Shenzhen Nexconn Pharmatechs Ltd. CAS 111043-09-5 1-(3-bromopyridin-2-yl)ethanone.
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
Sources
- 1. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. astx.com [astx.com]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Application Notes & Protocols: Strategic Functionalization of the Piperazine Ring in 1-(3-Bromopyridin-2-yl)piperazine
Abstract
The 1-(3-Bromopyridin-2-yl)piperazine scaffold is a valuable building block in medicinal chemistry, presenting two primary sites for chemical modification: the secondary amine of the piperazine ring and the bromo-substituent on the pyridine ring. This guide provides a comprehensive technical overview and detailed protocols for the selective functionalization of the piperazine moiety. We will explore four principal synthetic transformations—N-Arylation, N-Alkylation, N-Acylation, and N-Sulfonylation—at the N-4 position. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, reaction optimization, purification, and characterization, grounded in authoritative scientific literature.
Introduction: The Strategic Value of this compound
The piperazine ring is a privileged scaffold in drug discovery, appearing as a core component in numerous FDA-approved pharmaceuticals.[1][2][3] Its prevalence is due to its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability, by serving as a hydrogen bond acceptor and donor.[2] The title compound, this compound[4], is bifunctional. The secondary amine (N-4) is a nucleophilic center ripe for derivatization, allowing for the introduction of diverse substituents that can modulate pharmacological activity. Concurrently, the C-Br bond on the pyridine ring serves as a handle for transition-metal-catalyzed cross-coupling reactions, offering a secondary vector for diversification.
This guide focuses exclusively on the functionalization of the piperazine N-4 position, which provides the most direct route to novel analogues. The choice of reaction—be it arylation, alkylation, acylation, or sulfonylation—is dictated by the desired properties of the target molecule. Understanding the nuances of each transformation is critical for synthetic success.
Core Functionalization Strategies at the Piperazine N-4 Position
The nucleophilic secondary amine of the piperazine ring is readily functionalized through several robust and well-established synthetic methods. The primary strategies are outlined below, each offering a distinct class of derivatives.
Diagram: Overview of Functionalization Pathways
Caption: Key synthetic pathways for derivatizing the piperazine N-4 position.
N-Arylation: Forging the C-N Bond
The introduction of an aryl or heteroaryl group at the N-4 position is a cornerstone of modern medicinal chemistry, and the N-aryl piperazine motif is found in a vast number of biologically active molecules.[5] The two most powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling.[3]
This Pd-catalyzed cross-coupling reaction is arguably the most versatile method for forming C(aryl)-N bonds.[5][6] Its success hinges on the careful selection of a palladium precursor, a sterically hindered phosphine ligand, and a suitable base.[5][7] The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.
Causality Behind Component Selection:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are stable sources of Pd(0), the active catalytic species.
-
Ligand: Sterically bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are essential. The bulk promotes reductive elimination to release the product, while the electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[7]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required. Its role is to deprotonate the piperazine nitrogen, forming the active nucleophile without competing in the coupling reaction.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the base and deactivation of the catalyst.[7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Ullmann reaction is a classical copper-catalyzed method for N-arylation.[8][9] While often requiring higher temperatures than Buchwald-Hartwig couplings, modern advancements with specific ligands have improved its efficiency and scope.[10] It remains a valuable alternative, particularly for certain heterocyclic substrates. The mechanism is thought to involve the formation of a copper-amide intermediate followed by reaction with the aryl halide.[8][9]
N-Alkylation: Expanding the Molecular Framework
N-alkylation is a fundamental transformation used to introduce alkyl chains, which can modulate lipophilicity and receptor interactions. The two primary approaches are direct alkylation and reductive amination.[3]
This method involves the direct Sₙ2 reaction of the piperazine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide).[11][12] The reaction is typically performed in the presence of a mild base, such as K₂CO₃ or Et₃N, to scavenge the HX acid formed during the reaction.[12][13]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they effectively solvate the reactants and facilitate the Sₙ2 mechanism.[12]
-
Base: An inorganic base like K₂CO₃ is often preferred because it is easily removed by filtration after the reaction is complete.[13]
-
Stoichiometry: Using a slight excess of the piperazine starting material can help minimize the formation of undesired bis-alkylation byproducts.[7]
Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for synthesizing secondary and tertiary amines.[3] The reaction proceeds in two stages: the initial formation of an iminium ion between the piperazine and a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction with a selective reducing agent.[11][12]
Causality Behind Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[11] Its use avoids the need for pH control often required with other reducing agents like NaBH₃CN.
-
Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[11]
N-Acylation & N-Sulfonylation: Introducing Amide and Sulfonamide Groups
The introduction of acyl or sulfonyl groups can significantly alter the electronic properties and hydrogen bonding capacity of the piperazine nitrogen. These functional groups are prevalent in many pharmaceuticals.
This is a straightforward reaction involving the treatment of the piperazine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base.[14][15] The reaction is generally fast and high-yielding. The resulting amide bond introduces a planar, rigid structure due to the partial double-bond character of the C-N bond.[16]
Similar to acylation, sulfonylation involves reacting the piperazine with a sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).[17] The resulting sulfonamide is a stable functional group that acts as a hydrogen bond acceptor and can mimic a phosphate group, making it valuable in inhibitor design.
Data Presentation: Comparative Reaction Conditions
The following tables summarize representative conditions for the key functionalization reactions. Yields are illustrative and will vary based on the specific substrate and optimized conditions.
Table 1: Representative Conditions for N-Arylation (Buchwald-Hartwig)
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | >90 | [5] |
| 2-Chloropyridine | Pd(OAc)₂ (2) | Xantphos (3) | K₃PO₄ | Dioxane | 110 | 85-95 | [3][7] |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | >95 |[5][18] |
Table 2: Representative Conditions for N-Alkylation
| Method | Alkylating Agent | Reagent/Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | MeCN | 80 | 80-95 | [12][13] |
| Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 85-98 | [3][11] |
| Direct Alkylation | 1-Iodopropane | Et₃N | DMF | 60 | 75-90 |[11] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified. Reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon).
Diagram: General Experimental Workflow
Caption: A standard workflow for synthesis, work-up, and purification.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
-
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, this compound, NaOt-Bu, Pd₂(dba)₃, and BINAP.
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl product.
-
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[19]
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general method for reacting this compound with an aldehyde.
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
-
-
Procedure:
-
To a round-bottom flask, add this compound and the aldehyde, and dissolve in anhydrous DCE.
-
If the amine salt is used or if the reaction is slow, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.[11]
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes. Note: Mild gas evolution may occur.[11]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete in 1-12 hours.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[12]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
-
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.[19]
Protocol 3: N-Acylation with an Acyl Chloride
This protocol details the synthesis of an N-acyl derivative.
-
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the product by recrystallization or flash column chromatography.
-
-
Characterization: Confirm the structure of the N-acyl piperazine derivative by NMR and MS analysis.[16][19]
Conclusion
The functionalization of this compound at the N-4 position is a highly versatile and powerful strategy for generating novel molecular entities for drug discovery and development. The choice of synthetic method—Buchwald-Hartwig amination for N-aryl derivatives, reductive amination for N-alkyl compounds, or acylation for amides—should be guided by the specific target and the chemical functionalities desired. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize and characterize a diverse library of compounds based on this valuable scaffold. Adherence to rigorous experimental technique, including the use of anhydrous conditions and inert atmospheres where required, is paramount to achieving high yields and purity.
References
- Dey, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Roughley, S. D., & Jordan, A. M. (2011).
- RSC Publishing (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- MDPI (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
- Request PDF. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate.
- Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- ResearchGate (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- Wasa, M., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
- Google Patents. Purification of piperazine. Google Patents.
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
- ResearchGate (2025). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate.
- Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- ResearchGate (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
- ACS Publications. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
- Zhang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.
- ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate.
- Mastalir, M., & Kirchner, K. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub.
- PubChem. This compound. PubChem.
- Mastalir, M., & Kirchner, K. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
- University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
- Wikipedia. Ullmann reaction. Wikipedia.
- Scholars Research Library. Der Pharma Chemica. Scholars Research Library.
- Zhang, M., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Springer.
- Google Patents. Preparation of n-substituted piperazines. Google Patents.
- Wang, C., et al. (2021). Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. PMC - NIH.
- ResearchGate. Scheme 2. Sulfonylation of N4 piperazine. ResearchGate.
- IJPPR (2023).
- Organic Chemistry Portal. Piperazine synthesis. Organic Chemistry Portal.
- ResearchGate (2025). Methods for the catalytic synthesis of piperazine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reactions of Piperazines | Ambeed [ambeed.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(3-Bromopyridin-2-yl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-(3-bromopyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental hurdles, and optimize reaction conditions to achieve high yields and purity.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust synthetic routes: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods depends on the available starting materials, functional group tolerance, and desired reaction scale. This guide will delve into the nuances of both approaches to empower you to make informed decisions for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Buchwald-Hartwig and SNAr routes for this synthesis?
A1: The fundamental difference lies in the mechanism and the activation of the pyridine ring.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction.[1] It involves the formation of a carbon-nitrogen bond between an aryl halide (2,3-dibromopyridine) and an amine (piperazine).[1] This method is highly versatile and generally offers good yields with a broad range of substrates.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via an addition-elimination mechanism where a nucleophile (piperazine) attacks an electron-deficient aromatic ring, displacing a leaving group (a halide).[3][4] For this to be efficient, the pyridine ring needs to be activated by electron-withdrawing groups.[5] In the case of 2,3-dibromopyridine, the inherent electron-deficient nature of the pyridine ring itself facilitates the reaction, though it may require more forcing conditions compared to a system with a strong activating group like a nitro group.[3]
Q2: For the Buchwald-Hartwig amination, how do I select the optimal catalyst system (palladium precursor, ligand, and base)?
A2: The choice of the catalyst system is critical for a successful Buchwald-Hartwig amination.[6]
-
Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[6] These are typically used in catalytic amounts (1-5 mol%).[7]
-
Ligand: Sterically hindered phosphine ligands are often essential to promote the reaction and prevent catalyst deactivation.[6] Good starting points for ligand screening include BINAP and Xantphos.[6][8] For primary amines, ligands like BrettPhos have shown excellent results.[9][10]
-
Base: The base plays a crucial role in deprotonating the amine.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[11] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[9][11]
Q3: What is the role of the solvent in each of these reactions?
A3: The solvent choice is highly dependent on the reaction mechanism.
-
Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalytic species.[6]
-
Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents such as DMSO, DMF, or NMP are preferred as they can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus accelerating the rate.[6][12] In some cases, less polar solvents like toluene can be used, but this often requires higher temperatures.[13]
Q4: I am concerned about the potential for di-substitution on the piperazine. How can I favor mono-substitution?
A4: Achieving mono-substitution on piperazine is a common challenge due to the presence of two reactive secondary amine groups.[14] There are two primary strategies to promote the formation of the desired mono-substituted product:
-
Stoichiometric Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the 2,3-dibromopyridine statistically favors the reaction of the pyridine with an unreacted piperazine molecule over the already substituted product.[14]
-
Use of a Protecting Group: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[15] This ensures that only one nitrogen atom is available for the reaction. The Boc protecting group can then be removed in a subsequent step under acidic conditions (e.g., with TFA or HCl).[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Buchwald-Hartwig: - Inactive catalyst (decomposed due to air/moisture).[11]- Inappropriate ligand or base.[6]- Pyridine nitrogen poisoning the palladium catalyst.[11]SNAr: - Insufficient activation of the pyridine ring.- Reaction temperature is too low.[6]- Non-polar solvent used.[12] | Buchwald-Hartwig: - Ensure anhydrous conditions and an inert atmosphere (N₂ or Ar).[6]- Screen different ligands (e.g., BINAP, Xantphos) and bases (e.g., NaOtBu, Cs₂CO₃).[6]- Increase catalyst loading to 3-5 mol%.[7]SNAr: - Increase the reaction temperature, potentially using a sealed vessel for temperatures above the solvent's boiling point.[16]- Switch to a polar aprotic solvent like DMSO or DMF.[6] |
| Formation of Side Products | Hydrodehalogenation: - In Buchwald-Hartwig, a side reaction can replace the bromine with a hydrogen.[6]Di-substituted Piperazine: - Insufficient excess of piperazine was used.[15]Formation of Bipyridyls: - Homocoupling of the bromopyridine can occur, especially in palladium-catalyzed reactions.[17] | Hydrodehalogenation: - Optimize the ligand and base combination. Weaker bases may sometimes suppress this side reaction.Di-substituted Piperazine: - Increase the excess of piperazine to 5-10 equivalents.[14]- Alternatively, use mono-Boc-piperazine.[15]Formation of Bipyridyls: - Adjust the catalyst system and reaction conditions. Screening different ligands can help minimize homocoupling. |
| Reaction Stalls | - Catalyst deactivation (formation of palladium black).[11]- Poor solubility of reagents.[14]- Impure starting materials.[6] | - Use fresh, high-purity reagents and solvents.[6]- For SNAr, ensure all reagents are fully dissolved; consider a more effective solvent if needed.[14]- For Buchwald-Hartwig, if palladium black is observed, the reaction has likely failed and needs to be restarted with fresh catalyst under strictly inert conditions.[11] |
| Difficult Purification | - Co-elution of the product with starting materials or byproducts.- Tailing of the product on the silica gel column due to the basic nature of the piperazine moiety.[18] | - Optimize column chromatography with a gradient elution, starting with a non-polar solvent system and gradually increasing polarity.[6]- Add a small amount of a volatile base like triethylamine (0.5-1%) to the eluent to reduce tailing.[6][18]- Consider converting the product to its hydrochloride salt to facilitate purification by recrystallization.[6] |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
SNAr Reaction Mechanism
Caption: Simplified mechanism for the SNAr reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Note: These are general protocols and may require optimization for your specific setup and scale. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add 2,3-dibromopyridine (1.0 equiv.) and piperazine (1.2 equiv.).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, dissolve 2,3-dibromopyridine (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO or DMF).
-
Add a large excess of piperazine (5-10 equiv.).
-
Heat the reaction mixture to 100-150 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer multiple times with the organic solvent. The excess piperazine will preferentially remain in the aqueous layer.[15]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Technical Support Center: Buchwald-Hartwig Amination of Pyridines - Benchchem.
- Role of the base in Buchwald-Hartwig amination - PubMed.
- Palladium-catalysed amination of halopyridines on a KF-alumina surface - NBU-IR.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
- SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface - NBU-IR.
- Identifying and minimizing byproducts in 1-(6-Bromopyridin-3-yl)piperazine synthesis - Benchchem.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem.
- Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI.
- Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
- SNAr Reaction in Other Common Molecular Solvents - Wordpress.
- Managing solvent effects in fluoropyridine reactions - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Nucleophilic aromatic substitution - Wikipedia.
- Technical Support Center: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine - Benchchem.
- Technical Support Center: Purification of 1-(3-Nitropyridin-2-yl)piperazine - Benchchem.
- SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube.
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(3-Bromopyridin-2-yl)piperazine
Welcome to the technical support guide for the synthesis of 1-(3-Bromopyridin-2-yl)piperazine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize this crucial synthetic transformation. We will delve into the mechanistic rationale behind these challenges and provide field-proven, step-by-step protocols to ensure the highest purity and yield for your target compound.
Troubleshooting & FAQs: Navigating Common Synthetic Hurdles
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,3-dibromopyridine and piperazine. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates this reaction.[1][2] However, several side reactions can complicate this process, leading to reduced yields and purification challenges.
FAQ 1: The Primary Challenge – Formation of Di-substituted Piperazine
Question: I'm observing a significant amount of a high-molecular-weight impurity in my LC-MS and NMR, which I suspect is the 1,4-bis(3-bromopyridin-2-yl)piperazine. Why does this happen, and how can I prevent it?
Answer: This is the most common and predictable side reaction in this synthesis. The root cause is that your desired product, this compound, still possesses a secondary amine (N-H) on the piperazine ring. This N-H group is nucleophilic and can react with a second molecule of 2,3-dibromopyridine under the reaction conditions, leading to the undesired N,N'-di-substituted byproduct.[3]
Mechanism of Di-substitution Side Reaction
Caption: Desired vs. Undesired Reaction Pathways.
There are two primary, robust strategies to mitigate this issue:
Strategy A: Stoichiometric Control (The "Excess" Method)
-
Causality: By using a large excess of piperazine (e.g., 5-10 equivalents), you statistically favor the reaction of 2,3-dibromopyridine with the more abundant starting piperazine over the newly formed mono-substituted product. This effectively "dilutes" your product in a sea of the initial nucleophile.
-
Best For: Rapid, cost-effective synthesis where downstream purification can efficiently remove the excess, highly polar piperazine.
Strategy B: Protecting Group Strategy (The "Controlled" Method)
-
Causality: This method involves using N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) as the nucleophile. The Boc (tert-butyloxycarbonyl) group "protects" one of the piperazine nitrogens, preventing it from reacting.[4] After the SNAr reaction is complete, the Boc group is easily removed under acidic conditions to yield the desired product cleanly. This approach entirely prevents the formation of the di-substituted byproduct.
-
Best For: Situations requiring the highest possible purity of the final product, especially for pharmaceutical applications, where avoiding difficult-to-remove, structurally similar impurities is paramount.
Workflow: Selecting Your Synthetic Strategy
Caption: Decision tree for mitigating di-substitution.
| Parameter | Strategy A: Excess Piperazine | Strategy B: N-Boc-piperazine |
| Primary Advantage | Fewer steps, faster, lower reagent cost. | Exceptionally high purity, no di-substituted byproduct.[4] |
| Primary Disadvantage | Requires efficient removal of large excess of piperazine. | Adds protection and deprotection steps, increasing time. |
| Typical Yield | 60-80% (after purification) | >90% (over two steps) |
| Typical Purity | 95-98% | >99% |
| Ideal Use Case | Large-scale synthesis, early-stage discovery. | GMP synthesis, reference standard preparation. |
FAQ 2: Ensuring Regioselectivity
Question: Is there a risk of the piperazine attacking the bromine at the C3 position instead of the C2 position, forming 1-(2-Bromopyridin-3-yl)piperazine?
Answer: The formation of this regioisomer is minimal and often undetectable. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5][6] The pyridine nitrogen is a powerful electron-withdrawing group, and it can stabilize the negative charge of the Meisenheimer complex much more effectively when the nucleophilic attack occurs at the C2 (ortho) or C4 (para) positions.[1][2] Attack at the C3 (meta) position does not allow for this direct resonance stabilization, making the transition state significantly higher in energy. Therefore, the reaction has a strong intrinsic preference for the C2 position.
Mechanism: Regioselectivity in SNAr
Caption: Energy profile of C2 vs. C3 attack.
FAQ 3: Dealing with Homocoupling of Starting Material
Question: I've noticed a byproduct with a mass corresponding to a bipyridine. What is causing this?
Answer: While less common in standard SNAr conditions, the homocoupling of 2,3-dibromopyridine to form a bipyridine derivative can occur, particularly if the reaction is run at very high temperatures (e.g., >140 °C) or if trace metal impurities (like palladium or copper) are present from previous reactions in the vessel.[7] Piperazine itself can sometimes facilitate palladium-catalyzed homocoupling.[7]
Troubleshooting Steps:
-
Ensure Vessel Cleanliness: Use glassware dedicated to this reaction or ensure rigorous cleaning procedures to remove trace metal catalysts.
-
Control Temperature: Do not exceed the recommended reaction temperature. For this SNAr, temperatures between 80-120 °C in a polar aprotic solvent like DMSO or DMF are typically sufficient.[3]
-
Inert Atmosphere: While not always necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes suppress oxidative side reactions.
Validated Experimental Protocols
Protocol A: Direct Synthesis Using Excess Piperazine
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dibromopyridine (1.0 eq.).
-
Reagent Addition: Add a polar aprotic solvent such as DMSO or NMP (approx. 5-10 mL per gram of dibromopyridine). Add piperazine (5.0 eq.).
-
Reaction: Heat the mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will contain excess piperazine. Purify via column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to isolate the pure product.
Protocol B: Protected Synthesis Using N-Boc-Piperazine
Step 1: N-Arylation
-
Setup: To a clean, dry round-bottom flask, add 2,3-dibromopyridine (1.0 eq.), N-Boc-piperazine (1.1 eq.), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add a suitable solvent like DMSO or 1,4-dioxane.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The crude product, tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate, is often pure enough for the next step but can be purified by chromatography if needed.
Step 2: Boc Deprotection
-
Setup: Dissolve the crude product from Step 1 in a solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Reaction: Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC/LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃ solution to pH >10, and extract with DCM or ethyl acetate. Dry the organic layers and concentrate to yield the final, highly pure product.
References
- Pressbooks, K. P. U. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- BenchChem. (2025). Identifying and minimizing byproducts in 1-(6-Bromopyridin-3-yl)piperazine synthesis. BenchChem Technical Support.
- Perrone, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Tidwell, J. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Drug Research.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). "1-(3-Nitropyridin-2-yl)piperazine" synthesis from piperazine and 5-bromo-2-nitropyridine.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
- MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules.
- Um, I., & Buncel, E. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Accounts of Chemical Research.
- The Royal Society of Chemistry. (n.d.).
- Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.).
- Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry.
- Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- BenchChem. (2025). A Comprehensive Technical Review of 1-(3-Nitropyridin-2-yl)piperazine: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Support.
- Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism.
- ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).
- Google Patents. (n.d.).
- Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
- ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
- ResearchGate. (n.d.).
- MDPI. (2022).
- BenchChem. (n.d.). 1-(3-Bromopyridin-2-yl)ethanone.
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(3-Bromopyridin-2-yl)piperazine
Introduction
Welcome to the technical support guide for the synthesis of 1-(3-bromopyridin-2-yl)piperazine, a valuable building block in medicinal chemistry and materials science. The successful synthesis of this compound relies on the selective formation of a C-N bond at the C2 position of a di-substituted pyridine ring, a process that can present challenges related to yield, purity, and regioselectivity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes. We will explore the two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for this synthesis, starting from 2,3-dibromopyridine and piperazine:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct approach where piperazine acts as a nucleophile, displacing the bromide at the C2 position of the pyridine ring. The pyridine ring is inherently electron-deficient, which facilitates this type of reaction, especially at the C2 and C6 positions.[1][2] This method is often simpler in terms of setup but may require forcing conditions (high temperatures) and can suffer from side reactions.
-
Buchwald-Hartwig Amination: This is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[3][4] This method generally proceeds under milder conditions and offers a broader substrate scope but requires careful optimization of the catalyst, ligand, base, and solvent.[5][6]
Q2: My reaction has a very low yield or did not work at all. What are the first things to check?
Low or no conversion is a common problem that can stem from several factors, regardless of the chosen method.[5][7]
-
Reagent Quality: Ensure the purity of your starting materials. 2,3-dibromopyridine should be pure, and piperazine should be anhydrous, as water can interfere with the reaction, particularly in the Buchwald-Hartwig protocol.
-
Inert Atmosphere (Buchwald-Hartwig): The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or a glovebox.
-
Reaction Temperature: SNAr reactions often require high temperatures (100-150 °C) to proceed at a reasonable rate. For Buchwald-Hartwig, temperatures are typically in the 80-110 °C range; temperatures that are too low may result in no reaction, while excessively high temperatures can lead to catalyst decomposition or side reactions.[5][8]
Q3: I'm observing a significant amount of a disubstituted byproduct. How can I prevent this?
This is a classic challenge when using piperazine, which has two nucleophilic nitrogen atoms. The formation of 1,4-bis(3-bromopyridin-2-yl)piperazine is a common side reaction.
There are two effective strategies to promote mono-substitution:
-
Use a Large Excess of Piperazine: By using a significant excess of piperazine (5-10 equivalents), you statistically favor the reaction of one molecule of 2,3-dibromopyridine with one molecule of piperazine.[9] The main drawback is the need to remove the excess piperazine during workup.
-
Use Mono-Protected Piperazine: This is often the most robust and cleanest method. By using a piperazine derivative where one nitrogen is protected (e.g., N-Boc-piperazine), you force the reaction to occur only at the free secondary amine.[10] The Boc protecting group can then be cleanly removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
Q4: For the Buchwald-Hartwig reaction, how do I select the right catalyst, ligand, and base?
The choice of these components is critical for success and is often interdependent.[6][11]
-
Palladium Source: Using modern palladium "precatalysts" (e.g., G3 or G4 Buchwald precatalysts) is highly recommended.[5][6] They are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
Ligand: For electron-deficient heteroaryl halides like bromopyridines, bulky and electron-rich biarylphosphine ligands are essential.[5][12] They promote the challenging oxidative addition step and facilitate the final reductive elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more potent nucleophile.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative, especially for challenging substrates.[12]
-
Troubleshooting Guide
This table provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion (Starting material remains) | 1. (Buchwald) Catalyst Deactivation: Presence of oxygen or impurities.[6] 2. (Buchwald) Inefficient Catalyst Generation: Using older Pd sources.[6] 3. (SNAr) Insufficient Temperature: Reaction is too slow. | 1. Improve Inert Technique: Ensure all reagents, solvents, and glassware are dry and the system is thoroughly purged with argon/nitrogen. 2. Switch to a Precatalyst: Use a modern Buchwald G3 or G4 precatalyst for more reliable generation of the active Pd(0) species. 3. Increase Temperature: For SNAr, increase the temperature in 10-20 °C increments. Consider using a higher boiling point solvent like DMF or NMP, or performing the reaction in a sealed tube. |
| Low Yield (Starting material consumed, but product is low) | 1. Side Reactions: Formation of disubstituted piperazine, hydrodehalogenation (loss of Br).[3][13] 2. Product Degradation: Reaction time is too long or temperature is too high. | 1. Use Mono-Boc-Piperazine: This is the most effective way to prevent the disubstitution side product. Alternatively, increase the excess of piperazine. For hydrodehalogenation, screen different ligands and bases; sometimes a weaker base can mitigate this. 2. Monitor the Reaction: Use TLC or LC-MS to track the reaction progress and stop it once the starting material is consumed to avoid product degradation. |
| Multiple Spots on TLC / Peaks in LC-MS | 1. Regioisomers: Substitution at the C3 position instead of C2. 2. Disubstitution: Formation of 1,4-bis(3-bromopyridin-2-yl)piperazine. 3. Hydrodehalogenation: Formation of 2-piperazinylpyridine (loss of the C3-Br). | 1. Confirm Structure: Isolate and characterize the byproducts by NMR and MS. The C2 position is electronically favored for attack. Buchwald-Hartwig conditions can sometimes be tuned to favor one regioisomer. 2. See "Low Yield" solution #1. 3. Optimize Buchwald Conditions: This side reaction can be promoted by certain ligands or excess base. Screen a panel of ligands (e.g., XPhos, RuPhos) and consider slightly reducing the base equivalents. |
| Difficulty with Product Purification | 1. Excess Piperazine: Highly polar and water-soluble, making extraction difficult. 2. Residual Palladium Catalyst: Can contaminate the product and is often difficult to remove by chromatography alone. | 1. Acid Wash: During workup, perform an aqueous wash with dilute acid (e.g., 1M HCl). The desired product will form a salt and remain in the organic layer (as the piperazine NH is now acylated/arylated and less basic), while the excess piperazine will be protonated and move to the aqueous layer. Alternatively, use the mono-Boc-piperazine route. 2. Filter Through Celite®/Silica: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a short plug of Celite® or silica gel to remove the insoluble palladium black and base residues before concentration and chromatography.[5] |
Visual Diagrams & Workflows
General Synthetic Scheme
Caption: Primary synthetic routes to the target compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination using N-Boc-Piperazine (Recommended)
This two-step protocol is often the most reliable method for obtaining a high yield of pure product by preventing di-substitution.
Step A: Synthesis of tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate
-
Setup: To an oven-dried Schlenk flask, add XPhos Pd G3 precatalyst (e.g., 0.02 equiv), XPhos ligand (0.025 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2,3-dibromopyridine (1.0 equiv) and N-Boc-piperazine (1.2 equiv), followed by anhydrous toluene (to make a ~0.5 M solution).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2,3-dibromopyridine is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[5] Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected product.
Step B: Boc Deprotection
-
Setup: Dissolve the purified product from Step A in dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA, 4-5 equiv) or a 4M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is gone.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Isolation: Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.
Protocol 2: SNAr Reaction using Excess Piperazine
This method is simpler but may result in a more challenging purification.
-
Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, add 2,3-dibromopyridine (1.0 equiv) and piperazine (10 equiv).
-
Solvent: Add a high-boiling point solvent such as n-butanol or N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer repeatedly with water to remove the excess piperazine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the desired product from any disubstituted byproduct or unreacted starting material.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Reddit. (2018).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wikipedia.
- BenchChem. (2025). Synthesis of 1-(3-Nitropyridin-2-yl)
- NIH National Library of Medicine. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Chemistry LibreTexts. (2023).
- PubChem. This compound.
- BenchChem. (2025). Reactivity Profile: A Comparative Analysis of 6-Bromopyridine-3,4-diamine and Other Brominated Pyridines in Cross-Coupling Reactions.
- BenchChem. 1-(3-Bromopyridin-2-yl)ethanone.
- NIH National Library of Medicine.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Georg Thieme Verlag KG. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton.
- NIH National Library of Medicine. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- NIH National Library of Medicine. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- NIH National Library of Medicine. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
- Google Patents.
- ResearchGate. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF.
- ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
- BenchChem.
- BenchChem. (2025). The Strategic Utility of 1-(6-Bromopyridin-3-yl)piperazine in Medicinal Chemistry: A Technical Guide to Fragment-Based Library Synthesis.
- MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- NIH National Library of Medicine. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
- BenchChem. (2026). Technical Support Center: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine.
- ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(3-Bromopyridin-2-yl)piperazine
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 1-(3-Bromopyridin-2-yl)piperazine. The following content is structured in a problem-oriented question-and-answer format to provide direct, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect from the synthesis of this compound, and how do they form?
A1: The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction between a 2,3-dihalopyridine (e.g., 2,3-dibromopyridine) and piperazine. The electron-deficient nature of the pyridine ring, activated by the halogen atoms, facilitates this reaction. However, several side reactions and incomplete conversions can lead to a range of impurities.
Mechanism of Formation: The core reaction involves the piperazine nitrogen acting as a nucleophile, attacking the C2 position of the pyridine ring, which is more activated towards substitution than the C3 position. The bromide at C2 is subsequently displaced.
Common impurities arise from:
-
Excess Reactants: Unreacted piperazine is a frequent contaminant, especially when used in excess to drive the reaction to completion and act as a base.
-
Di-substitution: A single piperazine molecule can react with two molecules of the bromopyridine starting material, leading to a high-molecular-weight bis-arylated piperazine.[1]
-
Double Substitution on Pyridine: If starting from 2,3-dibromopyridine, a second molecule of piperazine can potentially displace the C3 bromine, though this is sterically and electronically less favorable.
-
Positional Isomerism: While the C2 position is more reactive, trace amounts of the 1-(2-Bromopyridin-3-yl)piperazine isomer might form depending on the precise starting materials and reaction conditions.
Table 1: Common Impurities and Identification
| Impurity | Origin | Recommended Analytical ID | Key Signature |
|---|---|---|---|
| Piperazine | Excess reagent | ¹H NMR, LC-MS | Water-soluble; simple two-proton signal in NMR; low mass in MS. |
| 2,3-Dihalopyridine | Unreacted starting material | TLC, GC-MS, LC-MS | Non-polar spot on TLC; characteristic mass and isotopic pattern for bromine. |
| Bis-[1,4'-(3-Bromopyridin-2-yl)]piperazine | Di-substitution of piperazine | LC-MS, ¹H NMR | High molecular weight peak (~400 m/z); symmetric NMR signals for the two pyridine rings.[1] |
| Hydrodehalogenated Pyridine | Side reaction reducing the C-Br bond | GC-MS | Mass corresponding to the loss of bromine from the starting material.[1] |
Q2: My crude product is a complex mixture on TLC with spots that are very close together. How can I effectively separate my product using column chromatography?
A2: Achieving good separation of this compound from structurally similar impurities requires careful optimization of your column chromatography protocol. The basic nature of the piperazine moiety is the most critical factor to manage.
The Challenge with Amines on Silica: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like your product can interact strongly with these acidic sites, leading to significant peak tailing, poor resolution, and sometimes irreversible adsorption.
Optimized Column Chromatography Protocol:
-
Stationary Phase: Use standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Selection: The key is to use an eluent system that includes a basic modifier to suppress the interaction between your amine product and the silica.
-
Recommended Starting System: Dichloromethane (DCM) with a gradient of Methanol (MeOH) from 0% to 5%. To this mobile phase, add 0.5-1% triethylamine (TEA) or ammonium hydroxide. The base will deprotonate the silanol groups and compete with your product for binding sites, resulting in sharper peaks.[1]
-
Alternative System: A gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., 20% to 80% EtOAc) can also be effective, again with the addition of 0.5-1% TEA.
-
-
Elution Method: Employ a shallow gradient elution. A slow, gradual increase in polarity is more effective at separating closely eluting spots than a steep gradient or isocratic elution.[1]
-
Sample Loading: For optimal separation, dry loading is highly recommended. Adsorb your crude product onto a small amount of silica gel (or Celite), evaporate the solvent, and carefully load the resulting dry powder onto the top of your column. This prevents band broadening that can occur with wet loading in a strong solvent.
Table 2: Suggested Eluent Systems for Purification
| Solvent System | Modifier | Polarity Range | Comments |
|---|---|---|---|
| DCM / MeOH | 0.5-1% Triethylamine | Low to Medium | Excellent starting point. Good for resolving moderately polar impurities. |
| Hexane / EtOAc | 0.5-1% Triethylamine | Low to Medium | Good alternative to DCM. The gradient can be finely tuned. |
| Chloroform / Acetone | 0.5% Ammonium Hydroxide | Medium | Can provide different selectivity compared to alcohol-based systems. |
Q3: My purified product still contains residual piperazine according to the ¹H NMR. What is the most efficient way to remove it post-chromatography?
A3: Removing excess piperazine is a common final cleanup step. Due to its high polarity and basicity, it can sometimes co-elute with the product or be difficult to remove completely by chromatography alone. An acid-base liquid-liquid extraction is the most effective method.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the impure product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it multiple times (3-4x) with water or, more effectively, a saturated aqueous solution of sodium chloride (brine). Piperazine has high water solubility and will partition into the aqueous layer.
-
Selective Acid Wash (Use with Caution): A wash with a dilute acidic solution (e.g., 1% citric acid or 0.1 M HCl) can be very effective. The highly basic piperazine (pKa ≈ 9.7) will be fully protonated and become extremely water-soluble. Your product, this compound, is also basic and will be protonated. However, depending on the substitution, it may form a salt that is less water-soluble than piperazine hydrochloride and could potentially be retained in the organic layer or form an emulsion. Test this on a small scale first. A simple water/brine wash is often sufficient and safer.
-
Drying and Concentration: After the washes, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
dot
Caption: Workflow for removing excess piperazine via extraction.
Q4: My product is a persistent oil or waxy solid that refuses to crystallize. What techniques can I employ to induce crystallization?
A4: Obtaining a crystalline solid is crucial for ensuring high purity and ease of handling. "Oiling out" or the formation of an amorphous solid instead of crystals is a common problem, often related to residual impurities, high supersaturation, or an inappropriate solvent system.[2]
Troubleshooting Crystallization:
-
Purity Check: First, ensure your material is of high purity (>95% by LC-MS or NMR). Even small amounts of impurities can inhibit the formation of a crystal lattice.[2] If necessary, repeat the chromatographic purification.
-
Solvent Selection: The right solvent is critical. A good crystallization solvent is one in which your compound is moderately soluble when hot and poorly soluble when cold.
-
Screening: Test solubility in small vials with various solvents like isopropanol, ethanol, ethyl acetate, acetonitrile, or mixtures like EtOAc/Hexane or DCM/Ether.
-
-
Cooling Crystallization:
-
Dissolve your compound in the minimum amount of a suitable boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to smaller, less pure crystals or precipitation.
-
Once at room temperature, place the flask in a refrigerator (4 °C), and then a freezer (-20 °C) to maximize yield.
-
-
Anti-Solvent Crystallization:
-
Dissolve the compound in a small amount of a "good" solvent where it is very soluble (e.g., DCM, Methanol).
-
Slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexane, Diethyl Ether, Water) dropwise with stirring until the solution becomes persistently turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate, and then allow the sealed vial to stand undisturbed. The anti-solvent will slowly vapor-diffuse, promoting slow crystal growth.
-
dot
Caption: Decision tree for troubleshooting crystallization issues.
Q5: How can I definitively confirm the identity and purity of my final product?
A5: A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization and purity assessment of your final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural confirmation. You should expect to see distinct signals for the three protons on the pyridine ring, two sets of signals for the piperazine ring protons (often complex multiplets due to their chemical non-equivalence), and a broad singlet for the N-H proton of the piperazine.
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for purity analysis. It provides both a chromatogram (like HPLC) to assess the number of components and their relative abundance, and a mass spectrum for each peak. For this compound (C₉H₁₂BrN₃), look for the protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for bromine (a pair of peaks of nearly equal intensity separated by 2 m/z units, e.g., at 242.0 and 244.0).[1][3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For quantitative purity assessment (e.g., >98%), HPLC with UV detection is standard. A reverse-phase C18 column is typically used.
-
Typical Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks by protonating the amine.[1]
-
By employing these techniques systematically, you can confidently verify the structure and establish the purity of your synthesized this compound, ensuring its suitability for subsequent research and development activities.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (1959). US2919275A - Purification of piperazine.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Malerba, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- ResearchGate. (2012). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Al-Otaibi, J. S., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus.
Sources
Troubleshooting 1H NMR spectra of 1-(3-Bromopyridin-2-yl)piperazine
Welcome to the technical support guide for the 1H NMR analysis of 1-(3-Bromopyridin-2-yl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar N-arylpiperazine scaffolds. My goal is to move beyond simple troubleshooting steps and provide a deeper understanding of the molecular behaviors that manifest in your NMR spectra, empowering you to confidently interpret your data and solve common experimental challenges.
Part 1: The Reference Spectrum - What Should You Expect?
Before troubleshooting, we must establish a baseline. The 1H NMR spectrum of this compound is characterized by two distinct spin systems: the aromatic protons of the 3-bromopyridine ring and the aliphatic protons of the piperazine moiety. The exact chemical shifts can be highly dependent on the solvent, concentration, and temperature due to the dynamic nature of the molecule.[1][2][3]
Expected 1H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |
| Pyridine H-6 | dd | 1H | ~8.25 | ⁴J(H6-H4) ≈ 2.0, ³J(H6-H5) ≈ 4.7 |
| Pyridine H-4 | dd | 1H | ~7.80 | ⁴J(H4-H6) ≈ 2.0, ³J(H4-H5) ≈ 7.8 |
| Pyridine H-5 | dd | 1H | ~7.05 | ³J(H5-H6) ≈ 4.7, ³J(H5-H4) ≈ 7.8 |
| Piperazine H-a (N-Aryl) | t or br m | 4H | ~3.40 - 3.60 | ³J(Ha-Hb) ≈ 5.0 |
| Piperazine H-b (N-H) | t or br m | 4H | ~3.00 - 3.20 | ³J(Hb-Ha) ≈ 5.0 |
| Piperazine N-H | br s | 1H | ~1.5 - 4.0 (highly variable) | None (due to exchange) |
Note: This table represents an idealized spectrum. Signal broadening, especially for the piperazine and N-H protons, is common and is addressed in the troubleshooting sections below.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the 1H NMR analysis of this compound.
Category 1: Issues with Piperazine Signals
Question: Why are my piperazine proton signals broad and poorly resolved?
Answer: This is the most frequently observed phenomenon for N-substituted piperazines and is typically due to two dynamic processes occurring on the NMR timescale:
-
Piperazine Ring Inversion: The piperazine ring is not static; it undergoes a rapid "chair-to-chair" interconversion. At room temperature, the rate of this inversion is often in a regime that causes coalescence (broadening) of the axial and equatorial proton signals.[1][2]
-
Slow N-H Proton Exchange: The secondary amine (N-H) proton undergoes chemical exchange with other amine molecules or trace amounts of acid/water in the sample.[4][5][6] If this exchange is at an intermediate rate on the NMR timescale, it can lead to signal broadening for both the N-H proton and the adjacent methylene (-CH₂-) protons.
Causality: The NMR spectrometer takes snapshots of the molecule at a frequency of millions of times per second. If a proton is in different chemical environments (e.g., axial vs. equatorial) and the molecule is flipping between these states at a rate comparable to the NMR measurement frequency, the instrument "sees" an average, which manifests as a broad, unresolved peak.
Troubleshooting Workflow:
Caption: Relationship between common NMR problems, their causes, and solutions.
References
- Kniess, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]
- JoVE. Video: NMR Spectroscopy Of Amines. [Link]
- Research Trends in Chemistry. (2023). Part 9 I NMR Spectroscopy I Proton Exchanges in 1HNMR. YouTube. [Link]
- Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
- Kniess, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
- ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]
- ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]
- Oregon State University. Spectroscopy of Amines. [Link]
- Kniess, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]
- Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. [Link]
- Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Chegg. (2020). Use the following H-NMR and COSY spectrum of 3-bromopyridine to answer. [Link]
- Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Taylor & Francis. [Link]
- Chegg. (2020). Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine. [Link]
- Varian, Inc. Table 1 1H NMR (400MHz, pyridine-d5, 363K)
- Ismael, S., et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. [Link]
- PubChem. 3-Bromopyridine | C5H4BrN | CID 12286. [Link]
- Gzella, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
- PubChem. This compound | C9H12BrN3 | CID 13298529. [Link]
- University of Calgary. 1H NMR Spectroscopy. [Link]
- Dr. Schornick. The four facets of 1H NMR spectroscopy. [Link]
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- Organic Chemistry with Victor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube. [Link]
- Google Patents.
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Stability issues of 1-(3-Bromopyridin-2-yl)piperazine under different conditions
Welcome to the technical support guide for 1-(3-Bromopyridin-2-yl)piperazine (Compound ID: 13298529[1]). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block under various experimental conditions. Our goal is to help you anticipate potential challenges, diagnose issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Proper storage is the first line of defense against degradation. Based on the material safety data sheets (MSDS) for structurally related compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration is often suitable, but always check the supplier's specific recommendations.
-
Atmosphere: For maximum stability, especially for long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice. This minimizes the risk of slow oxidation.[2]
-
Light: Bromo-aromatic compounds can be sensitive to light.[2] Always store in an amber or opaque vial to protect from UV radiation, which can potentially initiate radical reactions.[3]
-
Container: Use a tightly sealed container to prevent moisture ingress and sublimation.[2]
Q2: I'm running a reaction in an acidic medium (e.g., TFA, HCl). Will this compound be stable?
This compound has two basic nitrogen centers in the piperazine ring, making it susceptible to protonation in acidic conditions.
-
Chemical Rationale: In the presence of acid, the piperazine nitrogens will be protonated to form hydrochloride or other corresponding salts. This is not degradation, but it will dramatically change the compound's physical properties, such as solubility. The compound will become much more soluble in aqueous or polar protic solvents and less soluble in nonpolar organic solvents.
-
Potential for Degradation: While salt formation itself is reversible, highly acidic conditions, especially when combined with heat, can be problematic. The electron-deficient nature of the protonated pyridine ring could become more susceptible to certain nucleophilic attacks, though this is generally less of a concern than other stability issues.
-
Troubleshooting:
-
If your compound "crashes out" of an organic solvent upon acid addition, it has likely formed a salt.
-
During aqueous workup, be sure to basify the solution (e.g., with NaHCO₃ or a mild NaOH solution) to a pH > 9 to ensure the compound is in its free-base form for efficient extraction into an organic solvent.
-
Q3: My synthetic route requires heating the reaction to >100 °C. Is thermal degradation a concern?
Yes, thermal degradation is a significant consideration, particularly for prolonged heating. Studies on piperazine (PZ) and its derivatives show that they can degrade at elevated temperatures.[4][5]
-
Causality: The thermal degradation of piperazine often proceeds through SN2 substitution reactions, where one piperazine molecule can act as a nucleophile, leading to ring-opening and oligomerization.[4] While the bromopyridyl group adds steric hindrance, the fundamental reactivity of the piperazine ring remains. Degradation is often first-order with respect to the piperazine concentration and is highly dependent on temperature.[4]
-
Observed Degradation Products: For piperazine itself, thermal degradation can produce N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[4] Similar byproducts could be expected here.
-
Recommendations:
-
Minimize Temperature and Time: Use the lowest temperature and shortest reaction time that provides an acceptable reaction rate.
-
Inert Atmosphere: Always run heated reactions under an inert atmosphere (Nitrogen or Argon) to prevent concurrent oxidation, which is accelerated at higher temperatures.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction closely. If you see the appearance of multiple new, often more polar, spots or peaks that are not your desired product, thermal degradation may be occurring.
-
Troubleshooting Guides
Issue 1: My compound is turning yellow/brown during the reaction or workup.
A color change is a common indicator of degradation, most frequently due to oxidation or photodecomposition.
Primary Suspect: Oxidation
The piperazine ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents (especially ethers like THF or dioxane), or certain reagents.[6][7][8]
-
Mechanism: Oxidation typically occurs at the electron-rich nitrogen atoms of the piperazine ring. This can lead to the formation of N-oxides, ring-opened products, or even colored radical species. Studies on similar molecules have shown that oxidation often targets the piperazine moiety.[7]
-
Catalysis: The presence of metal ions, particularly copper (Cu²⁺), can dramatically catalyze the rate of oxidation.[4] Iron (Fe²⁺) is a weaker catalyst but can still contribute.[4] Ensure your glassware is scrupulously clean and consider using a metal scavenger if contamination is suspected.
Troubleshooting Protocol for Suspected Oxidation
-
Analytical Verification:
-
Acquire an LC-MS of the discolored sample. Look for new peaks with masses corresponding to the addition of oxygen (+16 amu) or other oxidative fragments.
-
Run a TLC. Oxidized byproducts are typically more polar and will have a lower Rf value than the starting material. They may also "streak" on the plate.
-
-
Preventative Measures:
-
Solvent Purity: Use freshly distilled or inhibitor-free, anhydrous solvents. Test ethers for peroxides before use.
-
Inert Atmosphere: De-gas your solvent and run the reaction under a strict inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation.
-
Temperature Control: Keep the temperature as low as feasible, as oxidation rates increase with heat.
-
Issue 2: LC-MS analysis shows multiple unexpected peaks after my experiment. How do I identify the source?
This common problem requires a systematic approach to differentiate between reaction byproducts and degradation products.
Workflow for Identifying Unknown Peaks
Potential Degradation Pathways & Products
The structure of this compound suggests several potential degradation pathways.
Summary of Stability & Handling Recommendations
| Condition | Stability Concern | Risk Level | Recommended Action |
| Air Exposure | High risk of piperazine ring oxidation.[6][8] | High | Handle under an inert atmosphere (N₂ or Ar). Use de-gassed solvents. |
| Elevated Temp. | Potential for thermal degradation and oligomerization.[4][5] | Medium-High | Use the lowest effective temperature. Limit heating duration. |
| Light Exposure | C-Br bond may be photolabile.[2][3] | Medium | Store in amber vials. Protect reactions from direct light. |
| Strong Acids | Protonation and salt formation. Potential for degradation if heated. | Low-Medium | Use stoichiometric amounts of acid. Basify fully during workup. Avoid prolonged heating. |
| Strong Bases | Generally stable, but KOH can enhance oxidation.[6][8] | Low | Use with caution, especially in the presence of oxygen. |
| Metal Ions | Cu²⁺ and Fe²⁺ can catalyze oxidation.[4] | High | Use high-purity reagents and acid-washed glassware. |
Experimental Protocol: Standard Stability Test
This protocol allows you to test the stability of your compound under specific conditions before running a large-scale reaction.
Objective: To determine if this compound degrades under simulated reaction conditions (solvent, temperature, atmosphere).
Materials:
-
This compound (high purity)
-
Proposed reaction solvent (e.g., Toluene, DMF, Acetonitrile)
-
Internal standard (e.g., dodecane, biphenyl; something inert and easily detectable)
-
Reaction vial with stir bar and septum
-
Heating block or oil bath
-
LC-MS or GC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh ~10 mg of the compound and a similar amount of the internal standard into a vial. Dissolve in a known volume (e.g., 10.0 mL) of the chosen solvent. This is your T=0 sample.
-
Analyze T=0 Sample: Inject an aliquot of the T=0 sample into the LC-MS. Record the peak area ratio of your compound to the internal standard. This establishes the baseline.
-
Set Up Test Condition: In a separate reaction vial, dissolve ~5 mg of the compound in 5.0 mL of the solvent.
-
Apply Stress:
-
Thermal Stress: Place the vial in a heating block set to your target reaction temperature.
-
Oxidative Stress: Instead of a nitrogen atmosphere, bubble air or oxygen through the solution for 5 minutes before heating.
-
Acid/Base Stress: Add 1.1 equivalents of the acid or base you plan to use.
-
-
Incubate: Stir the solution under the test conditions for your intended reaction time (e.g., 12, 24, or 48 hours).
-
Analyze Final Sample: After the incubation period, cool the sample to room temperature. Add the internal standard, and analyze by LC-MS.
-
Compare Results: Compare the peak area ratio of the compound to the internal standard from the final sample with the T=0 sample. A significant decrease in this ratio indicates degradation. Examine the chromatogram for the appearance of new peaks.
References
- Alawode, K. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Tan, D. (2011). Oxidative degradation of piperazine in the absorption of carbon dioxide.
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound. Sigma-Aldrich.
- Liu, L., et al. (2000). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. [Link]
- Alawode, K. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromopyridine. Fisher Scientific.
- Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs.
- BLD Pharmatech. (n.d.). Safety Data Sheet for 2-((5-Bromopyridin-2-yl)amino)ethanol.
- BenchChem. (2025). Identifying and minimizing byproducts in 1-(6-Bromopyridin-3-yl)piperazine synthesis. BenchChem.
- Capot Chemical Co., Ltd. (2019). MSDS of 1-(3-Bromopyridin-2-yl)ethanone. Capot Chemical.
- Jubilant Ingrevia. (n.d.).
- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Thieme. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
- BenchChem. (n.d.). 1-(3-Bromopyridin-2-yl)ethanone: A Technical Guide to its Physical Properties and Stability. BenchChem.
- Chen, E. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
- Al-arfaj, N. A., et al. (2022).
- Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. [Link]
- Neff, R. K., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767–774. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Goti, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 589. [Link]
- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524–541.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (n.d.).
- Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com.
- Dibus, I., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 513. [Link]
- Namjoshi, S., et al. (2013). Thermal Degradation of Piperazine Blends with Diamines.
- Chemistry Stack Exchange. (2019). Storage of Halogen. Stack Exchange Inc.
- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Environmental Science & Technology.
- Google Patents. (n.d.).
- BLD Pharm. (n.d.). 1-(2-Bromopyridin-3-yl)-4-methylpiperazine. BLD Pharm.
- NTU Journal. (n.d.).
Sources
- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
Technical Support Center: Overcoming Poor Solubility of 1-(3-Bromopyridin-2-yl)piperazine
Welcome to the technical support guide for 1-(3-Bromopyridin-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered during in vitro and cell-based assays. Our goal is to provide a systematic, scientifically-grounded approach to ensure the reliability and reproducibility of your experimental data.
Part 1: Understanding the Root Cause of Poor Solubility
The primary challenge in working with this compound stems from its physicochemical properties. As a weakly basic compound, its aqueous solubility is intrinsically linked to the pH of the medium.
The molecule contains three nitrogen atoms, each with a different basicity:
-
Piperazine N4 (secondary amine): This is the most basic nitrogen and the primary driver of the compound's pH-dependent solubility.
-
Piperazine N1 (tertiary amine): Its basicity is reduced due to its attachment to the electron-deficient pyridine ring.
-
Pyridine Nitrogen: This nitrogen is significantly less basic.
At physiological pH (~7.4), the compound exists predominantly in its neutral, free-base form, which has low aqueous solubility. As the pH decreases, the piperazine N4 nitrogen becomes protonated, forming a more soluble salt. This behavior is the key to overcoming solubility issues.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Assay Solubility |
| Molecular Formula | C₉H₁₂BrN₃[1] | - |
| Molecular Weight | 242.12 g/mol [1] | Standard for small molecules. |
| pKa (most basic) | 8.36 ± 0.10[2] | The compound is a weak base. At pH < 8.0, it will be increasingly protonated and more soluble. At neutral or basic pH, it will be in its less soluble free-base form. |
| XLogP3 | 1.3[1] | Indicates moderate lipophilicity. While not excessively "greasy," it contributes to poor solubility in purely aqueous systems without solubilizing aids. |
| Aqueous Solubility | Low (Predicted) | Direct dilution into neutral buffers (e.g., PBS pH 7.4) from an organic stock is highly likely to cause precipitation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My compound was fully dissolved in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What happened?
A1: This is a classic case of "solvent shock" or "crashing out."[3][4] The compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when a small volume of this concentrated DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The water cannot maintain the solubility of the hydrophobic, free-base form of the compound, causing it to precipitate.[3][5][6]
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: Anhydrous, high-purity DMSO is the recommended solvent for initial stock solution preparation.[7] It can typically solubilize this compound at concentrations of 10-20 mM or higher. Always ensure the compound is fully dissolved, using gentle warming (37°C) or sonication if necessary.[7]
Q3: Can I just sonicate my assay plate to redissolve the precipitate?
A3: While sonication might temporarily create a fine suspension of the particles, it does not truly redissolve the compound to the molecular level.[7] This can lead to highly variable and inaccurate results, as only the dissolved fraction of the compound is active. It is not a reliable solution for precipitation in the final assay.
Q4: How do I know if solubility is negatively impacting my assay results?
A4: Poor solubility can lead to several artifacts, including:
-
High variability between replicate wells.
-
A shallow or inconsistent concentration-response curve.
-
False negatives, where the actual concentration of dissolved compound is much lower than the nominal concentration, making it appear inactive.
-
False positives, as compound aggregates can sometimes interfere with assay readouts (e.g., light scattering, non-specific protein binding).
Part 3: Troubleshooting Workflows & Protocols
A systematic approach is the most effective way to overcome solubility challenges. The following workflow provides a decision-making framework for developing a robust assay protocol.
Caption: Decision workflow for troubleshooting solubility.
Strategy A: pH Adjustment (Primary & Recommended Method)
Given the compound's basic nature, adjusting the pH of the assay buffer is the most direct and effective method to increase solubility.[8] The goal is to protonate the piperazine ring, forming a soluble salt.
Protocol: Determining the Optimal Buffer pH
-
Prepare a set of buffers: Prepare your base assay buffer at various pH values (e.g., 7.4, 7.0, 6.5, 6.0, 5.5). Ensure the buffer system has adequate capacity at each pH.
-
Prepare test dilutions: In clear microcentrifuge tubes or a 96-well plate, add the appropriate volume of your 10 mM DMSO stock to each buffer to achieve the highest desired final assay concentration.
-
Equilibrate and observe: Let the solutions equilibrate for 15-30 minutes at the assay temperature.
-
Visual Inspection: Shine a laser pointer through the solutions (Tyndall effect) or inspect against a dark background. The lowest pH buffer that remains completely clear and free of shimmering particles is your ideal starting point.
-
Assay Compatibility Check: Critically, you must confirm that the chosen acidic pH does not negatively impact your biological target (e.g., enzyme activity, receptor binding, cell viability). Run a control experiment to validate this.
Strategy B: Co-solvents
If pH modification is not feasible, the use of a water-miscible organic co-solvent can help keep the compound in solution.[9] This must be done carefully, as co-solvents can have their own biological effects.
Protocol: Co-solvent Screening
-
Select Co-solvents: Common choices include ethanol, polyethylene glycol 400 (PEG-400), and propylene glycol (PG).
-
Determine Cellular/Assay Tolerance: Before testing compound solubility, determine the maximum concentration of each co-solvent that your assay can tolerate without causing artifacts (e.g., cytotoxicity, enzyme inhibition).[10] Most cell-based assays tolerate co-solvent concentrations of 0.5-1%.[10][11]
-
Test Solubility: Prepare your final assay buffer containing the highest tolerated percentage of the co-solvent.
-
Dilute and Observe: Add the DMSO stock of this compound to the co-solvent-containing buffer and inspect for precipitation as described previously.
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Conc. | Max Tolerated Conc. (Cell-based) | Notes |
| Ethanol | 1-5% | Often < 1% | Can be cytotoxic; always run vehicle controls.[12] |
| PEG-400 | 5-10% | Variable, test required | Generally well-tolerated, can be viscous. |
| Propylene Glycol | 1-10% | Variable, test required | Common in pharmaceutical formulations. |
Strategy C: Advanced Methods - Cyclodextrins
For particularly challenging cases, cyclodextrins can be highly effective. These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic drug molecule in a non-covalent "inclusion complex," effectively shielding it from the aqueous environment and increasing its apparent solubility.[13][14]
Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Determine Assay Tolerance: As with co-solvents, first determine the maximum concentration of HP-β-CD your assay can tolerate. Concentrations of 1-10 mM are often a good starting point.
-
Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to the desired concentration.
-
Add Compound: Slowly add the DMSO stock of your compound to the HP-β-CD solution while vortexing. The formation of the inclusion complex can take time, so allow it to equilibrate.[15]
-
Validate: Ensure the complexed compound retains its desired biological activity, as the complexation could potentially affect its ability to bind to the target.
Part 4: Best Practices for Assay Success
-
Always Use Anhydrous DMSO: DMSO is hygroscopic. Water contamination in your stock vial will decrease the compound's solubility over time.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock to avoid repeated freeze-thaw cycles, which can promote precipitation.[4] Store at -20°C or -80°C.
-
Pre-warm Buffers: Diluting into cold buffer can decrease solubility. Use buffers pre-warmed to your final assay temperature (e.g., 37°C).[7]
-
Slow, Stepwise Dilution: When making dilutions, add the concentrated stock solution to the buffer slowly while vortexing or mixing. This avoids localized high concentrations that can trigger precipitation.[7]
-
CRITICAL - Run Vehicle Controls: Always include a control group that is treated with the final formulation vehicle (e.g., buffer + 0.1% DMSO + 5 mM HP-β-CD) but without the compound. This is essential to confirm that your solubilization method itself is not causing an assay artifact.[10]
References
- Gould, C. et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health.
- Gautam, S. et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.
- Mura, P. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central.
- Ueda, H. et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications.
- Trivedi, V. (2010). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
- Slideshare (n.d.). Methods of solubility enhancements. Slideshare.
- CORE (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
- Scott, K. A. et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
- Timm, M. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Timm, M. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed.
- Longdom Publishing (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility. IJMSDR.
- Timm, M. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Kumar, S. et al. (2015). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate.
- Timm, M. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
- TIB (2013). Considerations regarding use of solvents in in vitro cell based assays. TIB.eu.
- Lamson, N. G. et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed.
- PubChem (n.d.). This compound. PubChem.
- Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Sadek, M. et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
- Festa, C. et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health.
- van der Mey, M. et al. (2001). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. PubMed.
- Stępnicki, P. et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
- Reddit (2024). Why pyridine is acidic? Reddit.
- Festa, C. et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed.
- Wikipedia (n.d.). Pyridine. Wikipedia.
- PubChem (n.d.). Piperazine. National Institutes of Health.
- López-Rodríguez, M. L. et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity. PubMed.
Sources
- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 87394-56-7 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. core.ac.uk [core.ac.uk]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 1-(3-Bromopyridin-2-yl)piperazine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(3-Bromopyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this specific synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into potential byproduct formation, their identification, and strategies for mitigation. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve issues, ensuring the integrity and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and how does the choice of route influence potential byproducts?
A1: There are two principal and highly effective methods for the synthesis of this compound: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of route is critical as it dictates the reaction conditions and, consequently, the likely impurity profile.
-
Buchwald-Hartwig Amination: This is a versatile and robust method for forming the C-N bond between 2,3-dibromopyridine and piperazine. It is often favored for its broad substrate scope. However, it is susceptible to side reactions such as hydrodehalogenation and the formation of bis-arylated products.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This method relies on the activation of the pyridine ring towards nucleophilic attack. The electron-withdrawing effect of the pyridine nitrogen makes the C2 position particularly susceptible to substitution.[3] This route can be efficient but is highly sensitive to reaction conditions that can affect regioselectivity, potentially leading to isomeric byproducts.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the debrominated starting material. What is this, and how can I minimize it?
A2: This is a classic case of hydrodehalogenation , a common side reaction in Buchwald-Hartwig amination.[1] The bromine atom on the pyridine ring is replaced by a hydrogen atom. This occurs via a competing pathway in the catalytic cycle, often favored by elevated temperatures and certain ligand-base combinations. To mitigate this, consider using sterically hindered phosphine ligands and avoid excessive reaction temperatures.
Q3: My LC-MS analysis shows a high molecular weight impurity. What is the likely structure?
A3: A high molecular weight impurity is often the N,N'-bis-(3-bromopyridin-2-yl)piperazine . This occurs when one piperazine molecule reacts with two molecules of the 2,3-dibromopyridine starting material. This is a common issue when trying to achieve mono-substitution on a symmetrical diamine like piperazine.
Q4: Can isomeric byproducts form during this synthesis?
A4: Yes, the formation of the isomeric byproduct, 1-(2-Bromopyridin-3-yl)piperazine , is a possibility, particularly under SNAr conditions. While the C2 position is electronically favored for nucleophilic attack, harsh reaction conditions or the presence of certain catalysts could lead to substitution at the C3 position. The steric hindrance at the C2 position from the adjacent bromine atom can also influence the regioselectivity.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section provides a detailed breakdown of the most common byproducts, their mechanisms of formation, and actionable strategies for their identification and minimization.
| Byproduct Name | Structure | Favored Conditions | Identification Methods | Mitigation Strategies |
| Hydrodehalogenation Product | 2-Piperazinylpyridine | High temperature in Buchwald-Hartwig | GC-MS/LC-MS: Mass corresponding to the loss of bromine. | Use sterically hindered ligands (e.g., XPhos, SPhos). Optimize to the lowest effective temperature. |
| N,N'-Bis-arylated Piperazine | N,N'-bis-(3-bromopyridin-2-yl)piperazine | Equimolar or excess of 2,3-dibromopyridine | LC-MS: High molecular weight peak. NMR: Symmetric signals for the two pyridine rings. | Use an excess of piperazine (2-3 equivalents). Slow addition of the pyridine starting material. |
| Isomeric Product | 1-(2-Bromopyridin-3-yl)piperazine | Harsh SNAr conditions (high temperature, strong base) | LC-MS: Same mass as the desired product, but different retention time. NMR: Distinct aromatic proton coupling patterns. | Carefully control SNAr reaction temperature. Screen different solvents and bases. |
| Homocoupling Product | 3,3'-Dibromo-2,2'-bipyridine | High temperature, presence of Pd(0) catalyst | LC-MS/GC-MS: Mass corresponding to the dimer of the starting material. | Ensure an efficient coupling with piperazine to outcompete the homocoupling reaction. |
Mechanisms of Byproduct Formation
Understanding the "how" and "why" of byproduct formation is crucial for effective troubleshooting.
Buchwald-Hartwig Amination Side Reactions
Caption: Competing pathways in Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) and Isomer Formation
Caption: Regioselectivity in the SNAr reaction.
Experimental Protocols: A Step-by-Step Guide to Byproduct Identification
A robust analytical workflow is essential for the accurate identification and quantification of impurities.
Workflow for Byproduct Identification
Caption: Systematic workflow for byproduct identification.
Detailed Protocol: LC-MS Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
-
Expected Observations:
-
The desired product will have a specific retention time and a mass-to-charge ratio (m/z) corresponding to its molecular weight.
-
The hydrodehalogenation product will elute earlier and have a lower m/z.
-
The bis-arylated product will elute later and have a significantly higher m/z.
-
The isomeric byproduct will have the same m/z as the desired product but a different retention time.
-
Detailed Protocol: NMR Analysis for Structural Elucidation
-
Sample Preparation: Isolate each impurity using preparative HPLC or column chromatography. Prepare a solution in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR:
-
Desired Product: Expect characteristic signals for the pyridine ring protons and two distinct multiplets for the piperazine protons.
-
Isomeric Product: The coupling constants and chemical shifts of the aromatic protons will differ significantly from the desired product.
-
Bis-arylated Product: The spectrum will show a symmetrical pattern for the two pyridine rings.
-
-
¹³C NMR: Provides information on the number and type of carbon atoms, helping to confirm the overall structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms, which is crucial for distinguishing between isomers.
References
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- MDPI. (2024).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Stack Exchange. (2018).
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-(3-Bromopyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting and optimizing cross-coupling reactions involving the synthetically important building block, 1-(3-Bromopyridin-2-yl)piperazine. The unique electronic and steric properties of this substrate, particularly the presence of two nitrogen atoms capable of coordinating to the metal center, present specific challenges that require careful consideration in catalyst and ligand selection.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound and offers targeted solutions.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion in Suzuki-Miyaura couplings with this substrate is a frequent challenge. The primary reasons often revolve around catalyst inhibition and suboptimal reaction conditions.[1][4]
Potential Causes & Recommended Solutions:
-
Catalyst Inhibition by Pyridine and Piperazine Nitrogens: The lone pairs of electrons on both the pyridine and piperazine nitrogens can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination with the nitrogen atoms of the substrate.[3][5] Consider ligands such as XPhos, SPhos, or RuPhos. The use of N-heterocyclic carbene (NHC) ligands can also be effective due to their strong sigma-donating properties, which facilitate oxidative addition.[5]
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring is generally reactive, but steric hindrance from the adjacent piperazine group can slow down the oxidative addition step.
-
Solution: Switch to a more active palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which can generate the active Pd(0) species more efficiently than traditional sources like Pd(OAc)₂.[5] Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid catalyst decomposition.[1]
-
-
Poor Quality of Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, especially in the presence of water or at high temperatures.[1]
-
Inappropriate Base Selection: The choice of base is critical for the transmetalation step.[6]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant amounts of hydrodehalogenation byproduct. What is causing this and how can it be minimized?
The formation of the hydrodehalogenation byproduct (1-(pyridin-2-yl)piperazine) is a common side reaction in Buchwald-Hartwig aminations.
Potential Causes & Recommended Solutions:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amide intermediate can compete with reductive elimination, leading to the hydrodehalogenated arene.
-
Solution: Employ a bulkier phosphine ligand. The steric hindrance created by ligands like XPhos or BrettPhos can disfavor the conformation required for β-hydride elimination, thus promoting the desired reductive elimination pathway.[7]
-
-
Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a proton source for the hydrodehalogenation side reaction.[7]
-
Solution: Ensure the use of anhydrous solvents and reagents. Solvents should be properly dried and degassed. Reagents should be of high purity and handled under an inert atmosphere.[1]
-
-
Catalyst System: The choice of catalyst and ligand can influence the relative rates of the desired C-N bond formation and the undesired hydrodehalogenation.
-
Solution: A more active catalyst system that promotes rapid oxidative addition and reductive elimination can outcompete the hydrodehalogenation pathway.[5] Screening different palladium precatalysts and ligands is recommended.
-
Q3: For a Sonogashira coupling, my reaction is sluggish and gives a complex mixture of products. What adjustments should I consider?
Sonogashira couplings with nitrogen-containing heterocycles can be challenging due to potential catalyst poisoning and side reactions.
Potential Causes & Recommended Solutions:
-
Copper Co-catalyst Issues: While the copper co-catalyst is crucial for the Sonogashira reaction, it can also promote the homocoupling of the terminal alkyne (Glaser coupling).
-
Solution: Consider a copper-free Sonogashira protocol. Several modern methods utilize specific ligands that facilitate the catalytic cycle without the need for a copper co-catalyst, thus avoiding the Glaser coupling side reaction.[8][9] If using a copper co-catalyst, ensure it is of high purity and use the minimum effective amount.
-
-
Catalyst Deactivation: As with other cross-coupling reactions, the nitrogen atoms in the substrate can inhibit the palladium catalyst.[3]
-
Base and Solvent Choice: The base and solvent play a critical role in the Sonogashira coupling.
Catalyst and Ligand Selection Guide
The following table provides a starting point for selecting catalysts and ligands for various cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.
| Cross-Coupling Reaction | Recommended Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos-G3) | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane, Toluene, THF (often with water) |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., BrettPhos-G3) | BrettPhos, XPhos, RuPhos, BINAP | NaOtBu, KOtBu, LHMDS | Toluene, 1,4-Dioxane |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, XPhos (for copper-free) | Et₃N, i-Pr₂NEt | THF, DMF, Toluene |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: General workflow for Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BrettPhos, 1.2-1.5 equiv relative to Pd), and the base (e.g., sodium tert-butoxide, 1.5-2.5 equiv). [11]2. Add this compound (1.0 equiv). [11]3. Seal the tube and evacuate and backfill with an inert gas three times. [11]4. Add the anhydrous, degassed solvent (e.g., toluene or THF) via syringe, followed by the amine coupling partner (1.1-1.5 equiv). [11]5. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). [11]6. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine. [11]8. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.
Understanding the "2-Pyridyl Problem"
The challenges associated with cross-coupling reactions involving substrates like this compound are often referred to as the "2-pyridyl problem". [12]This stems from the propensity of the pyridine nitrogen to coordinate to the palladium center, which can lead to catalyst deactivation. [3]The presence of the additional nitrogen-containing piperazine ring in the target molecule further exacerbates this issue.
dot
Caption: Catalyst inhibition by pyridine nitrogen.
The key to successful cross-coupling with such substrates lies in the judicious selection of ligands that can sterically and electronically modulate the palladium catalyst to favor the desired catalytic cycle over deactivating pathways. Bulky, electron-rich ligands are generally preferred as they accelerate the rate-limiting oxidative addition and reductive elimination steps while simultaneously discouraging coordination of the substrate's nitrogen atoms to the metal center. [4]
References
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020).
- Technical Support Center: Troubleshooting Low Yields in 2-Amino-4-chloropyridine Substitution Reactions. Benchchem.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles. Benchchem.
- Heck Reaction. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Wikipedia. [Link]
- Buchwald–Hartwig amin
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting group strategies for 1-(3-Bromopyridin-2-yl)piperazine synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-(3-Bromopyridin-2-yl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and strategic decisions involved in this synthesis. We will delve into the critical role of protecting group strategies, offering practical, field-tested advice in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most prevalent and effective methods for coupling piperazine to the 2-position of a 3-bromopyridine ring are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The choice between these routes is dictated by the electronic nature of the pyridine ring and the desired reaction conditions.
Q2: When is Buchwald-Hartwig amination preferred over SNAr for this synthesis?
A2: Buchwald-Hartwig amination is a highly versatile and generally preferred method for coupling amines to a wide array of aryl halides, including electron-neutral or electron-rich systems.[1][4] The SNAr reaction is most efficient when the pyridine ring is "activated" by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the implicit leaving group at the 2-position). For 3-bromopyridine, which lacks strong activation, Buchwald-Hartwig amination is typically the more reliable and higher-yielding approach.[1]
Q3: Why is a protecting group necessary for the piperazine in this synthesis?
A3: Piperazine possesses two secondary amine nitrogens of similar reactivity.[5] Direct reaction with 2,3-dihalopyridine or a similar electrophile can lead to a mixture of mono-arylated product, di-arylated byproduct (where two pyridine units attach to the same piperazine), and unreacted starting materials.[5][6] A protecting group temporarily "blocks" one nitrogen, ensuring selective functionalization at the other, which is a cornerstone of controlled synthesis.[7][8]
Q4: What is the most common protecting group for this reaction, and why?
A4: The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group for piperazine in this context.[7][9] Its popularity stems from its ease of introduction using (Boc)₂O and its stability under a broad range of non-acidic reaction conditions, including the basic conditions often employed in Buchwald-Hartwig reactions.[9] It can be reliably removed under acidic conditions that are often compatible with the final product structure.[7][10]
Q5: Can I perform the synthesis without a protecting group?
A5: While less common for achieving high purity on a lab scale, it is possible. One strategy is to use a large excess of piperazine (5-10 equivalents) relative to the bromopyridine.[5][11] This statistically favors the mono-substitution product as the electrophile is more likely to react with an unfunctionalized piperazine molecule.[11] However, this approach can complicate purification due to the need to remove the large excess of piperazine. Another advanced method involves the in situ mono-protonation of piperazine to deactivate one nitrogen atom.[6][12]
Troubleshooting Guide
Problem 1: Low or no yield of the desired coupled product.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity (Buchwald-Hartwig) | Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.[1] Use fresh, high-purity palladium pre-catalyst and phosphine ligand. |
| Suboptimal Ligand Choice (Buchwald-Hartwig) | The ligand is critical for catalytic activity. For 2-halopyridines, bulky, electron-rich phosphine ligands like BINAP, Xantphos, or Josiphos-type ligands are often effective.[1] Consider screening a small panel of ligands to find the optimal one for your specific substrate. |
| Incorrect Base (Buchwald-Hartwig) | A non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a strong and common choice.[1][13] For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[1][5] |
| Poor Reagent Solubility | Ensure all reagents are fully dissolved in the chosen solvent. Aprotic solvents like toluene, dioxane, or THF are standard for Buchwald-Hartwig reactions.[1][5][13] If solubility is an issue, consider a more polar aprotic solvent like DMF, but ensure it is anhydrous.[5] |
Problem 2: Formation of significant di-arylated byproduct.
| Potential Cause | Recommended Solution |
| Incomplete Protection of Piperazine | Verify the purity of your mono-protected piperazine (e.g., N-Boc-piperazine) before starting the coupling reaction. Incomplete protection will leave free piperazine available for di-substitution. |
| Premature Deprotection | The protecting group may be partially labile under the reaction conditions. If using Boc, ensure the reaction is not run at excessively high temperatures for prolonged periods, which might cause some degradation. If this persists, consider a more robust protecting group like Cbz (benzyloxycarbonyl).[7][9] |
| Incorrect Stoichiometry (unprotected route) | If attempting the reaction without a protecting group, ensure a sufficient excess of piperazine (at least 5-10 equivalents) is used to statistically disfavor the second arylation.[5][11] |
Problem 3: The Boc deprotection step is incomplete or yields side products.
| Potential Cause | Recommended Solution |
| Insufficient Acid | The stoichiometry of the acid may be too low. Increase the equivalents of trifluoroacetic acid (TFA) or the concentration of HCl in dioxane.[10] A common condition is 20-50% TFA in dichloromethane (DCM).[10] |
| Short Reaction Time or Low Temperature | Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed.[10] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can often drive it to completion.[10] |
| Formation of t-butyl Adducts | The intermediate t-butyl cation generated during deprotection can alkylate electron-rich moieties. Adding a scavenger like triethylsilane or thioanisole to the reaction mixture can capture this cation and prevent side reactions. |
| Degradation of Other Functional Groups | If your molecule contains other acid-sensitive groups (e.g., esters, acetals), the strong acidic conditions for Boc removal can cause degradation.[10] In such cases, consider using a milder deprotection method or switching to an orthogonal protecting group like Fmoc (removable with base) or Cbz (removable by hydrogenolysis) in your synthetic design.[7][9] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(3-Bromopyridin-2-yl)piperazine-1-carboxylate
This protocol details the Buchwald-Hartwig amination, the recommended route for this coupling.
Diagram of Experimental Workflow
Caption: Workflow for Buchwald-Hartwig Synthesis.
Materials:
-
2,3-Dibromopyridine (1.0 equiv)
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add 2,3-dibromopyridine, N-Boc-piperazine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the Boc group using trifluoroacetic acid.
Diagram of Deprotection Workflow
Caption: Decision tree for selecting a piperazine protecting group.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- BenchChem. (2025).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Kavala, V., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-(6-Bromopyridin-3-yl)piperazine.
- ResearchGate. (n.d.). Boc deprotection conditions tested. [Diagram].
- Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences.
- ResearchGate. (2025).
- MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- BenchChem. (2025).
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- ResearchGate. (2025). Nickel-Mediated Amination Chemistry. Part 2.
- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- ResearchGate. (2025). A general and convenient synthesis of N-aryl piperazines.
- Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
- MIT Open Access Articles. (2012).
- PubMed Central. (n.d.). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Column chromatography techniques for purifying 1-(3-Bromopyridin-2-yl)piperazine
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of 1-(3-Bromopyridin-2-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally similar N-arylpiperazine compounds. The inherent basicity of this molecule presents a common, yet manageable, set of hurdles in column chromatography. This document provides in-depth, experience-driven solutions to navigate these challenges effectively.
Section 1: Understanding the Challenge & Initial Method Development (FAQs)
The purification of this compound by standard silica gel chromatography is frequently complicated by its chemical nature. The two nitrogen atoms in the piperazine ring, along with the pyridine nitrogen, are basic Lewis bases. These sites interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to common issues like peak tailing, poor resolution, and in some cases, irreversible adsorption of the product to the stationary phase.[1][2]
Q1: What are the critical physicochemical properties of this compound that I must consider for purification?
A1: The two most important properties are its polarity and basicity .
-
Polarity: The presence of three nitrogen atoms makes it a polar molecule. This dictates that polar solvent systems will be required for its elution.
-
Basicity: The piperazine moiety contains two basic nitrogen atoms. Unsubstituted piperazine has pKa values of approximately 9.7 and 5.3 for its conjugate acids.[3] While the electron-withdrawing bromopyridyl group will reduce these values, the compound remains significantly basic. This basicity is the primary cause of problematic interactions with standard silica gel.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃ | PubChem[4] |
| Molecular Weight | 242.12 g/mol | PubChem[4] |
| Polarity | High | Inferred from structure |
| Basicity | Moderate to High | Inferred from piperazine and pyridine moieties[2][3] |
Q2: How should I select an appropriate stationary phase? Is standard silica gel acceptable?
A2: While standard silica gel (230-400 mesh) is the most common stationary phase and can be made to work with additives, it is often not the optimal choice.
-
Silica Gel (Standard): If using standard silica, it is critical to add a basic modifier to your mobile phase to mitigate interactions with acidic silanol groups.[2]
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your eluent containing a basic modifier. This passivates the most acidic sites before the column is run.
-
Neutral Alumina: For particularly stubborn basic compounds, neutral alumina is an excellent alternative.[1] It lacks the strong acidity of silica, which can dramatically improve peak shape and recovery. However, its separation characteristics differ, so TLC analysis on alumina plates is recommended for method development.
Q3: What is a good starting solvent system (mobile phase) for my initial TLC analysis?
A3: The key is to find a solvent system that provides good solubility and moves the compound to an appropriate Rf. For a polar amine like this, two systems are excellent starting points:
-
Dichloromethane/Methanol (DCM/MeOH): A powerful eluent for polar compounds. Start with a 98:2 DCM/MeOH mixture and gradually increase the methanol content.[5]
-
Ethyl Acetate/Hexanes (EtOAc/Hexanes): A standard, versatile system. You will likely need a high proportion of ethyl acetate. Start at 50:50 EtOAc/Hexanes and increase the EtOAc percentage.[1]
Crucially, add 0.5-1% triethylamine (TEA) or a 7N ammonia in methanol solution to your chosen solvent system. This is the most important step to prevent streaking.[1][6] The TEA will compete with your product for the acidic sites on the silica, resulting in sharp, symmetrical spots.
Q4: What is the target Rf value on my TLC plate before I run the column?
A4: For optimal separation on a flash column, aim for an Rf value between 0.2 and 0.4 for your target compound, this compound.[1][7]
-
Rf > 0.4: The compound will elute too quickly, leading to poor separation from less polar impurities.
-
Rf < 0.2: The compound will take a very long time to elute, resulting in broad bands, excessive solvent usage, and potential for product degradation on the column.[8]
Section 2: Detailed Experimental Protocol for Flash Column Chromatography
This protocol provides a self-validating workflow for the purification of gram-scale batches of this compound.
1. Eluent Optimization via TLC:
- Prepare several developing chambers with your chosen solvent systems (e.g., 95:5 DCM/MeOH, 80:20 EtOAc/Hexanes). Crucially, add 1% triethylamine to each.
- Dissolve a small sample of your crude material in DCM or EtOAc.
- Spot the crude material on a TLC plate and develop it in the prepared chambers.
- Identify the solvent system that gives your product an Rf of ~0.3 and provides the best separation from visible impurities under a UV lamp (254 nm).[9]
2. Column Preparation (Slurry Packing):
- Select a glass column of appropriate size for your sample amount (a general rule is 50-100g of silica per 1g of crude material).
- Securely clamp the column vertically in a fume hood. Place a small plug of glass wool or cotton at the bottom, followed by a ~1 cm layer of sand.[7]
- In a beaker, prepare a slurry of silica gel in your optimized, TEA-containing eluent (the least polar mixture if running a gradient).
- Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[9]
- Open the stopcock and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.
- Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.[7]
3. Sample Loading (Dry Loading Recommended):
- Dry loading is superior for polar compounds that may have poor solubility in the initial, less polar eluent.[10]
- Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
- Add a portion of silica gel (approx. 5-10 times the mass of your crude product) to this solution.
- Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[10]
- Carefully add this dry powder to the top of the prepared column.
4. Elution and Fraction Collection:
- Carefully add your eluent to the top of the column.
- Apply gentle positive pressure (air or nitrogen) to begin elution (flash chromatography).
- Collect fractions in an array of test tubes. The fraction size should be appropriate for the column volume.
- Monitor the elution process by spotting fractions onto a TLC plate, developing, and visualizing under UV light.[11]
5. Product Isolation:
- Combine the fractions that contain your pure product.
- Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified this compound.
- Confirm purity using analytical techniques such as NMR or LC-MS.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound.
Problem 1: Severe streaking or tailing of the product on the TLC plate and column.
-
Probable Cause: Strong acid-base interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica gel.[1][2] This is the most common problem.
-
Solution:
-
Primary Fix: Add a basic modifier to your eluent. Use 0.5-1% triethylamine (TEA) or a 7N solution of ammonia in methanol.[1][6] This deprotonates the silica surface, minimizing ionic interactions and allowing for symmetrical elution.
-
Alternative: Switch to a less acidic stationary phase like neutral alumina.[1]
-
Problem 2: The product is not eluting from the column, even with a highly polar solvent system (e.g., 10% MeOH in DCM).
-
Probable Cause: The product is irreversibly adsorbed to the stationary phase due to very strong ionic binding, or it is degrading on the acidic silica.[8]
-
Solution:
-
Immediate Action: First, ensure you have added a basic modifier like TEA to your eluent. If you have not, the column may not be salvageable.
-
Test for Stability: Before running the column, spot your crude product on a TLC plate. Let it sit on the silica for 30-60 minutes, then develop the plate. If you see a new spot at the baseline or multiple degradation spots, your compound is not stable to silica.[8]
-
Change Stationary Phase: In cases of instability or irreversible binding, you must switch to a neutral stationary phase like alumina.
-
Problem 3: Poor separation between the product and a close-running impurity.
-
Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. Common impurities can include unreacted starting materials or bis-arylated piperazine byproducts.[6]
-
Solution:
-
Optimize Eluent: Return to TLC analysis. Test different solvent families. If you used an EtOAc/Hexane system, try a DCM/MeOH system, or even explore systems with acetone or toluene. Sometimes a three-component system can provide unique selectivity.
-
Run a Shallow Gradient: Instead of a large step-gradient (e.g., 10% EtOAc to 50% EtOAc), use a much shallower gradient (e.g., increasing the polar component by 1-2% every few column volumes). This gives the compounds more time to equilibrate and resolve.[6]
-
Problem 4: The separation on the column is significantly worse than what was observed on the TLC plate.
-
Probable Cause: There are several possibilities:
-
Column Overload: Too much sample was loaded for the amount of silica used. The bands broaden and merge.
-
Poor Column Packing: The silica bed is not uniform, leading to channeling where the sample travels down unevenly.
-
Sample Dissolution Solvent Effect: The sample was loaded in a solvent that is much stronger than the mobile phase, causing it to spread out in a wide band at the top of the column.
-
-
Solution:
-
Reduce Load: Use a larger column or load less material. A typical loading capacity is 1-2% of the silica weight.
-
Repack Column: Ensure the column is packed carefully and uniformly, without cracks or air bubbles.
-
Use Dry Loading: As described in the protocol, dry loading onto silica is the best way to ensure a tight, narrow starting band, which is critical for good separation.[10]
-
Section 4: Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common chromatography problems encountered with this compound.
Caption: Troubleshooting workflow for column chromatography of basic amines.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carradori, S., et al. (2014). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 19(11), 18012-18026.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- ResearchGate. (2019). How to choose the best solution for column chromatography?
- Chemistry For Everyone. (2024, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.
- PubMed. (2003). The Solid-Phase Synthesis and Use of N-monosubstituted Piperazines in Chemical Library Synthesis. Journal of Combinatorial Chemistry, 5(3), 260-266.
- Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 11, 2026, from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/29d20c5d5f5773a4b9c1d09e533d1830209c11c4]([Link]
- Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.
- PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information.
- MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uregina.ca [uregina.ca]
- 4. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Hygroscopic Nature of Piperazine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for managing the inherent hygroscopic nature of piperazine and its derivatives. Our goal is to equip you with the knowledge and practical protocols to ensure the accuracy, stability, and reliability of your experimental work and drug development processes.
Introduction: The Challenge of Hygroscopicity
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4] However, their utility is often accompanied by a significant challenge: hygroscopicity. This is the tendency to attract and absorb moisture from the surrounding environment.[5] Anhydrous piperazine, for instance, is deliquescent, meaning it can absorb enough atmospheric moisture to dissolve into a liquid solution.[5] This property is not merely a physical inconvenience; it can profoundly impact the compound's physicochemical properties, leading to significant experimental errors and compromising product stability.[6][7][8][[“]]
This guide will address the most common issues encountered with these compounds and provide robust solutions and best practices to mitigate the risks associated with their hygroscopic nature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Quantifying Hygroscopicity
Q1: What are the immediate observable signs that my piperazine derivative is absorbing atmospheric moisture?
A1: The initial signs of moisture absorption can be subtle but will escalate if not addressed. You should be vigilant for the following indicators:
-
Changes in Physical State: The most apparent sign is a change from a free-flowing powder to a clumpy, sticky, or even semi-liquid state.[6][7] In severe cases, particularly with highly hygroscopic derivatives, the compound may completely deliquesce into a solution.[5]
-
Inaccurate and Inconsistent Weighing: If you find that the weight of a sample increases over a short period of exposure to the ambient environment, it is a clear indication of moisture uptake. This will lead to significant errors in preparing solutions of known concentrations.[5]
-
Alteration in Physical Properties: Moisture absorption can lead to changes in the melting point, solubility, and crystalline structure of your compound.[5] For example, piperazine is often available as a more stable hexahydrate, which possesses a different melting point from its anhydrous form.[5][10]
Q2: How can I accurately determine the water content in my sample of a piperazine derivative?
A2: Accurate determination of water content is critical for reliable experimental results. Several analytical techniques can be employed, with Karl Fischer titration being the gold standard for its specificity to water.[11][12][13][14]
-
Karl Fischer (KF) Titration: This method is highly specific for water and can detect both free and bound water (water of crystallization).[12] It is the recommended method for obtaining precise and accurate moisture content values.[11][15] There are two main types of KF titration:
-
Loss on Drying (LOD): This thermogravimetric method involves heating the sample and measuring the weight loss. While simpler to perform, it is less specific than KF titration as it measures the loss of any volatile components, not just water.[16][17] It is a suitable screening tool but may not be accurate for compounds containing other volatile impurities.
-
Thermogravimetric Analysis (TGA): TGA provides a more detailed profile of weight loss as a function of temperature.[16] This can help differentiate between the loss of surface water and the decomposition of the compound.
-
Dynamic Vapor Sorption (DVS): DVS is a powerful technique for characterizing the hygroscopicity of a material.[] It measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH), providing a detailed sorption/desorption isotherm.[]
Table 1: Comparison of Moisture Determination Techniques
| Technique | Principle | Specificity for Water | Sensitivity | Throughput | Key Considerations |
| Karl Fischer Titration | Chemical reaction with iodine | High | High (ppm levels) | Moderate | Requires specialized reagents and equipment.[11][12] |
| Loss on Drying (LOD) | Gravimetric measurement of weight loss upon heating | Low | Low | High | Not specific to water; measures all volatiles.[16][17] |
| Thermogravimetric Analysis (TGA) | Gravimetric measurement of weight loss vs. temperature | Moderate | High | Low | Provides detailed thermal profile.[16] |
| Dynamic Vapor Sorption (DVS) | Gravimetric measurement of moisture uptake at controlled RH | High | High | Low | Characterizes hygroscopic behavior across a range of humidity.[] |
Section 2: Handling and Storage Best Practices
Q3: What is the proper procedure for handling and weighing hygroscopic piperazine derivatives to ensure accuracy?
A3: Proper handling is paramount to prevent moisture absorption and maintain the integrity of your compound. The key is to minimize exposure to the ambient atmosphere.
Workflow for Handling Hygroscopic Compounds
Caption: Workflow for weighing hygroscopic piperazine derivatives.
Experimental Protocol: Accurate Weighing of a Hygroscopic Piperazine Derivative
-
Preparation: Before opening, allow the sealed container of the piperazine derivative to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Controlled Environment: Whenever possible, perform weighing inside a glove box with a controlled low-humidity atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, use a balance with a draft shield and work as quickly as possible.
-
Weighing Procedure:
-
Use a clean, dry, and pre-tared weighing vessel with a secure lid (e.g., a vial with a screw cap).
-
Quickly transfer the approximate amount of the compound into the weighing vessel.
-
Immediately close the weighing vessel and the stock bottle.
-
Record the weight.
-
If preparing a solution, add the solvent directly to the sealed weighing vessel to minimize exposure.
-
-
Storage of Stock Compound: Immediately after dispensing, tightly reseal the stock bottle, preferably with paraffin film around the cap for an extra barrier, and store it in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).
Q4: What are the optimal long-term storage conditions for hygroscopic piperazine derivatives?
A4: The primary goal of long-term storage is to protect the compound from atmospheric moisture. The following conditions are recommended:
-
Primary Container: Store the compound in a tightly sealed, non-porous container (e.g., amber glass bottle with a PTFE-lined cap).
-
Secondary Containment: Place the primary container inside a desiccator containing an active desiccant. Regularly check and regenerate or replace the desiccant as needed.
-
Temperature: Store at a stable, cool temperature. Some piperazine derivatives may require refrigeration or freezing, but be mindful of potential condensation upon removal from cold storage.[19] Always allow the container to warm to room temperature before opening.
-
Inert Atmosphere: For extremely sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) by backfilling the container before sealing.
Section 3: Formulation and Stability Enhancement Strategies
Q5: My piperazine derivative is causing handling and stability issues in my solid dosage formulation. What strategies can I employ to mitigate its hygroscopicity?
A5: Several formulation strategies can be employed to reduce the impact of hygroscopicity on the final drug product.[6][7][8][[“]]
Formulation Strategies to Mitigate Hygroscopicity
Caption: Key formulation strategies to manage hygroscopicity.
-
Film Coating: Applying a thin layer of a moisture-barrier polymer (e.g., hydroxypropyl methylcellulose (HPMC), ethyl cellulose) to tablets or pellets can effectively shield the hygroscopic core from the environment.[6][20]
-
Encapsulation: Encapsulating the piperazine derivative within a protective shell of a non-hygroscopic polymer can prevent moisture uptake.[6][7][8] Techniques like spray drying are commonly used for this purpose.
-
Co-processing with Excipients: Blending the hygroscopic API with excipients that have a high affinity for water (moisture scavengers like certain starches) or are hydrophobic can help to preferentially absorb or repel moisture, thus protecting the active ingredient.[[“]][21]
-
Crystal Engineering (Co-crystallization): This advanced technique involves forming a new crystalline solid (a co-crystal) of the piperazine derivative with a benign co-former.[22] This can alter the crystal lattice and reduce the availability of sites for water molecules to bind, thereby lowering the hygroscopicity of the solid form.[6][7][8][[“]][23]
Q6: Can the choice of salt form for my piperazine derivative influence its hygroscopicity?
A6: Absolutely. The formation of different salts of a piperazine derivative can significantly alter its physicochemical properties, including hygroscopicity. The choice of the counter-ion can affect the crystal lattice energy and the hydrogen bonding network, which in turn influences the material's affinity for water. Therefore, a comprehensive salt screening study is a crucial step in early drug development to identify a stable, non-hygroscopic salt form.
Experimental Protocols
Protocol 1: Determination of Water Content using Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content of a piperazine derivative sample.
Materials and Equipment:
-
Volumetric Karl Fischer Titrator
-
KF Titrant (e.g., Composit 5)
-
KF Solvent (e.g., anhydrous methanol)
-
Water standard (e.g., Sodium Tartrate Dihydrate)
-
Airtight glass syringe or weighing boat for solids
-
Analytical balance
Procedure:
-
System Preparation:
-
Fill the titrator burette with the KF titrant and the titration vessel with the KF solvent.
-
Condition the solvent by running a pre-titration to neutralize any residual moisture in the vessel until a stable, low drift is achieved.
-
-
Titer Determination:
-
Accurately weigh a suitable amount of the water standard (e.g., sodium tartrate dihydrate).
-
Introduce the standard into the titration vessel and start the titration.
-
The titrator will automatically determine the titer of the KF reagent (mg H₂O / mL titrant). Perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the hygroscopic piperazine derivative sample, following the handling procedures outlined in Q3.
-
Quickly introduce the sample into the conditioned titration vessel.
-
Start the titration. The instrument will dispense the KF titrant until all the water in the sample has reacted.
-
The instrument software will calculate the percentage of water in the sample based on the volume of titrant used and the predetermined titer.
-
-
Data Reporting:
-
Report the water content as a percentage by weight (% w/w).
-
Perform the sample analysis in triplicate to ensure reproducibility.
-
References
- Tan, E. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1224. [Link]
- Ask This Paper. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]
- Consensus. Techniques for stabilizing moisture-sensitive drug compounds. [Link]
- Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
- Pharma GMP. (2025). Analytical Method Development: Moisture Analysis Method for Hygroscopic APIs – V 2.0. [Link]
- Ideal Cinch. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]
- Lee, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 104-111. [Link]
- Mettler Toledo.
- Wikipedia.
- Zhou, X., et al. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of pharmaceutical and biomedical analysis, 17(2), 219-25. [Link]
- BYJU'S.
- AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. [Link]
- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical biology & drug design. [Link]
- Wang, Y., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Molecules, 29(11), 2539. [Link]
- Trose, M., et al. (2021).
- Saggioro, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1588. [Link]
- Singh, D., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 209. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. consensus.app [consensus.app]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 12. mt.com [mt.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Method Development: Moisture Analysis Method for Hygroscopic APIs – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 17. azom.com [azom.com]
- 19. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 21. colorcon.com [colorcon.com]
- 22. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioisomer Formation in Bromopyridine Reactions
Welcome to the technical support center for bromopyridine reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective pyridine functionalization. Uncontrolled regioisomer formation is a common bottleneck, leading to challenging purifications and reduced yields of the desired product.
Here, we move beyond simple protocols to explain the 'why' behind the results you observe in the lab. This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental workflows to give you precise control over your reaction outcomes.
Part 1: Understanding the Fundamentals of Regioselectivity
Before troubleshooting, it's crucial to understand the inherent electronic properties of the pyridine ring that dictate its reactivity.
Q1: Why is direct electrophilic bromination of pyridine often unselective and challenging?
The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivation makes it significantly less reactive towards electrophiles than benzene.[1][2] When electrophilic aromatic substitution (SEAr) does occur, it preferentially happens at the C3 position.[3][4][5]
-
Electronic Rationale : Attack at the C3 position results in a carbocation intermediate where the positive charge is delocalized across three carbon atoms. In contrast, attack at the C2 or C4 positions produces a resonance structure where the highly electronegative nitrogen atom bears a positive charge, which is energetically unfavorable.[4]
-
Harsh Conditions : Forcing the reaction often requires very high temperatures (>300 °C) and corrosive reagents like volatile bromine, which are often impractical and lead to poor selectivity.[1] Furthermore, under the strongly acidic conditions often required for SEAr, the pyridine nitrogen is easily protonated, which further deactivates the ring and makes the reaction even slower.[2]
Part 2: Troubleshooting Guide for Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction is producing a mixture of regioisomers.
This is the most common challenge. The root cause depends on the reaction type you are performing.
Scenario A: Electrophilic Bromination
-
Potential Cause : The intrinsic electronic preferences of your substituted pyridine are competing, or the reaction conditions are not optimized to favor one isomer.
-
Troubleshooting Steps :
-
Re-evaluate Substituent Effects : An electron-donating group (EDG) will activate the ring and can direct bromination, while an electron-withdrawing group (EWG) will further deactivate it. Carefully consider the directing effects of existing substituents.
-
Convert to a Pyridine N-Oxide : This is a powerful strategy to alter the ring's electronics. The N-oxide is more activated than pyridine itself and can direct electrophiles to the C4 and C2 positions.[2] The N-oxide can be subsequently reduced back to the pyridine.
-
Employ a Directing Group Strategy : For precise control, especially for meta-bromination, consider installing a directing group. For example, an amino group can be introduced to strongly activate the C3 and C5 positions for bromination, and then later removed.[1][6]
-
Scenario B: Directed ortho Metalation (DoM)
-
Potential Cause : The directing group is not effective enough, the base is incorrect, or the temperature is too high, leading to scrambling of the lithiated intermediate.
-
Troubleshooting Steps :
-
Optimize the Directing Group : Not all directing groups (DMGs) are equal. Strong DMGs like amides (-CONR₂), carbamates (-OCONEt₂), or sulfoxides are highly effective at directing lithiation to the adjacent ortho position.[7][8]
-
Switch to a Hindered Base : If you are using n-BuLi or sec-BuLi, you may be observing competitive nucleophilic addition to the pyridine ring.[7] Switch to a non-nucleophilic, hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor deprotonation.[7][9]
-
Maintain Cryogenic Temperatures : DoM reactions are exquisitely sensitive to temperature. They must be run at very low temperatures (typically -78 °C) to prevent decomposition of the aryllithium intermediate and other side reactions.[7]
-
Scenario C: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
-
Potential Cause : With poly-brominated pyridines (e.g., 2,4-dibromopyridine), the catalyst system may not be selective for one C-Br bond over the other.
-
Troubleshooting Steps :
-
Vary the Ligand : The ligand on the palladium catalyst has a profound impact on regioselectivity.[7] Screening a panel of phosphine ligands with different steric and electronic properties is a critical first step. For instance, N-heterocyclic carbene (NHC) ligands have been shown to enable selective mono-arylation of 2,6-dibromopyridine.[10]
-
Change the Solvent and Base : The choice of solvent can influence which regioisomer is formed. For example, in the CuI-catalyzed reaction of 2,4-dibromopyridine with phenols, using polar DMSO favored the 4-isomer, while less polar toluene favored the 2-isomer.[10] Similarly, the base (e.g., K₃PO₄, K₂CO₃) can affect the reaction outcome.[10][11]
-
Control Reaction Stoichiometry : In some cases, using a slight excess or deficit of the boronic acid can influence selectivity, particularly in preventing double additions.
-
Decision Tree for Troubleshooting Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Part 3: Frequently Asked Questions (FAQs)
Q2: I am performing a Directed ortho Metalation (DoM) and see no reaction. What could be the cause?
If you observe no reaction, it's likely an issue with the lithiation step.
-
Inactive Base : Organolithium reagents are highly sensitive to air and moisture. Ensure you are using a freshly titrated or newly purchased bottle of your alkyllithium base.
-
Insufficiently Low Temperature : As mentioned, these reactions require strict temperature control. A rising temperature can rapidly quench the organolithium reagent.
-
Poor Directing Group : If your directing group is too weak, deprotonation may not occur. Re-evaluate if a stronger DMG is needed for your specific substrate.[7]
Q3: My Suzuki reaction with a bromopyridine is giving significant homocoupling of the boronic acid. How can I minimize this?
Homocoupling is a common side reaction where two molecules of the boronic acid couple together.
-
Primary Cause : This is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating the homocoupling pathway.[12]
-
Solutions :
-
Thoroughly Degas : Ensure your solvent and reaction vessel are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[12]
-
Use a Pd(0) Precatalyst : Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[12]
-
Optimize Base and Temperature : The choice of base and reaction temperature can influence the relative rates of cross-coupling versus homocoupling.
-
Q4: What are the best analytical techniques to differentiate and quantify bromopyridine regioisomers?
A combination of techniques is often necessary for unambiguous identification and quantification.
-
High-Performance Liquid Chromatography (HPLC) : Excellent for separating isomers and determining their relative ratios (purity). A validated HPLC method will provide high accuracy and precision.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Provides separation and structural information based on fragmentation patterns, which can help identify isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is indispensable. The coupling patterns and chemical shifts of the pyridine ring protons are unique for each regioisomer, allowing for definitive structural assignment.
Table 1: Comparison of Analytical Techniques for Regioisomer Analysis
| Technique | Primary Use | Advantages | Limitations |
| ¹H NMR | Structure Elucidation | Definitive isomer identification through unique spin-spin coupling patterns. | Not ideal for precise quantification of trace isomers without careful calibration. |
| HPLC-UV | Separation & Quantification | High precision and accuracy for determining isomer ratios. | Requires reference standards for absolute identification. |
| GC-MS | Separation & Identification | Provides mass-to-charge ratio and fragmentation patterns for identification. | Compound must be volatile and thermally stable. |
| FTIR | Functional Group ID | Confirms presence of key functional groups (e.g., C-Br stretch).[13] | Cannot distinguish between regioisomers. |
Part 4: Key Experimental Protocols
These protocols provide a starting point for developing a regioselective strategy. Always perform reactions under an inert atmosphere (Argon or Nitrogen) unless otherwise noted.
Protocol 1: General Procedure for Directed ortho Metalation of a 3-Substituted Pyridine
This protocol targets the C4 position, adjacent to a directing group at C3.
-
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the 3-substituted pyridine (1.0 equiv.) and dry THF.
-
Cooling : Cool the solution to -78 °C using an acetone/dry ice bath.
-
Base Addition : Slowly add a solution of LDA (1.1 equiv., freshly prepared or commercial) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Lithiation : Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench : Slowly add a solution of the electrophile (e.g., N-Bromosuccinimide, 1.2 equiv.) in dry THF.
-
Warm-up & Quench : Allow the reaction to slowly warm to room temperature, then quench by adding saturated aqueous NH₄Cl solution.
-
Work-up : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography.
Workflow for Analysis of Regioisomers
Caption: Workflow for separating and identifying regioisomers.
References
- BenchChem. (2025).
- Wang, L., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 8891–8899. [Link]
- Luis, R., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(29), 13981-13991. [Link]
- ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Directed ortho metallation of 3‐bromopyridine (20)
- Wikipedia. (n.d.).
- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. BenchChem Tech Support.
- Homework.Study.com. (n.d.).
- Química Organica.org. (n.d.). Electrophilic substitution on pyridine. [Link]
- de Lescure, L., et al. (2022).
- ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
- BenchChem. (2025).
- Morressier. (2022).
- Mongin, F., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(12), 4359–4371.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 2-Bromopyridine-4-carboxaldehyde. BenchChem Tech Support.
- Myers, A. G. Research Group. (n.d.).
- MDPI. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with bromopyridines. BenchChem Tech Support.
- ResearchGate. (n.d.). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. [Link]
- Douglas, J. J., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10446–10452. [Link]
- RSC Publishing. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. [Link]
- Chen, B., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(39), 17168-17173. [Link]
- Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 107(7), 3130–3171.
- Han, Y., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic Letters, 17(9), 2174–2177.
- Organic & Biomolecular Chemistry. (n.d.).
- Chempanda. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.).
- Li, C., et al. (2019). Regioselective synthesis of 4-functionalized pyridines.
- RSC Publishing. (n.d.). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
- ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]
- RSC Publishing. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Chem-Station Int. Ed. (2015).
- Ewha Womans University. (n.d.). Emerging computational approaches for the study of regio- And stereoselectivity in organic synthesis. [Link]
- MDPI. (2022).
- Li, X., et al. (2019). Mechanism and Origins of Regioselectivity of Copper-Catalyzed Borocyanation of 2-Aryl-Substituted 1,3-Dienes: A Computational Study. The Journal of Organic Chemistry, 84(9), 5514-5523. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. aklectures.com [aklectures.com]
- 4. homework.study.com [homework.study.com]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Reactivity of the C-Br Bond in 1-(3-Bromopyridin-2-yl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for enhancing the reactivity of the C-Br bond in 1-(3-Bromopyridin-2-yl)piperazine, a common challenge in the synthesis of novel chemical entities.
The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the piperazine moiety at the 2-position introduces both steric hindrance and a potential site for catalyst inhibition, while the bromine at the 3-position is on an electron-deficient pyridine ring. This guide will help you navigate these complexities to achieve successful and efficient coupling reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered when working with this compound in cross-coupling reactions.
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes?
Several factors can contribute to poor reactivity. The most common culprits are:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, as well as the nitrogens of the piperazine ring, can coordinate to the palladium catalyst, leading to deactivation.[1][2] This is often referred to as the "2-pyridyl problem."[1]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]
-
Poor Reagent Quality: Impurities in your starting material, coupling partner, solvents, or base can poison the catalyst.[1][2] Boronic acids, for example, are susceptible to degradation.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent.[2]
Q2: I'm observing significant amounts of debromination (hydrodehalogenation) of my starting material. How can I minimize this side reaction?
Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. To mitigate this:
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired reductive elimination versus the undesired debromination. Screening different combinations is often necessary.[1]
-
Lower the Reaction Temperature: High temperatures can sometimes promote catalyst decomposition and side reactions like debromination.[1]
-
Use a Milder Base: A very strong base can sometimes facilitate protonolysis of the aryl-palladium intermediate.
Q3: What are the best practices for setting up a cross-coupling reaction with this substrate?
To ensure the best chance of success:
-
Maintain an Inert Atmosphere: All palladium-catalyzed reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[3] Use Schlenk techniques or a glovebox.[4]
-
Use Anhydrous and Degassed Solvents: Water and oxygen can deactivate the catalyst.[1] Solvents should be thoroughly degassed by methods like freeze-pump-thaw or by sparging with an inert gas.[5][6]
-
Ensure High Purity of Reagents: Use freshly purchased or purified reagents. The purity of the starting materials is crucial for a successful reaction.[3]
Troubleshooting Failed Reactions: A Systematic Approach
When a reaction fails, a logical and systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve common issues.
Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.
Enhancing Reactivity: Catalyst System Optimization
The choice of the palladium precursor, ligand, and base is the most critical factor in overcoming the inherent challenges of coupling with this compound.
The "2-Pyridyl Problem" and Ligand Selection
The primary issue with 2-substituted pyridines is the coordination of the pyridine nitrogen to the palladium center, which can poison the catalyst.[1] The piperazine moiety at the 2-position of our substrate further exacerbates this issue. The solution is to use sterically hindered and electron-rich phosphine ligands that can shield the palladium center and prevent this unwanted coordination.[1]
Recommended Ligands:
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[1] These bulky and electron-donating ligands promote the formation of the active monoligated Pd(0) species and facilitate the catalytic cycle.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have also shown promise in similar systems and can be an effective alternative.[1]
Palladium Precursor and Base Selection
The choice of palladium precursor and base are also crucial and often interdependent.
| Component | Recommended Options | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective precursors that are readily available.[1] |
| Pre-formed catalysts (e.g., XPhos Pd G3) | Can offer improved reactivity and reproducibility by ensuring the correct ligand-to-metal ratio.[1] | |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig aminations.[3] For Suzuki couplings, inorganic bases are common.[2] |
Experimental Protocols
Below are generalized, starting-point protocols for common cross-coupling reactions. These will likely require optimization for your specific coupling partner.
General Protocol for Buchwald-Hartwig Amination
This protocol is a good starting point for the C-N coupling of an amine with this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), the ligand (e.g., XPhos, 4 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.[8]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).[4]
-
Reaction Execution: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
General Protocol for Suzuki-Miyaura Coupling
This protocol can be adapted for the C-C coupling of a boronic acid or ester with this compound.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).[2] Then, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol %) and the ligand (e.g., SPhos, 4-10 mol %).
-
Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.[2]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[9]
Advanced Troubleshooting: The Role of the Piperazine Moiety
The piperazine ring in this compound can be a source of complications beyond catalyst inhibition.
Problem: N-Arylation of the Piperazine
In some cases, particularly in Buchwald-Hartwig amination reactions with other aryl halides as coupling partners, the secondary amine of the piperazine ring can compete as a nucleophile, leading to undesired diarylpiperazine byproducts.
Solution: Protection of the Piperazine Nitrogen
If N-arylation of the piperazine is a significant issue, protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group is an effective strategy.[10] The Boc group can be readily removed under acidic conditions after the cross-coupling reaction.
Experimental Protocol: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base such as triethylamine (1.5 equiv.).
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) at 0 °C. Allow the reaction to warm to room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up to isolate the Boc-protected product.
-
Purification: Purify the product by column chromatography if necessary.
By addressing the electronic and steric challenges presented by this compound through careful optimization of the catalyst system and reaction conditions, researchers can significantly enhance the reactivity of the C-Br bond and achieve successful outcomes in their synthetic endeavors.
References
[1] Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromopyridine-4-carboxaldehyde - Benchchem. (n.d.). Retrieved January 11, 2026, from [11] Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone - Benchchem. (n.d.). Retrieved January 11, 2026, from [2] Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide - Benchchem. (n.d.). Retrieved January 11, 2026, from [8] Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved January 11, 2026, from [10] Charles MD, Schultz P, Buchwald SL. Org Lett. 2005;7:3965. doi: 10.1021/ol0514754. [9] Reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine - Benchchem. (n.d.). Retrieved January 11, 2026, from [4] Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved January 11, 2026, from [5] Help needed with unreproducible Suzuki coupling : r/Chempros. (2023, December 20). Reddit. Retrieved January 11, 2026, from [7] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [6] Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved January 11, 2026, from [3] Identifying and minimizing byproducts in 1-(6-Bromopyridin-3-yl)piperazine synthesis - Benchchem. (n.d.). Retrieved January 11, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparison of synthetic routes to 1-(3-Bromopyridin-2-yl)piperazine
An In-Depth Comparative Guide to the Synthesis of 1-(3-Bromopyridin-2-yl)piperazine
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of pharmacologically active compounds. The strategic placement of the bromine atom and the piperazine moiety provides two key points for molecular diversification, making it a valuable scaffold in drug discovery. This guide offers a comprehensive comparison of the two primary synthetic routes to this compound: the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic details, provide step-by-step experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal synthetic strategy.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-arylpiperazines.[1][2] This reaction employs a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine.[2][3]
Mechanism
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (2,3-dibromopyridine), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) complex, and a base deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the Pd(0) catalyst for the next cycle.[4]
A potential side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen. This can be minimized by using sterically hindered ligands and carefully controlling the reaction temperature.[5]
Experimental Protocol
-
Reagents:
-
2,3-Dibromopyridine
-
Piperazine (or mono-Boc-protected piperazine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine 2,3-dibromopyridine (1.0 eq), piperazine (1.2 eq), the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).[1]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[5]
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]
-
Cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Workflow Diagram
Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for the synthesis of aryl amines when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[6] In the case of 2,3-dibromopyridine, the pyridine nitrogen itself acts as an electron-withdrawing group, facilitating nucleophilic attack.
Mechanism
The SNAr mechanism proceeds via a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile (piperazine) attacks the electron-deficient carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[7]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion.[6]
For this specific substrate, the attack is favored at the 2-position due to the activating effect of the pyridine nitrogen.
Experimental Protocol
-
Reagents:
-
2,3-Dibromopyridine
-
Piperazine
-
A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
A base (e.g., potassium carbonate (K₂CO₃) or an excess of piperazine)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dibromopyridine (1.0 eq) in a polar aprotic solvent like DMSO.
-
Add piperazine (2-3 equivalents). The excess piperazine can also act as the base.[5]
-
Heat the reaction mixture to 80-150 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and excess piperazine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Workflow Diagram
Caption: General workflow for the synthesis of this compound via SNAr.
Comparative Analysis
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Requires a Palladium catalyst and a phosphine ligand.[1] | Catalyst-free. |
| Substrate Scope | Broad scope, effective for electron-rich, -neutral, and -deficient aryl halides.[2] | Most effective for electron-deficient aryl halides.[6] |
| Reaction Conditions | Milder conditions (80-110 °C). Requires an inert atmosphere.[5] | Can require higher temperatures (80-150 °C).[5] Generally does not require an inert atmosphere. |
| Reagent Cost | Higher cost due to the precious metal catalyst and specialized ligands. | Lower cost, using common solvents and reagents. |
| Scalability | Can be challenging to scale up due to catalyst cost and removal. | Generally more straightforward to scale up. |
| Byproducts | Potential for hydrodehalogenation and bis-arylation.[5] | Potential for bis-arylation if stoichiometry is not controlled.[5] |
| Functional Group Tolerance | Generally high tolerance for various functional groups. | Sensitive to functional groups that can react with the nucleophile or base. |
Conclusion and Recommendations
The choice between Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution for the synthesis of this compound depends on several factors.
-
Buchwald-Hartwig amination is the more versatile and often higher-yielding method, especially for substrates that are not electronically activated. It is the preferred route when a high degree of functional group tolerance is required and on a smaller, laboratory scale where reagent cost is less of a concern.
-
Nucleophilic Aromatic Substitution (SNAr) is a more economical and scalable approach. Given that the pyridine ring is inherently electron-deficient, SNAr is a viable and attractive option for the synthesis of this compound, particularly for large-scale production where cost and simplicity are paramount.
For the specific synthesis of this compound from 2,3-dibromopyridine, the SNAr reaction is a strong candidate due to the activating nature of the pyridine nitrogen. However, optimization of reaction conditions would be crucial to maximize the yield of the desired mono-substituted product and minimize the formation of the bis-arylated byproduct.
References
- Wikipedia. (2023, December 2). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2015, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 1-(3-Bromopyridin-2-yl)piperazine and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the pyridinylpiperazine scaffold represents a cornerstone in the design of neurologically active agents. Its inherent structural features—a hydrogen bond-accepting pyridine ring and a versatile piperazine moiety—confer favorable pharmacokinetic properties and offer multiple points for chemical modification. This guide provides an in-depth comparative analysis of the biological activity of 1-(3-Bromopyridin-2-yl)piperazine and its structurally related analogs, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their function. While comprehensive CNS receptor profiling for this compound is not extensively reported in publicly available literature, a comparative analysis of its close analogs provides significant insights into the pharmacological landscape of this chemical series.
Introduction: The Significance of the 2-Pyridinylpiperazine Scaffold
The 2-pyridinylpiperazine core is a privileged structure in medicinal chemistry, frequently found in compounds targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. The nitrogen atom in the pyridine ring can significantly influence the compound's interaction with biological targets, while the piperazine ring allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic parameters. The focus of this guide, this compound, and its analogs with substitutions at the 3-position of the pyridine ring, provide a valuable case study in how subtle chemical modifications can dramatically alter biological activity.
Synthesis of 1-(3-Substituted-Pyridin-2-yl)piperazine Analogs
The synthesis of 1-(3-substituted-pyridin-2-yl)piperazine analogs is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general synthetic workflow involves the reaction of a 2-halo-3-substituted-pyridine with piperazine. The electron-withdrawing nature of the substituent at the 3-position can influence the reactivity of the 2-position, facilitating the substitution reaction.
Figure 1: General synthetic workflow for 1-(3-substituted-pyridin-2-yl)piperazine analogs.
This straightforward synthetic route allows for the generation of a diverse library of analogs by varying the substituent at the 3-position of the pyridine ring and by further derivatization of the second nitrogen of the piperazine ring.
Comparative Biological Activity
The biological activity of 1-(3-substituted-pyridin-2-yl)piperazine analogs is highly dependent on the nature of the substituent at the 3-position. This section will compare the known activities of key analogs.
Urease Inhibitory Activity of the 3-Nitro Analog
A notable biological activity has been reported for the 3-nitro analog, 1-(3-nitropyridin-2-yl)piperazine. This compound and its derivatives have been investigated as inhibitors of urease, a nickel-dependent enzyme crucial for the survival of various pathogenic bacteria, including Helicobacter pylori.[1][2]
| Compound | Target | Assay | IC50 (µM) |
| 1-(3-Nitropyridin-2-yl)piperazine | Jack Bean Urease | In vitro inhibition | 3.90 ± 1.91[2] |
| Thiourea (Standard) | Jack Bean Urease | In vitro inhibition | 23.2 ± 11.0[2] |
The data indicates that 1-(3-nitropyridin-2-yl)piperazine is a more potent inhibitor of urease than the standard inhibitor, thiourea. This highlights a potential therapeutic application for this scaffold outside of CNS targets.
Central Nervous System Receptor Activity
While specific data for this compound at dopamine and serotonin receptors is scarce, studies on closely related analogs, particularly those targeting dopamine D2 and serotonin 5-HT1A receptors, provide valuable insights into the structure-activity relationships of this class of compounds. The general structure of many CNS-active piperazine derivatives involves a substituted arylpiperazine moiety connected via a linker to another cyclic system.[3][4]
A study on a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives demonstrated potent agonistic activity at D2, D3, and 5-HT1A receptors.[3][4] While not direct analogs of the topic compound, this research underscores the potential of the pyridinylpiperazine scaffold to yield multi-target CNS agents. For instance, compound 7b from this study, which features a more complex piperazine substituent, exhibited EC50 values of 0.9 nM, 19 nM, and 2.3 nM for D2, D3, and 5-HT1A receptors, respectively.[3][4]
The halogen substituent at the 3-position of the pyridine ring is expected to influence the electronic properties of the molecule and its interaction with receptor binding sites. Generally, in arylpiperazine series, electron-withdrawing groups can modulate the pKa of the piperazine nitrogens, which in turn affects their interaction with acidic residues like aspartate in the binding pockets of aminergic G-protein coupled receptors.
Structure-Activity Relationship (SAR) Insights
The available data, though limited for the parent bromo-compound, allows for the deduction of preliminary structure-activity relationships for the 1-(3-substituted-pyridin-2-yl)piperazine scaffold.
Figure 2: Key structural determinants of biological activity for the 1-(3-substituted-pyridin-2-yl)piperazine scaffold.
-
3-Position of the Pyridine Ring : The nature of the substituent at this position is critical. The electron-withdrawing nitro group in 1-(3-nitropyridin-2-yl)piperazine is likely crucial for its urease inhibitory activity. For CNS targets, varying the halogen at this position (e.g., F, Cl, Br) would be expected to fine-tune receptor affinity and selectivity.
-
Piperazine Ring : The unsubstituted secondary amine of the piperazine ring is a key site for derivatization. Attaching larger, often lipophilic, groups at this position is a common strategy to enhance affinity for CNS receptors by accessing secondary binding pockets.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies for characterizing ligands targeting dopamine and serotonin receptors.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (a known D2 antagonist for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of haloperidol (e.g., 10 µM, for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [³H]-Spiperone at a concentration close to its Kd value.
-
Add 150 µL of the D2 receptor membrane preparation.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Serotonin 5-HT1A Receptor cAMP Functional Assay
This assay measures the functional activity of a test compound at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
8-OH-DPAT (a known 5-HT1A agonist).
-
WAY-100635 (a known 5-HT1A antagonist).
-
Cell culture medium and appropriate buffers.
Procedure (for agonist testing):
-
Plate the 5-HT1A expressing cells in a 96-well or 384-well plate and incubate overnight.
-
Remove the culture medium and add assay buffer containing a fixed concentration of forsklin and varying concentrations of the test compound.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Generate a dose-response curve and calculate the EC50 value for the test compound.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. While the parent compound's CNS activity remains to be fully elucidated, the potent urease inhibitory activity of its 3-nitro analog demonstrates the diverse biological potential of this chemical series. The established structure-activity relationships within the broader class of arylpiperazines strongly suggest that systematic modification of the 3-substituent on the pyridine ring and the N4-position of the piperazine will yield compounds with tailored affinities and functional activities at dopamine and serotonin receptors.
Future research should focus on the systematic synthesis and screening of a focused library of 1-(3-halopyridin-2-yl)piperazine derivatives to build a comprehensive SAR profile for key CNS targets. Such studies, employing the standardized in vitro assays detailed in this guide, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2022). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
- PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
Sources
- 1. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 1-(3-Bromopyridin-2-yl)piperazine: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the intended biological activity but also its safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-(3-Bromopyridin-2-yl)piperazine, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the strengths and limitations of various spectroscopic methods and demonstrate why single-crystal X-ray crystallography stands as the gold standard for definitive structural elucidation.
The Imperative of Structural Integrity in Drug Discovery
The journey from a promising lead compound to a marketable therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is the absolute confirmation of the chemical structure. An incorrect or ambiguous structural assignment can lead to a cascade of erroneous data, wasted resources, and ultimately, the failure of a drug development program. This is particularly true for complex heterocyclic systems like this compound, where subtle isomeric differences can lead to profound changes in biological activity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common synthetic route involves the reaction of 2,3-dibromopyridine with piperazine. The electron-withdrawing nature of the pyridine ring facilitates the displacement of the bromine atom at the 2-position by the secondary amine of the piperazine.
A Multi-faceted Approach to Structural Validation
While X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy employs a suite of complementary analytical techniques. Each method offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule.[1] One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively. For more complex molecules, two-dimensional (2D) NMR techniques are indispensable.[2]
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] This helps to piece together the fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[3][4] This is crucial for assigning carbon resonances.
While invaluable for determining the molecular skeleton, NMR alone may not be sufficient to definitively establish the substitution pattern on the pyridine ring, especially in cases of potential isomerism.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound, offering a fundamental check of its identity.[5][6] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[7] The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8][9] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.[10] For this compound, one would expect to see characteristic peaks for C-H, C-N, and C-Br bonds, as well as the N-H bond of the piperazine ring. While useful for confirming the presence of expected functional groups, FTIR does not provide detailed information about the overall molecular architecture.[11]
The Unambiguous Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is an analytical technique that provides a precise three-dimensional map of the atomic arrangement within a crystal.[12][13] This method is considered the definitive proof of a molecule's structure because it directly visualizes the positions of individual atoms, bond lengths, and bond angles.[14]
The Crystallography Workflow: From Crystal to Structure
The process of determining a crystal structure involves several key steps:
Caption: The workflow for single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment.[15] For this compound, slow evaporation of a solution in a suitable solvent system (e.g., ethanol/water, acetone/hexane) is a common crystallization technique. The goal is to grow well-formed, defect-free crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).[15]
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is typically held in place with a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible orientations to the beam.[13] The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.[12]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final crystal structure is validated to ensure its quality and accuracy. This includes checking for consistency with known chemical principles and analyzing the geometric parameters, such as bond lengths and angles.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | Definitive and unambiguous structural determination.[14] | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Provides detailed information about the molecular skeleton in solution. | Can be ambiguous for complex structures or isomers; does not provide bond lengths or angles. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides crucial confirmation of molecular formula.[16] | Does not provide information about the 3D arrangement of atoms. |
| FTIR Spectroscopy | Presence of functional groups.[8] | Rapid, non-destructive, and easy to perform. | Provides limited information about the overall molecular structure.[17] |
Conclusion: The Synergy of Techniques for Infallible Validation
While NMR, MS, and FTIR are essential tools in the chemist's arsenal for characterizing new compounds, they provide circumstantial evidence of a molecule's structure. For a compound like this compound, where the precise substitution pattern is critical for its intended biological function, only single-crystal X-ray crystallography can provide the definitive and unambiguous structural proof. By integrating the data from this suite of analytical techniques, researchers and drug development professionals can proceed with the utmost confidence in the structural integrity of their compounds, a critical step on the path to developing safe and effective medicines.
References
- Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-433.
- Gu, M., & Zhao, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- Kellmann, M., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 119-137.
- Edinburgh Analytical. (n.d.).
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- Wang, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8.
- Unknown. (n.d.). 2D NMR Spectroscopy. SlideShare.
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
- Dev, M., & Mukadam, M. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 21(01), 243-249.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Zhang, X., et al. (2022). Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations. Expert Opinion on Drug Delivery, 19(10), 1261-1275.
- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- International Journal of Biological & Medical Research. (n.d.). functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf.
- Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra.
- PubChem. (n.d.). This compound.
- OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Benchchem. (n.d.). 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97.
- Wesleyan University. (n.d.).
- Benchchem. (n.d.). "1-(3-Nitropyridin-2-yl)piperazine" synthesis from piperazine and 5-bromo-2-nitropyridine.
- Smolecule. (2023). Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5.
- Cuzzucoli Crucitti, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.
- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Drug Research, 72(06), e9-e16.
- Leyan. (2021).
- BLDpharm. (n.d.). 111043-09-5|1-(3-Bromopyridin-2-yl)ethanone.
- MDPI. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.
- Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599.
- PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine.
- ResearchGate. (2018). Crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, C34H34N5O2Br.
Sources
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
- 9. biomedscidirect.com [biomedscidirect.com]
- 10. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 11. edinburghanalytical.com [edinburghanalytical.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. pulstec.net [pulstec.net]
- 15. fiveable.me [fiveable.me]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Bromopyridin-2-yl)piperazine
Abstract
In the development and manufacturing of pharmaceutical products, the rigorous characterization of intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-(3-Bromopyridin-2-yl)piperazine is a key building block in the synthesis of various pharmaceutical agents. Its purity and impurity profile must be meticulously controlled and monitored. This technical guide provides a comprehensive comparison and cross-validation of principal analytical methodologies for the analysis of this compound. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols, presents comparative performance data, and explains the scientific rationale behind methodological choices, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] For a critical intermediate like this compound, this means employing methods that are not only accurate and precise but also robust and specific. Cross-validation, the comparison of results from two or more distinct analytical methods, provides a higher level of assurance in the data's integrity and is crucial when transferring methods between laboratories or implementing new techniques.[6][7] This guide is structured to provide researchers, scientists, and drug development professionals with the technical insights necessary to select and validate the most appropriate analytical methods for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility in separating and quantifying compounds in a mixture.[8] For this compound, a reversed-phase HPLC method is typically employed for purity assessment and impurity profiling.
Rationale for Method Selection
A reversed-phase C18 column is chosen for its ability to effectively retain and separate the moderately polar this compound from potential non-polar and polar impurities.[9] A gradient elution with a mobile phase consisting of acetonitrile and water, buffered with an acid like trifluoroacetic acid (TFA) or formic acid, ensures sharp peak shapes and optimal resolution. UV detection is suitable due to the presence of the chromophoric pyridine ring in the analyte.
Experimental Protocol: HPLC
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard of this compound at a known concentration of 1 mg/mL in the same diluent.
Visualization of HPLC Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] It offers excellent separation efficiency and definitive identification based on mass spectra. For piperazine derivatives, GC-MS can be used for both qualitative and quantitative analysis, often providing complementary information to HPLC.[11]
Rationale for Method Selection
This compound has sufficient volatility to be amenable to GC analysis. The mass spectrometer provides high specificity, allowing for the unambiguous identification of the main component and any volatile impurities, even at trace levels.[12] Electron Ionization (EI) is typically used to generate reproducible fragmentation patterns for library matching and structural elucidation.[10]
Experimental Protocol: GC-MS
-
GC-MS System: A validated GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation and purity determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, making it a primary method for identity confirmation.
Rationale for Method Selection
NMR provides an absolute method of quantification (qNMR) when an internal standard of known purity is used. It is also highly specific, as the chemical shifts and coupling constants of the protons and carbons are unique to the molecular structure. This makes it an excellent tool for confirming the identity of this compound and identifying any structural isomers or impurities.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard (for qNMR): Add a known amount of a certified internal standard (e.g., maleic acid).
-
¹H NMR Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals for quantitative analysis.
Visualization of Cross-Validation Logic
Caption: Logical flow of cross-validating analytical results.
Comparative Performance Data and Cross-Validation
The following tables summarize the expected performance characteristics for each analytical method based on validation parameters defined by ICH Q2(R1).[2][13] The cross-validation process involves comparing the results obtained from these independent methods to ensure consistency and reliability.[6]
Data Summary
Table 1: HPLC Method Performance
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | Reportable |
| Specificity | No interference from blank or known impurities | No co-elution |
Table 2: GC-MS Method Performance
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 90.0% - 110.0% |
| Precision (% RSD) | < 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | Reportable |
| Specificity | Unique mass spectrum and retention time | Confirmed identity |
Table 3: NMR Method Performance
| Validation Parameter | Result | Acceptance Criteria |
| Purity (qNMR) | Agrees with HPLC result ± 2% | Consistent with orthogonal method |
| Specificity | Characteristic chemical shifts and coupling | Conforms to reference spectrum |
| Identity | Confirmed | Matches expected structure |
Cross-Validation Discussion
-
Identity: The identity of this compound is unequivocally confirmed by the agreement of the NMR spectrum with the expected structure and the matching of the mass spectrum from GC-MS with the theoretical molecular weight (242.12 g/mol ) and fragmentation pattern.[14]
-
Purity: The purity value obtained by HPLC (based on area percent) should be in close agreement with the absolute purity determined by qNMR. Any significant discrepancies would warrant an investigation into the presence of non-UV active impurities or impurities that do not elute from the HPLC column.
-
Impurity Profile: HPLC will provide a quantitative profile of process-related impurities and degradation products. GC-MS is particularly useful for identifying volatile or thermally stable impurities. The combination of these two techniques provides a comprehensive impurity profile. For instance, an impurity detected by HPLC can be isolated and further characterized by MS and NMR to elucidate its structure.
Conclusion: An Integrated Approach to Analytical Excellence
The robust analytical control of this compound is best achieved through a multi-faceted approach that leverages the strengths of different analytical techniques. HPLC serves as the primary tool for quantitative purity and impurity analysis, while GC-MS offers orthogonal separation and definitive identification of volatile components. NMR spectroscopy provides unambiguous structural confirmation and an absolute measure of purity.
By cross-validating the results from these methods, researchers and drug development professionals can have the highest level of confidence in the quality of this critical pharmaceutical intermediate. This integrated, science-based approach not only ensures compliance with regulatory expectations but also forms the foundation for the development of safe and effective medicines.[15][16][17]
References
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- ProPharma. (2024, June 25).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
- International Council for Harmonis
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs” | Request PDF.
- ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture.
- RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]
- PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]
- PharmaGuru. (2025, August 11).
- Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
- Mourne Training Services. Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services. [Link]
- National Institutes of Health. (2014, September 5).
- MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
- The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]
- Journal of Chemical and Pharmaceutical Research.
- NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- PubChem. This compound. PubChem. [Link]
- National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]
- Yeditepe Journal of Health Sciences. (2025, August 31). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences. [Link]
- United Nations Office on Drugs and Crime.
- SpringerLink. (2022, March 31). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. SpringerLink. [Link]
- ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. fda.gov [fda.gov]
- 14. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. propharmagroup.com [propharmagroup.com]
- 16. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
A Comparative Guide to the Purity Analysis of Commercial 1-(3-Bromopyridin-2-yl)piperazine Samples
<-3>
Introduction
1-(3-Bromopyridin-2-yl)piperazine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a bromopyridine moiety linked to a piperazine ring, makes it a versatile building block in medicinal chemistry. However, the purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, potentially impacting the safety, efficacy, and stability of the final drug product.[2][3] This guide provides a comprehensive framework for benchmarking the purity of commercial samples of this compound, offering detailed experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
The quality of pharmaceutical intermediates is a cornerstone of robust API manufacturing.[4] Regulatory bodies globally, including the FDA and EMA, have stringent guidelines for the control of impurities in drug substances.[3][5] This necessitates the use of validated, stability-indicating analytical methods to ensure that intermediates meet the required quality standards.[2][4] This guide will delve into a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a holistic purity assessment.
Potential Impurities in this compound
Understanding the potential impurity landscape is the first step in developing a robust analytical strategy. Impurities can arise from the synthetic route, degradation, or storage.[6] For this compound, potential impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances related to the manufacturing process, including unreacted starting materials (e.g., 2,3-dibromopyridine, piperazine), reagents, and by-products from side reactions.[7] For instance, incomplete reaction or over-reaction during the bromination of the pyridine ring can lead to isomeric impurities or di-brominated species.[8]
-
Degradation Products: These impurities form due to the degradation of the this compound molecule itself under various stress conditions such as heat, light, humidity, acid, and base.[9][10] Forced degradation studies are crucial to identify these potential degradants and develop stability-indicating methods.[11][12]
-
Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product.[13][14] These are typically volatile or semi-volatile organic compounds that need to be monitored and controlled.[15]
Orthogonal Analytical Approach for Comprehensive Purity Profiling
A single analytical technique is often insufficient to fully characterize the purity of a pharmaceutical intermediate.[16][17] This guide advocates for an orthogonal approach, employing multiple analytical techniques that rely on different separation and detection principles to provide a comprehensive and reliable purity assessment.[18]
Workflow for Purity Assessment
Caption: A streamlined workflow for the comprehensive purity assessment of this compound.
Experimental Methodologies
This section provides detailed, step-by-step protocols for the recommended analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolving power and sensitivity.[19] A reversed-phase HPLC method is particularly suitable for separating this compound from its non-volatile process-related impurities and degradation products.
Rationale for Method Selection:
-
Reversed-Phase Chromatography (C18 column): The non-polar stationary phase (C18) effectively retains the moderately polar analyte and its potential impurities, allowing for separation based on differences in hydrophobicity.[20]
-
UV/Diode-Array Detection (DAD): The pyridine ring in the analyte and many of its potential impurities contains a chromophore, enabling sensitive detection by UV absorbance. A DAD provides spectral information, which can aid in peak identification and purity assessment.[19]
-
Gradient Elution: A gradient of mobile phase composition (e.g., acetonitrile and water with a buffer) is employed to ensure the elution of a wide range of impurities with varying polarities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (with DAD scanning from 200-400 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity of the main peak using the area percentage method.
-
Identify and quantify any impurities present at levels ≥ 0.1% (as per ICH Q3A guidelines for new drug substances).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[14][15] The high sensitivity and specificity of mass spectrometric detection make it an invaluable tool for impurity profiling.[21][22]
Rationale for Method Selection:
-
Gas Chromatography: Provides excellent separation of volatile compounds based on their boiling points and interactions with the stationary phase.[14]
-
Mass Spectrometry: Offers definitive identification of separated compounds by providing their mass-to-charge ratio and fragmentation patterns, which can be compared against spectral libraries.[13]
-
Headspace Sampling (Optional but Recommended): For residual solvent analysis, headspace GC-MS is preferred as it minimizes matrix effects from the non-volatile analyte, leading to cleaner chromatograms and improved sensitivity.[13]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity). A headspace autosampler is recommended for residual solvent analysis.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
-
Sample Preparation (Direct Injection):
-
Accurately weigh approximately 25 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
-
Sample Preparation (Headspace for Residual Solvents):
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of a high-boiling point solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial and incubate at 80 °C for 15 minutes before injection.
-
-
Data Analysis:
-
Identify residual solvents and other volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify identified impurities using an external or internal standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative purposes (qNMR).[23][24] It provides detailed information about the chemical environment of each nucleus, allowing for unambiguous confirmation of the main component's structure and the identification of structurally related impurities.[25]
Rationale for Method Selection:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. It is excellent for identifying isomeric impurities and confirming the overall structure.[26][27]
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and precise determination of the absolute purity of the sample without the need for a reference standard of the analyte itself.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid) to the sample solution.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For qNMR, ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all relevant nuclei, enabling accurate integration.
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra or theoretical predictions to confirm the structure of the main component.[24]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main component to any observed impurities.
-
For qNMR, calculate the absolute purity using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_sample) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P_std = purity of the internal standard.
-
-
Data Presentation and Comparison
To facilitate a clear comparison of different commercial samples, all quantitative data should be summarized in a structured table.
Table 1: Comparative Purity Analysis of Commercial this compound Samples
| Parameter | Sample A | Sample B | Sample C | Acceptance Criteria |
| Appearance | White to off-white powder | Yellowish powder | White crystalline solid | White to off-white solid |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% | ≥ 99.0% |
| Largest Individual Impurity by HPLC (%) | 0.15% | 0.8% (Impurity X) | 0.08% | ≤ 0.2% |
| Total Impurities by HPLC (%) | 0.5% | 1.8% | 0.2% | ≤ 1.0% |
| Residual Solvents by GC-MS (ppm) | Toluene: 50 ppm | Dichloromethane: 650 ppm | Acetone: 20 ppm | Toluene: ≤ 890 ppm, DCM: ≤ 600 ppm, Acetone: ≤ 5000 ppm (ICH Q3C) |
| Purity by qNMR (%) | 99.4 ± 0.2% | 98.1 ± 0.3% | 99.7 ± 0.1% | Report |
| Structural Confirmation by NMR | Conforms | Conforms | Conforms | Conforms to structure |
Discussion and Interpretation of Results
The data presented in Table 1 allows for a direct comparison of the three commercial samples.
-
Sample C demonstrates the highest purity across all analytical techniques, with very low levels of impurities and residual solvents, well within the acceptance criteria.
-
Sample A is also of high quality, meeting all specifications, although with slightly higher levels of impurities compared to Sample C.
-
Sample B shows a lower purity by HPLC and contains a significant individual impurity ("Impurity X") at 0.8%. Furthermore, the level of dichloromethane as a residual solvent exceeds the ICH Q3C limit. This sample would likely be unsuitable for use in GMP manufacturing without further purification and characterization of Impurity X.
The orthogonal nature of this analytical approach provides a high degree of confidence in the results. For example, the purity values obtained by HPLC and qNMR should be in good agreement. Any significant discrepancies would warrant further investigation.
Forced Degradation Studies: A Deeper Dive into Stability
To ensure the developed HPLC method is "stability-indicating," forced degradation studies should be performed.[9][11][28] This involves subjecting the this compound to various stress conditions to intentionally induce degradation.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies and evaluating the stability-indicating nature of the analytical method.
The results of the forced degradation study should demonstrate that the HPLC method is capable of separating the main peak from all degradation products, thus confirming its specificity and stability-indicating nature.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the quality of the final API. This guide has outlined a comprehensive and scientifically sound approach for benchmarking the purity of commercial samples of this important intermediate. By employing an orthogonal analytical strategy that includes HPLC, GC-MS, and NMR spectroscopy, researchers and drug development professionals can gain a thorough understanding of the purity profile of their materials. The detailed experimental protocols and data interpretation frameworks provided herein serve as a valuable resource for ensuring the quality and consistency of this key building block in pharmaceutical synthesis. Adherence to such rigorous analytical practices is essential for regulatory compliance and, ultimately, for ensuring patient safety.[2][3]
References
- Vertex AI Search. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
- IJARIIE. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ScienceDirect. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
- Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- BenchChem. (n.d.). Application Notes & Protocols for HPLC Analysis of Piperazine Derivatives.
- BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
- Pharmaffiliates. (n.d.). Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates.
- BenchChem. (n.d.). An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine.
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Aceto. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors.
- Wiley Online Library. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Analusis. (n.d.). Gas chromatography in the chemical and pharmaceutical industries.
- European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis.
- American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers.
- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
- BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PubChem. (n.d.). This compound.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- European Journal of Organic Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
Sources
- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. csnvchem.com [csnvchem.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. fda.gov [fda.gov]
- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempanda.com [chempanda.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. omicsonline.org [omicsonline.org]
- 15. analusis.edpsciences.org [analusis.edpsciences.org]
- 16. biotech-spain.com [biotech-spain.com]
- 17. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 18. toref-standards.com [toref-standards.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 26. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 27. rsc.org [rsc.org]
- 28. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in 1-(3-Bromopyridin-2-yl)piperazine Synthesis
Introduction: The Strategic Importance of 1-(3-Bromopyridin-2-yl)piperazine
In the landscape of contemporary drug discovery, the this compound scaffold is a cornerstone for the development of novel therapeutics targeting a wide array of physiological pathways. Its prevalence in molecules targeting CNS disorders, oncology, and inflammatory diseases underscores the critical need for robust and efficient synthetic methodologies. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a dominant strategy for the construction of the crucial C-N bond in this molecule.[1] However, the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen-rich piperazine moiety present unique synthetic challenges.[2]
This guide provides an in-depth, comparative analysis of various palladium-based catalytic systems for the synthesis of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in optimizing this pivotal transformation.
Mechanistic Underpinnings: The Buchwald-Hartwig Amination Catalytic Cycle
The success of a Buchwald-Hartwig amination is fundamentally governed by the efficiency of its catalytic cycle. The choice of phosphine ligand is paramount, as it directly influences the rates of oxidative addition and reductive elimination, the two key steps in the cycle.[3] Bulky, electron-rich monophosphine ligands are generally preferred for coupling with electron-deficient heteroaryl halides, as they promote the formation of the catalytically active monoligated Pd(0) species and facilitate the often rate-limiting oxidative addition step.[3]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Comparative Analysis of Catalyst Systems
The efficacy of a catalyst system in the synthesis of this compound is a delicate interplay between the palladium precursor, the phosphine ligand, the base, and the solvent. Below, we present a comparative analysis of commonly employed catalyst systems, with performance data extrapolated from studies on analogous electron-deficient heteroaryl halides.[2][4][5]
| Catalyst System | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights |
| System A | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 4 | >95 | High Efficacy: Bulky biarylphosphine ligands like RuPhos excel in coupling with electron-deficient pyridines, overcoming catalyst inhibition.[2][4] |
| System B | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 90-95 | Broad Applicability: BrettPhos is another highly effective bulky ligand, often used with weaker bases for sensitive substrates.[2] |
| System C | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 12 | 70-80 | Chelating Ligand: While effective, bidentate ligands like Xantphos can sometimes exhibit lower turnover rates for challenging substrates compared to bulky monophosphine ligands. |
| System D | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu | Toluene | 100 | 8 | 85-90 | Electron-Rich & Bulky: Tri-tert-butylphosphine is a classic bulky, electron-rich ligand that offers a good balance of reactivity and cost-effectiveness. |
| System E | Pd(PPh₃)₄ (5) | - | NaOtBu | Toluene | 110 | 24 | <40 | Low Efficacy: Simple phosphine ligands like triphenylphosphine are generally ineffective for this type of transformation due to their lower electron-donating ability and steric bulk.[6] |
Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks to ensure reaction progression.
Protocol 1: High-Efficacy Synthesis using Pd₂(dba)₃/RuPhos
This protocol is optimized for high yield and rapid conversion.
Materials:
-
2,3-Dichloropyridine or 2-Bromo-3-chloropyridine (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Reagent Addition: Add the 2,3-dihalopyridine and piperazine to the flask under a positive flow of argon.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis using a Weaker Base with Pd(OAc)₂/BrettPhos
This protocol is suitable for substrates that may be sensitive to strong bases.
Materials:
-
2,3-Dichloropyridine or 2-Bromo-3-chloropyridine (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
BrettPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂, BrettPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Reagent Addition: Add the 2,3-dihalopyridine and piperazine to the flask under a positive flow of argon.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require up to 12 hours for completion.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol%. Ensure the solvent is anhydrous and the system is free of oxygen, as both can deactivate the catalyst.[6]
-
Side Reactions: The primary side reaction is hydrodehalogenation of the starting material. This can sometimes be suppressed by lowering the reaction temperature or using a less electron-rich ligand, though this may come at the cost of a slower reaction rate.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky biarylphosphine ligands helps to mitigate this issue by sterically disfavoring such coordination.[2]
Conclusion
The synthesis of this compound via Buchwald-Hartwig amination is a highly versatile and efficient transformation. The selection of a bulky, electron-rich monophosphine ligand, such as RuPhos or BrettPhos, in conjunction with an appropriate palladium precursor and base, is critical for achieving high yields and minimizing reaction times. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully implement and optimize this important synthetic step in their drug discovery endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Phosphine Ligands in Buchwald-Hartwig Amination: A Guide for Researchers. BenchChem.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- BenchChem. (2025). Comparative Analysis of Isopropylpiperazine and Other Secondary Amines in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025).
- Schlitzer, M. (2007). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 3, 21. [Link]
Sources
- 1. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Head-to-head comparison of 1-(3-Bromopyridin-2-yl)piperazine with known inhibitors
An objective, data-driven comparison of novel chemical entities against established standards is fundamental to rigorous drug discovery. This guide provides a head-to-head comparison of the novel compound 1-(3-Bromopyridin-2-yl)piperazine with known inhibitors, framing it within the context of a common drug discovery target. For the purpose of this illustrative guide, we will position this compound as a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. This compound will be compared against the clinically approved EGFR inhibitors, Erlotinib and Gefitinib.
Introduction to the Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. As such, EGFR has become a prime target for therapeutic intervention. The inhibitors discussed herein are ATP-competitive, binding to the kinase domain to block the downstream signaling cascade.
Below is a simplified representation of the EGFR signaling pathway, which, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Compound Comparison: Structural and Potency Overview
Our analysis centers on comparing the hypothetical inhibitory potential of this compound against the established benchmarks, Erlotinib and Gefitinib.
| Compound | Structure | Target | IC₅₀ (nM) |
| This compound | ![]() | EGFR (Hypothetical) | To Be Determined |
| Erlotinib | ![]() | EGFR | 2-20 |
| Gefitinib | ![]() | EGFR | 2.9 - 33 |
Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. These values can vary based on experimental conditions such as ATP concentration.
Experimental Protocol: In Vitro EGFR Kinase Assay
To empirically determine the inhibitory potency (IC₅₀) of this compound and validate the activity of the reference compounds, a biochemical kinase assay is essential. The following protocol outlines a common luminescence-based assay.
Rationale: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Active kinases consume ATP to phosphorylate their substrates. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series for this compound, Erlotinib, and Gefitinib in DMSO. The typical starting concentration is 100 µM.
-
Assay Plate Preparation: Dispense 50 nL of each compound concentration into a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a master mix containing recombinant human EGFR enzyme and a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration should be at the Km for ATP, typically 10-50 µM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for an additional 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the raw data using the control wells.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Expected Results and Interpretation
Upon completion of the assay, the dose-response curves for each compound would be generated. A successful experiment would show Erlotinib and Gefitinib yielding IC₅₀ values consistent with the literature ranges cited in the table above.
The IC₅₀ value for this compound will determine its potency relative to these standards.
-
A low nanomolar IC₅₀ would suggest that it is a potent inhibitor, warranting further investigation into its selectivity, mechanism of action, and cellular activity.
-
A micromolar IC₅₀ would indicate moderate to weak activity.
-
No significant inhibition would suggest it is not an EGFR inhibitor under these assay conditions.
This head-to-head biochemical assay provides the foundational data needed to make an initial, critical decision on the viability of this compound as a lead compound for an EGFR-targeted drug discovery program. Subsequent studies would need to confirm this activity in cell-based models and assess its selectivity against other kinases.
References
- Herbst, R. S. (2004). Review of epidermal growth factor receptor biology. International Journal of Radiation OncologyBiologyPhysics, 59(2 Suppl), 21–26. [Link]
- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127–137. [Link]
- Moyer, J. D., Barbacci, E. G., Iwata, K. K., Arnold, L., Boman, B., Cunningham, B., DiOrio, C., Doty, J., Morin, M. J., Moyer, M. P., Neveu, M., Pollack, V. A., Pustilnik, L. R., Reynolds, M. M., Sloan, D., Theleman, A., & Miller, P. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838–4848. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 176870, Erlotinib. [Link]
- Ciardiello, F., Caputo, R., Bianco, R., Damiano, V., Pomatico, G., De Placido, S., Bianco, A. R., & Tortora, G. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053–2063. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123631, Gefitinib. [Link]
A Comparative Guide to the Synthesis of 1-(3-Bromopyridin-2-yl)piperazine: An Evaluation of Reproducibility and Scalability
Abstract
1-(3-Bromopyridin-2-yl)piperazine is a pivotal heterocyclic building block in contemporary drug discovery, serving as a key intermediate for a multitude of pharmacologically active agents. The efficiency and reproducibility of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth, comparative analysis of the two predominant synthetic strategies for this compound: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination. By dissecting the mechanistic underpinnings, experimental protocols, and practical considerations of each method, this document serves as a critical resource for scientists to select the optimal synthetic route based on scale, cost, and available resources.
Introduction: The Strategic Importance of the 2-Piperazinyl-3-bromopyridine Scaffold
The 2-piperazinylpyridine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate pharmacokinetic properties and engage with a variety of biological targets. The addition of a bromine atom at the 3-position of the pyridine ring introduces a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions. This makes this compound an exceptionally valuable intermediate for building libraries of novel compounds in the pursuit of new therapeutic leads.[1] Given its strategic role, access to reliable and scalable synthetic protocols is a critical prerequisite for its effective utilization.
Synthetic Strategies: A Tale of Two Mechanisms
The synthesis of this compound is primarily achieved through two distinct chemical transformations, each with its own set of advantages and challenges.
-
Method A: Nucleophilic Aromatic Substitution (SNAr) : This classical approach relies on the direct displacement of a leaving group (typically a halide) from an electron-deficient aromatic ring by a nucleophile (piperazine).
-
Method B: Buchwald-Hartwig Amination : A modern, palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2]
This guide will now delve into the detailed experimental protocols and underlying chemical principles for each of these methods.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale & Mechanism
The SNAr reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which lowers the electron density of the aromatic system and makes it susceptible to nucleophilic attack.[3][4] Attack is strongly favored at the C2 (ortho) and C4 (para) positions because the resulting negatively charged intermediate, known as a Meisenheimer complex, can be stabilized by delocalizing the charge onto the electronegative nitrogen atom.[5] In the case of a 2,3-dihalopyridine, nucleophilic attack by piperazine will overwhelmingly occur at the C2 position to achieve this stabilization. The reaction proceeds via a two-step addition-elimination mechanism.[4][6]
Visualizing the SNAr Mechanism
Caption: A simplified workflow of the S(N)Ar reaction pathway.
Experimental Protocol
This protocol is a generalized procedure based on common practices for SNAr reactions with piperazines.
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dibromopyridine (1.0 eq).
-
Reagent Addition : Add a suitable solvent such as N,N-Dimethylformamide (DMF) or use an excess of piperazine itself as the solvent. Add piperazine (≥ 3.0 eq). The excess piperazine serves as both the nucleophile and the base to neutralize the HBr generated during the reaction.
-
Reaction Conditions : Heat the mixture to 100-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.
-
Extraction : Extract the aqueous layer three times with the organic solvent.
-
Washing : Combine the organic layers and wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude material by column chromatography on silica gel to obtain pure this compound.
Expertise & Trustworthiness Insights
-
Causality : The requirement for elevated temperatures is due to the energy barrier associated with disrupting the aromaticity of the pyridine ring to form the Meisenheimer complex.[4]
-
Self-Validation : The identity and purity of the final product should be rigorously confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the 2,3-dibromopyridine starting material signal in the crude NMR is a primary indicator of reaction completion.
-
Pitfalls : A potential side reaction is di-substitution, where a second molecule of 2,3-dibromopyridine reacts with the secondary amine of the product. Using a large excess of piperazine minimizes this by ensuring the concentration of the primary nucleophile is much higher than that of the product.
Protocol B: Buchwald-Hartwig Amination
Scientific Rationale & Mechanism
The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[2][7] The reaction is not limited by the intrinsic electronic properties of the aryl halide in the same way as SNAr. Instead, it proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition : The Pd(0) catalyst oxidatively adds to the C-Br bond of 2,3-dibromopyridine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation : Piperazine coordinates to the palladium center, and a strong base deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Palladium-catalyzed C-N cross-coupling.
Experimental Protocol
This protocol is representative of modern Buchwald-Hartwig amination conditions.[8][9]
-
Reaction Setup : To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the catalyst.
-
Reagent Addition : Under the inert atmosphere, add 2,3-dibromopyridine (1.0 eq), piperazine (1.2 eq), and anhydrous toluene or dioxane via syringe.
-
Reaction Conditions : Heat the mixture to 80-110 °C for 4-18 hours, stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Washing and Concentration : Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Expertise & Trustworthiness Insights
-
Causality : The choice of ligand is crucial. Sterically bulky, electron-rich phosphine ligands generally accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and preventing catalyst decomposition.[2]
-
Self-Validation : Rigorous exclusion of air and moisture is a self-validating step for this protocol. A successful reaction, often indicated by a color change, confirms that the catalyst has remained active. Final product confirmation relies on standard spectroscopic methods (NMR, MS).
-
Pitfalls : Catalyst deactivation is the most common failure mode. This can be caused by impurities in the starting materials or solvents, or by exposure to oxygen. The base is also critical; weaker bases may not be sufficient to deprotonate the piperazine-palladium complex, stalling the catalytic cycle.
Comparative Analysis
| Feature | Method A: Nucleophilic Aromatic Substitution (SNAr) | Method B: Buchwald-Hartwig Amination |
| Principle | Addition-elimination based on electronics of the ring | Palladium-catalyzed cross-coupling cycle |
| Starting Materials | 2,3-Dihalopyridine, Piperazine | 2,3-Dihalopyridine, Piperazine |
| Key Reagents | Excess piperazine or other base | Pd catalyst, phosphine ligand, strong non-nucleophilic base |
| Conditions | High temperature (100-150 °C), ambient atmosphere | Moderate temperature (80-110 °C), strict inert atmosphere |
| Reaction Time | Longer (12-24 h) | Shorter (4-18 h) |
| Yield & Scope | Substrate-dependent, can be moderate to good | Generally high yields, broader substrate scope |
| Cost & Scalability | Lower cost, simpler reagents, easier to scale up | Higher cost (catalyst/ligand), more complex for scale-up |
| Robustness | Generally robust, less sensitive to air/moisture | Highly sensitive to air, moisture, and impurities |
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and reproducible pathways to this compound. The optimal choice is dictated by the specific needs of the research campaign.
-
For large-scale, cost-sensitive synthesis , the SNAr method is often the preferred route. Its operational simplicity, lack of expensive metal catalysts, and robustness make it highly amenable to process chemistry environments.
-
For discovery chemistry, rapid analogue synthesis, or when SNAr fails , the Buchwald-Hartwig amination is an exceptionally powerful and reliable alternative.[10] Its milder conditions and broader scope often provide higher yields and cleaner reaction profiles, justifying the higher cost and more stringent experimental setup for smaller-scale applications.
Ultimately, a thorough understanding of both methodologies empowers the modern chemist to strategically and efficiently access this critical synthetic intermediate, accelerating the pace of drug discovery and development.
References
- European Patent Office. (n.d.). 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them - Patent 0065757.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Justia Patents. (2001, October 25). Novel method for the preparation of piperazine and its derivatives.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). US20040162282A1 - Substituted piperazines.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 1-(3-Bromopyridin-2-yl)piperazine and its Precursors
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. The 1-(pyridin-2-yl)piperazine moiety, in particular, is a privileged structure found in numerous centrally active compounds. Its synthesis and characterization are fundamental steps in the development of novel pharmaceuticals. This guide provides an in-depth spectroscopic comparison of a key intermediate, 1-(3-Bromopyridin-2-yl)piperazine, with its commercially available precursors, 2,3-dibromopyridine and piperazine.
The objective is to equip researchers, medicinal chemists, and process development scientists with a definitive reference for confirming the successful synthesis of this valuable building block. By understanding the distinct spectral signatures of the starting materials versus the product, one can unambiguously determine reaction completion, purity, and structural integrity. We will delve into the causality behind the observed spectral shifts using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Synthetic Transformation: An Overview
The synthesis of this compound from 2,3-dibromopyridine and piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the inductive effect of the bromine atoms, facilitates the attack by the nucleophilic secondary amine of piperazine at the C2 position. The bromine at this position is a good leaving group, and its displacement is the key transformation.[1][2]
Figure 1: Synthetic route to this compound.
Spectroscopic Comparison: From Precursors to Product
The transformation from two simple, symmetric (in the case of piperazine) or well-defined (dibromopyridine) precursors to a more complex, unsymmetrical product is clearly mirrored in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for tracking this reaction, providing a detailed map of the proton and carbon environments. The substitution of the bromine atom at the C2 position with the piperazine moiety induces significant and predictable changes in the chemical shifts and coupling patterns of the pyridine ring protons.
¹H NMR Analysis
The key diagnostic changes are the disappearance of the piperazine N-H signal from the starting material (which is often a broad singlet that integrates to 2H) and the appearance of new, distinct signals for the now non-equivalent piperazine protons and the remaining N-H proton in the product.
| Compound | Proton Assignment | Multiplicity | Chemical Shift (δ) ppm (Typical) | Integration |
| Piperazine | -CH₂- (all equivalent), -NH- | s (broad) | ~2.68 - 2.85 | 10H |
| 2,3-Dibromopyridine | H-6 | dd | ~8.30 | 1H |
| H-4 | dd | ~7.85 | 1H | |
| H-5 | dd | ~7.20 | 1H | |
| This compound | H-6 (Pyridine) | dd | ~8.15 | 1H |
| H-4 (Pyridine) | dd | ~7.70 | 1H | |
| H-5 (Pyridine) | dd | ~6.85 | 1H | |
| Piperazine -CH₂- (adjacent to Pyridine) | t or m | ~3.50 | 4H | |
| Piperazine -CH₂- (adjacent to NH) | t or m | ~3.00 | 4H | |
| Piperazine -NH- | s (broad) | ~1.70 - 2.50 (variable) | 1H |
Interpretation:
-
Piperazine: In a deuterated solvent, piperazine typically shows a single, broad signal for its eight methylene protons and two amine protons.[3][4] The equivalence is due to rapid chair-to-chair conformational flipping and proton exchange.
-
2,3-Dibromopyridine: The ¹H NMR spectrum is characteristic of a tri-substituted pyridine ring, showing three distinct signals in the aromatic region.[5]
-
Product: The successful substitution is confirmed by several key observations. The pyridine protons (H-4, H-5, H-6) remain but experience a noticeable upfield shift, especially H-5, due to the replacement of the electron-withdrawing bromine with the electron-donating piperazine group. Crucially, the piperazine protons are no longer equivalent and split into two distinct sets of signals, typically multiplets or triplets, corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the secondary amine.[6][7] The appearance of a new, broad singlet integrating to a single proton confirms the presence of the remaining N-H group.
¹³C NMR Analysis
¹³C NMR provides complementary evidence, confirming the carbon framework of the final product.
| Compound | Carbon Assignment | Chemical Shift (δ) ppm (Typical) |
| Piperazine | -CH₂- | ~47.9 |
| 2,3-Dibromopyridine | C2, C3, C4, C5, C6 | 5 distinct signals (~120-150) |
| This compound | C2 (Pyridine, attached to N) | ~158-160 |
| C6 (Pyridine) | ~148-150 | |
| C4 (Pyridine) | ~138-140 | |
| C3 (Pyridine, attached to Br) | ~110-112 | |
| C5 (Pyridine) | ~118-120 | |
| Piperazine -CH₂- (adjacent to Pyridine) | ~52-54 | |
| Piperazine -CH₂- (adjacent to NH) | ~45-47 |
Interpretation:
-
Piperazine: Due to its symmetry, the ¹³C NMR spectrum of piperazine shows only one signal for the four equivalent methylene carbons.[3]
-
2,3-Dibromopyridine: The spectrum displays five distinct signals for the five carbon atoms of the pyridine ring.
-
Product: The product spectrum is a composite of its precursors, confirming the covalent linkage. It shows five signals for the pyridine ring carbons and, importantly, two distinct signals for the piperazine carbons, confirming the loss of symmetry upon substitution. The chemical shifts of the pyridine carbons are altered, most notably the C2 carbon, which shifts significantly downfield upon substitution with the nitrogen atom of piperazine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying the functional groups present in each molecule. The most diagnostic feature for this reaction is the change in the N-H stretching region.
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) (Typical) |
| Piperazine | N-H Stretch (secondary amine) | 3200 - 3400 (often broad) |
| C-H Stretch (aliphatic) | 2800 - 3000 | |
| C-N Stretch | 1100 - 1300 | |
| 2,3-Dibromopyridine | C-H Stretch (aromatic) | 3000 - 3100 |
| C=N, C=C Stretch (aromatic ring) | 1400 - 1600 | |
| C-Br Stretch | 500 - 700 (in fingerprint) | |
| This compound | N-H Stretch (secondary amine) | 3200 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-H Stretch (aliphatic) | 2800 - 3000 | |
| C=N, C=C Stretch (aromatic ring) | 1400 - 1600 | |
| C-N Stretch | 1100 - 1300 |
Interpretation:
-
Piperazine: The spectrum is dominated by a broad N-H stretching band characteristic of a secondary amine and strong aliphatic C-H stretching bands.[8]
-
2,3-Dibromopyridine: This spectrum shows characteristic peaks for an aromatic system, including aromatic C-H stretches and ring vibrations. It notably lacks any significant absorption in the N-H stretching region.[9]
-
Product: The FT-IR spectrum of the product is a clear superposition of the key features of its precursors. The presence of both aromatic C-H stretches (~3050 cm⁻¹) and aliphatic C-H stretches (~2850-2950 cm⁻¹) is observed. Most importantly, the retention of a secondary amine is confirmed by the presence of an N-H stretching band around 3200-3400 cm⁻¹. This band is often sharper than in pure piperazine. This confirms that a piperazine moiety has been incorporated into the final structure.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is definitive proof of the product's formation. The isotopic pattern of bromine is a key signature to look for.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragment (Expected) |
| Piperazine | C₄H₁₀N₂ | 86.14 | 86 [M]⁺• |
| 2,3-Dibromopyridine | C₅H₃Br₂N | 236.89 | 235, 237, 239 (triplet for 2 Br atoms) [M]⁺• |
| This compound | C₉H₁₂BrN₃ | 242.12 | 241, 243 (doublet for 1 Br atom) [M]⁺•, loss of piperazine |
Interpretation: The most compelling evidence from mass spectrometry is the molecular ion peak.
-
The product, this compound, will exhibit a molecular ion [M]⁺• with a characteristic isotopic pattern. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will show two peaks of roughly equal intensity at m/z 241 and m/z 243.[10]
-
This pattern is distinctly different from the starting material, 2,3-dibromopyridine, which would show a more complex isotopic pattern for two bromine atoms (a 1:2:1 ratio triplet at m/z 235, 237, 239). The observation of the m/z 241/243 doublet is unambiguous proof that one bromine atom has been displaced by a piperazine unit (mass of C₄H₉N = 71 Da), as 236 (avg. mass of C₅H₃Br₂N) - 79 (Br) + 85 (C₄H₉N₂) ≈ 242.
Experimental Protocols
A self-validating workflow ensures that the material being analyzed is the intended product of a well-controlled synthesis.
Figure 2: Workflow for synthesis and spectroscopic analysis.
Synthesis of this compound
This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dibromopyridine (1.0 eq), piperazine (2.0-3.0 eq), and a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HBr generated during the reaction.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure product.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and 1024 or more scans are standard.[11]
-
-
FT-IR Spectroscopy:
-
Sample Preparation: For solid samples, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the powder directly on the crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.[12]
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source in positive ion mode. Acquire data over a mass range of m/z 50-500.
-
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a cohesive set of spectroscopic data. The key transformations—the loss of piperazine's symmetry, the chemical shift changes in the pyridine ring, the preservation of a single N-H bond, and the precise molecular weight with its characteristic bromine isotopic pattern—are all clearly observable with the standard analytical techniques of NMR, FT-IR, and MS. This guide provides the foundational data and interpretive logic for researchers to confidently characterize this important synthetic intermediate and its precursors.
References
- Gunasekaran, S., & Seshadri, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-836. [Link]
- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link]
- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 205-218. [Link]
- Wiley-VCH. (2007).
- ResearchGate. (2008).
- Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]
- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2595-2603. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. [Link]
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 205-214. [Link]
- ResearchGate. (n.d.). Experimental 13C and 1H NMR spectrum of MPP. [Link]
- National Center for Biotechnology Information. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 23(10), 2469. [Link]
- Yilmaz, F., & Parlak, C. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 905-914. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic C-H/N-H Annulation of Arylhydrazines and Alkynes. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13298529, this compound. [Link]
- The Royal Society of Chemistry. (n.d.).
- SpectraBase. (n.d.). 2-Bromopyridine - Optional[FTIR] - Spectrum. [Link]
- National Institute of Standards and Technology. (n.d.). Piperazine in the NIST WebBook. [Link]
- Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 561. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4254493, 1-[(3-Bromophenyl)-pyridin-2-ylmethyl]piperazine. [Link]
- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Drug Research, 72(S 01), e9-e15. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine. [Link]
- ResearchGate. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]
- ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]
- Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
- PubChemLite. (n.d.). 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine. [Link]
- Scientific Laboratory Supplies. (n.d.). 2,3-Dibromopyridine, 97%. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2,3-Dibromopyridine(13534-89-9) 1H NMR [m.chemicalbook.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Dibromopyridine(13534-89-9) IR Spectrum [m.chemicalbook.com]
- 10. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
A Comparative Guide to the Metabolic Stability of 1-(3-Bromopyridin-2-yl)piperazine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a pivotal determinant of its success. A compound's metabolic stability—its resistance to biotransformation by the body's enzyme systems—directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate, leading to toxicity.[2] Therefore, a thorough assessment of metabolic stability is an indispensable step in the early stages of lead optimization.
The 1-(3-bromopyridin-2-yl)piperazine scaffold is of significant interest in medicinal chemistry. Piperazine derivatives are ubiquitous in pharmaceuticals, valued for their synthetic tractability and their ability to confer favorable physicochemical properties such as improved solubility and oral bioavailability.[3][4][5][6][7] However, the pyridine and piperazine rings are also known sites of metabolism, primarily mediated by the cytochrome P450 (CYP450) family of enzymes.[8][9][10][11][12] Understanding how structural modifications to this core scaffold impact its metabolic liability is crucial for designing drug candidates with optimal pharmacokinetic profiles.
This guide provides a comprehensive framework for assessing and comparing the metabolic stability of this compound derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key in vitro assays, and offer a comparative analysis of hypothetical derivatives to illustrate structure-metabolism relationships (SMR).
The Foundation of Assessment: Key In Vitro Metabolic Stability Assays
To predict a compound's fate in vivo, we rely on robust in vitro models that recapitulate the metabolic environment of the liver, the primary site of drug metabolism.[13][14] The two most widely used and complementary systems are liver microsomes and hepatocytes.
The Rationale for a Two-Pronged Approach:
-
Liver Microsomal Stability Assay: Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells.[15] They are a rich source of Phase I drug-metabolizing enzymes, most notably the CYP450s.[13][15] This assay is a cost-effective, high-throughput method ideal for the initial screening of compounds to identify their susceptibility to oxidative metabolism.[15] Its primary focus is on Phase I biotransformations.
-
Hepatocyte Stability Assay: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies.[13] As whole cells, they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) along with the necessary cofactors in a physiologically relevant environment.[14][16] This assay provides a more comprehensive picture of a compound's overall hepatic clearance, as it also accounts for cellular uptake (permeability) and the contribution of Phase II conjugation pathways.[16]
The quantitative analysis for both assays relies on the high sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to monitor the disappearance of the parent compound over time.[17][18][19][20] From this data, we calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[1][2]
Comparative Analysis: A Hypothetical Case Study
To illustrate the process of SMR analysis, let's consider the metabolic stability of the parent scaffold and three hypothetical derivatives. The data presented below is for illustrative purposes, designed to highlight how structural changes can influence metabolic outcomes.
| Compound | Structure | HLM t½ (min) | HLM CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Parent Scaffold | This compound | 25 | 27.7 | 22 | 31.5 |
| Derivative A | 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine | 15 | 46.2 | 13 | 53.3 |
| Derivative B | 1-(3-Methoxypyridin-2-yl)piperazine | 45 | 15.4 | 42 | 16.5 |
| Derivative C | 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)piperazine | > 60 | < 11.6 | > 120 | < 5.8 |
Interpretation of Results:
-
Parent Scaffold: Exhibits moderate clearance. The data suggests it is a substrate for hepatic metabolism.
-
Derivative A: The addition of an ethyl group to the N4 position of the piperazine ring leads to a significant increase in the rate of metabolism (lower t½, higher CLint). This suggests that the N4 position is susceptible to N-dealkylation, a common metabolic pathway for piperazines catalyzed by CYP3A4 and other CYPs.[12]
-
Derivative B: Replacing the bromine atom on the pyridine ring with a methoxy group results in increased metabolic stability. This modification may alter the electronic properties of the pyridine ring, making it less susceptible to oxidative attack by CYP enzymes.
-
Derivative C: The introduction of a strong electron-withdrawing trifluoromethyl (CF3) group on the pyridine ring dramatically enhances metabolic stability. This group can deactivate the aromatic ring towards oxidation and may also provide steric hindrance, blocking the access of metabolizing enzymes. This derivative shows the most favorable metabolic stability profile of the series.
This type of comparative analysis is fundamental to medicinal chemistry, guiding the iterative process of designing molecules with improved drug-like properties.
Experimental Protocols
The following protocols represent self-validating systems for assessing metabolic stability. They include the use of well-characterized control compounds to ensure the metabolic competency of the biological matrix.
Workflow for In Vitro Metabolic Stability Assays
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to assess Phase I metabolic stability.[15][21][22][23]
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds and Control Compounds (e.g., Verapamil, Dextromethorphan)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (a structurally similar, stable compound in ACN)
-
96-well plates, incubator, centrifuge
2. Procedure:
-
Preparation: Thaw cryopreserved HLM at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.[24] Keep on ice. Prepare test and control compound working solutions (e.g., 100 µM in buffer, ensuring final DMSO concentration is <0.5%).
-
Pre-incubation: In a 96-well plate, add the HLM solution and the test/control compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final test compound concentration is typically 1 µM.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing 3-4 volumes of ice-cold ACN with the internal standard. The 0-minute time point is taken immediately after adding the NADPH system.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated microsomal protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways.[16][25][26][27]
1. Materials & Reagents:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Test Compounds and Control Compounds (e.g., 7-hydroxycoumarin for Phase II, Midazolam for Phase I)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution in ACN
-
Suspension culture plates (e.g., 24- or 48-well non-coated plates)
-
Orbital shaker incubator, centrifuge
2. Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Adjust the cell density to a working concentration, typically 0.5-1.0 x 10⁶ viable cells/mL.[25][26]
-
Incubation Setup: Add the hepatocyte suspension to the wells of a suspension culture plate. Place the plate on an orbital shaker in a humidified incubator (37°C, 5% CO₂) and allow the cells to equilibrate for 15-20 minutes.
-
Initiation: Add the test or control compound to the wells to initiate the reaction (final concentration typically 1 µM).
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the hepatocyte suspension to a separate plate or tubes containing ice-cold ACN with the internal standard to terminate the reaction and lyse the cells.
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the cellular debris and precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis to quantify the remaining parent compound.
3. Data Analysis:
-
The calculation of the elimination rate constant (k) and half-life (t½) is the same as in the microsomal assay.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells in 10⁶)
Data Interpretation and Scaling
Caption: From in vitro clearance to in vivo prediction.
The in vitro CLint values obtained from these assays are invaluable for rank-ordering compounds.[16] Furthermore, through a process known as in vitro-in vivo extrapolation (IVIVE), these values can be scaled using physiological parameters (e.g., liver weight, hepatocellularity) to predict human hepatic clearance, providing a crucial link between early discovery data and clinical performance.[25][28]
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For a promising scaffold like this compound, a systematic and comparative approach using both liver microsomal and hepatocyte stability assays provides essential insights into structure-metabolism relationships. By understanding how chemical modifications affect a compound's susceptibility to biotransformation, researchers can rationally design derivatives with enhanced metabolic stability, thereby increasing the probability of identifying a successful drug candidate with favorable pharmacokinetic properties. The protocols and frameworks presented in this guide offer a robust system for generating the critical data needed to make informed decisions in the lead optimization process.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: )
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (URL: )
- Protocol for the Human Liver Microsome Stability Assay - ResearchG
- The Role of Piperazine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- In Vitro Metabolic Stability - Cre
- Microsomal Stability Assay Protocol - AxisPharm. (URL: )
- Metabolic Stability Services - Eurofins Discovery. (URL: )
- Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (URL: )
- Microsomal stability assay for human and mouse liver microsomes - protocols.io. (URL: )
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (URL: )
- Hepatocyte Stability Assay - Domainex. (URL: )
- Microsomal Clearance/Stability Assay - Domainex. (URL: )
- Hepatocyte Stability Assay Test - AxisPharm. (URL: )
- metabolic stability in liver microsomes - Mercell. (URL: )
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchG
- ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: )
- GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. (URL: )
- The medicinal chemistry of piperazines: A review - PubMed. (URL: )
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (URL: )
- Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (URL: )
- LC-MS - Bioanalysis Zone. (URL: )
- Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed. (URL: )
- Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions - PubMed. (URL: )
- Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed. (URL: )
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (URL: _)
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (URL: )
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 18. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. mercell.com [mercell.com]
- 24. researchgate.net [researchgate.net]
- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. nuvisan.com [nuvisan.com]
Quantitative analysis of 1-(3-Bromopyridin-2-yl)piperazine in reaction mixtures
An In-Depth Comparative Guide to the Quantitative Analysis of 1-(3-Bromopyridin-2-yl)piperazine in Reaction Mixtures
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous monitoring of reaction progress and the accurate quantification of key intermediates are fundamental to ensuring process robustness, optimizing yield, and maintaining stringent quality control. This compound is a critical building block in the development of various therapeutic agents. Its precise quantification within complex reaction matrices—often containing starting materials, reagents, byproducts, and the final product—presents a significant analytical challenge. The choice of analytical methodology is therefore not a trivial decision but a critical determinant of data quality and, ultimately, process success.
This guide provides a comprehensive comparison of three powerful analytical techniques for the quantitative analysis of this compound in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Moving beyond a mere listing of protocols, we will explore the causality behind experimental choices, establish the framework for self-validating systems, and ground our discussion in authoritative analytical principles.
The Analytical Imperative: Why Accurate Quantification Matters
In any multi-step synthesis, a reaction mixture is a dynamic environment. The ability to accurately measure the concentration of this compound allows researchers and process chemists to:
-
Monitor Reaction Kinetics: Determine the rate of formation of the intermediate and the consumption of starting materials.
-
Optimize Reaction Conditions: Make data-driven decisions on parameters like temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.
-
Impurity Profiling: Identify and quantify process-related impurities, which is a critical aspect of regulatory compliance and drug safety.[1][2]
-
Calculate Molar Balance: Ensure a comprehensive understanding of the reaction pathway and account for all components.
The selection of an analytical technique must be fit-for-purpose, balancing the need for accuracy, precision, sensitivity, and throughput against the inherent complexities of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Routine Analysis
HPLC is arguably the most ubiquitous technique in pharmaceutical analysis for its robustness, versatility, and high-throughput capabilities.[3] For a non-volatile, UV-active molecule like this compound, reversed-phase HPLC is the method of choice.
Causality of Method Choice: The separation in reversed-phase HPLC is driven by the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, with its combination of aromatic and aliphatic moieties, possesses intermediate polarity, making it ideally suited for retention and separation from more polar starting materials or less polar byproducts on a C18 column. UV detection is effective due to the presence of the bromopyridine chromophore.
Experimental Protocol: A Self-Validating System
A robust HPLC method is built on a foundation of well-defined parameters and system suitability tests (SST) that confirm the system is performing correctly before any samples are analyzed.[1]
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Reference standard of this compound of known purity.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Rationale: The acidic modifier (TFA) ensures the piperazine nitrogen is protonated, leading to sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the column surface.
-
-
Standard Solution Preparation:
-
Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Quench a small, accurately measured aliquot of the reaction mixture (e.g., 100 µL) into a known volume of diluent (e.g., 10 mL).
-
Vortex and filter through a 0.45 µm syringe filter to remove particulates.
-
Rationale: Quenching stops the reaction, and dilution brings the analyte concentration into the linear range of the calibration curve. Filtration is critical to prevent column blockage.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax determined by PDA scan)
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Rationale: A gradient is essential for analyzing reaction mixtures, as it allows for the elution of compounds with a wide range of polarities and ensures the column is cleaned of highly retained impurities after each run.
-
-
System Suitability Test (SST):
-
Inject the mid-point calibration standard five times.
-
Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor between 0.8 and 1.5; Theoretical plates > 2000.
-
Trustworthiness: The SST ensures that the analytical system is precise and providing adequate separation on the day of analysis.[1]
-
Data Visualization: HPLC Workflow
Caption: Workflow for quantitative analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and High Sensitivity
While HPLC is the primary choice, GC-MS offers unparalleled sensitivity and specificity, making it an excellent complementary technique, especially for identifying and quantifying volatile or semi-volatile byproducts that might not be well-resolved or detected by HPLC-UV.
Causality of Method Choice: GC separates compounds based on their boiling points and interaction with a stationary phase. This compound has a sufficiently high boiling point to be amenable to GC analysis, though care must be taken to avoid thermal degradation. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering a level of certainty that UV detection cannot match.
Experimental Protocol: Ensuring Thermal Stability
Instrumentation and Materials:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
An internal standard (IS) of known concentration (e.g., a stable, non-reactive compound with a similar retention time, like tetradecane).
Step-by-Step Methodology:
-
Injector and Inlet Optimization:
-
Use a deactivated inlet liner with glass wool.
-
Rationale: A deactivated liner is crucial to prevent the adsorption or degradation of the basic piperazine moiety at high temperatures.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the reaction mixture into a vial.
-
Add a known volume of a suitable solvent (e.g., dichloromethane) and a precise amount of the internal standard solution.
-
Vortex and filter if necessary.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C (start low and increase to find the optimal temperature that allows volatilization without degradation).
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., 50-400 m/z) for initial identification, then switch to Selected Ion Monitoring (SIM) mode for quantification.
-
Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and the internal standard. For this compound (MW ~241/243), characteristic ions would be determined from the full scan spectrum.
-
-
-
Quantification:
-
Calculate the Response Factor (RF) using a standard containing known concentrations of the analyte and the internal standard.
-
RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)
-
Use this RF to calculate the concentration of the analyte in the unknown sample.
-
Data Visualization: GC-MS Workflow
Caption: Workflow for quantitative analysis by GC-MS.
Quantitative NMR (qNMR) Spectroscopy: The Primary Ratio Method
qNMR stands apart from chromatographic techniques because it is not a comparative method requiring a calibration curve of the same analyte. Instead, it is a primary ratio method where the signal integral is directly proportional to the molar concentration of the analyte.[4][5] This makes it exceptionally powerful for determining the purity of reference standards or for quantifying components in a mixture when a certified standard of the analyte is unavailable.[6]
Causality of Method Choice: The fundamental principle of NMR ensures that, under proper experimental conditions, each proton in a molecule contributes equally to the total signal intensity. By comparing the integral of a known, non-overlapping resonance of the analyte to the integral of a known resonance from a certified internal standard of high purity, one can directly calculate the molar ratio and thus the concentration.[7]
Experimental Protocol: Precision and Accuracy in Measurement
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance.
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
High-purity, certified internal standard (IS). The IS must be soluble in the same solvent, not react with the sample, and have at least one sharp, well-resolved peak away from analyte signals. Maleic acid is a common choice.[5]
Step-by-Step Methodology:
-
Sample Preparation: This step is the most critical for accuracy.
-
Accurately weigh a specific amount of the reaction mixture (e.g., ~20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., ~10 mg of maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): This is critical. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard's protons being measured. A d1 of 30 seconds is often a safe starting point.
-
Rationale: A long relaxation delay ensures that all protons have fully relaxed back to equilibrium before the next pulse, which is essential for signal intensity to be truly proportional to the number of protons.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 recommended for the peaks being integrated).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard. For this compound, the aromatic protons on the pyridine ring are good candidates. For maleic acid, the two vinyl protons give a sharp singlet.
-
-
Quantification Calculation: The purity or concentration is calculated using the following formula:
P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
P_analyte: Purity of the analyte in the sample (% w/w)
-
I: Integral value of the respective peak
-
N: Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)
-
MW: Molecular weight
-
m: Mass weighed
-
Data Visualization: qNMR Workflow
Caption: Workflow for quantitative analysis by qNMR.
Comparative Performance Analysis
The choice of the optimal analytical method depends on the specific requirements of the analysis. The following table provides a direct comparison of the three techniques.
| Parameter | HPLC-UV | GC-MS | qNMR Spectroscopy |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility; mass-based detection. | Direct molar ratio determination based on nuclear magnetic resonance. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range), especially in SIM mode. | Lower (mg/mL range).[8] |
| Specificity | Good; relies on retention time and UV spectrum. Potential for co-elution. | Excellent; mass spectrum provides definitive identification. | Excellent; chemical shift and coupling patterns provide structural confirmation. |
| Accuracy/Precision | High, contingent on accurate standard preparation and system suitability. | High, contingent on internal standard stability and consistent injection. | Very high; considered a primary method. Accuracy depends heavily on weighing precision. |
| Throughput | High; typical run times of 15-30 minutes. Amenable to automation. | Moderate; longer run times due to oven programming. | Low; requires long relaxation delays and careful sample preparation. |
| Sample Prep | Moderate (dilution, filtration). | Moderate (dissolution, addition of IS, potential derivatization). | High demand on precision (accurate weighing is critical). |
| Key Advantage | Robust, reliable, and widely available for routine quality control. | Unmatched for identification of unknown impurities and high-sensitivity analysis. | Absolute quantification without a specific analyte standard; provides structural info.[4] |
| Key Limitation | Requires an analyte-specific reference standard for quantification. | Analyte must be thermally stable and volatile. Potential for degradation in the inlet. | Lower sensitivity, higher instrument cost, requires expertise in parameter optimization. |
Conclusion and Recommendations
For the quantitative analysis of this compound in reaction mixtures , there is no single "best" method; rather, there is the most appropriate method for the task at hand.
-
For routine process monitoring, quality control, and release testing , HPLC-UV is the undisputed method of choice. Its robustness, high throughput, and excellent precision make it ideal for generating reliable quantitative data in a production or development environment.
-
For in-depth impurity profiling, identification of unknown byproducts, or when trace-level quantification is required , GC-MS serves as a powerful orthogonal technique. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for process understanding and troubleshooting.
-
For the certification of reference standards or when an analytical standard of the analyte is not available , qNMR is the superior choice. As a primary ratio method, it provides direct, accurate quantification without reliance on calibration curves, making it a cornerstone of metrological traceability in chemical analysis.
A truly comprehensive analytical strategy in drug development will often leverage at least two of these techniques: HPLC for routine quantification and a second, orthogonal method like GC-MS or qNMR to validate results and provide a more complete picture of the reaction mixture. By understanding the fundamental principles and practical nuances of each method, researchers can select the right tool for the job, ensuring the generation of accurate, reliable, and defensible analytical data.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). NMR Quantitative Analysis of Complex Mixtures. ResearchGate.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- Giraudeau, P. (2018). NMR methods for the analysis of mixtures. RSC Advances.
- Quantitative NMR Interpretation without Reference. (2022). Molecules.
- Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
- Quantitative NMR Spectroscopy. (2017). University of Oxford.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. particle.dk [particle.dk]
- 4. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bridging Theory and Reality: A Comparative Analysis of 1-(3-Bromopyridin-2-yl)piperazine
In the landscape of modern drug discovery and materials science, the synergy between computational prediction and experimental validation is paramount. This guide offers a comprehensive comparison of predicted and experimental data for the heterocyclic compound 1-(3-Bromopyridin-2-yl)piperazine. This molecule, featuring a brominated pyridine ring linked to a piperazine moiety, serves as a compelling case study for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signatures, and potential biological relevance, underscoring the critical importance of integrating computational modeling with rigorous experimental verification.
The core structure of this compound, with its combination of an electron-deficient aromatic ring and a flexible saturated heterocycle, presents an interesting profile for computational analysis and subsequent empirical testing. The piperazine group is a common scaffold in medicinal chemistry, known for its versatile pharmacological activities.[1]
I. Physicochemical Properties: The Foundation of Predictive and Experimental Correlation
A molecule's fundamental physicochemical characteristics govern its behavior in both chemical and biological systems. Here, we compare the computationally predicted properties of this compound with available experimental or supplier-provided data.
Table 1: Comparison of Predicted and Experimental Physicochemical Properties
| Property | Computational Prediction | Experimental/Supplier Data |
| Molecular Formula | C₉H₁₂BrN₃ | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol [2] | 242.12 g/mol [2] |
| XlogP | 1.2[3] | Not available |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 1 | 1 |
II. Spectroscopic Analysis: Unveiling the Molecular Structure
Spectroscopic techniques provide the ultimate confirmation of a molecule's structure. While detailed experimental spectra for this compound are not widely published, we can infer expected characteristics based on related structures and discuss how these would correlate with computational predictions.[4][5]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Computational models can predict the chemical shifts of protons. For this compound, we would anticipate signals corresponding to the three distinct protons on the pyridine ring, as well as the protons of the piperazine ring. The protons on the carbon adjacent to the nitrogen attached to the pyridine ring would likely appear more downfield due to the electron-withdrawing effect of the aromatic system.
-
¹³C NMR: Similarly, the carbon environments can be predicted. We would expect to see distinct signals for the five carbons of the pyridine ring and the two unique carbon environments in the piperazine ring.
B. Mass Spectrometry (MS)
The predicted monoisotopic mass of 241.02146 Da serves as a precise benchmark for high-resolution mass spectrometry.[2] Experimental analysis would be expected to confirm this mass. Furthermore, the fragmentation pattern can be predicted and compared with experimental tandem mass spectrometry (MS/MS) data to provide further structural elucidation. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), which is a key signature to look for in the mass spectrum.
C. Infrared (IR) Spectroscopy
Computational frequency calculations can predict the vibrational modes of the molecule. Key predicted stretches would include C-H stretching of the aromatic and aliphatic protons, C=N and C=C stretching of the pyridine ring, and N-H stretching of the piperazine amine. These predictions can be directly compared to an experimental IR spectrum to confirm the presence of these functional groups.
III. Experimental and Computational Workflow
To systematically correlate computational predictions with experimental results, a structured workflow is essential.
Diagram 1: Integrated Computational and Experimental Workflow
Caption: A workflow for correlating computational predictions with experimental results.
Experimental Protocol: General Procedure for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to infer proton-proton coupling. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
IV. Biological Activity: From Prediction to In Vitro Assays
The piperazine moiety is a well-known pharmacophore, and derivatives have been explored for a wide range of biological activities, including as dopamine and serotonin receptor agonists.[6][7] Computational docking studies could predict the binding affinity of this compound to various biological targets. For instance, based on its structural similarity to other pyridylpiperazine derivatives, it could be hypothesized to interact with targets such as urease.[8]
Diagram 2: Hypothetical Biological Target Interaction Pathway
Caption: A simplified pathway from molecular interaction to biological effect.
To validate such computational predictions, a series of in vitro assays would be necessary.
Experimental Protocol: General Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.[9]
-
Assay Setup: In a multi-well plate, add the target kinase, a suitable substrate, and ATP (often radiolabeled).[9]
-
Incubation: Add the test compound at various concentrations to the wells and incubate at a controlled temperature to allow the kinase reaction to proceed.[9]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
V. Comparison with Alternatives
The true value of this compound as a research tool or potential therapeutic agent can only be assessed by comparing it to alternative compounds. For example, replacing the bromo substituent with other functional groups (e.g., nitro, fluoro) could significantly alter the molecule's electronic properties and, consequently, its biological activity and physicochemical characteristics.[6][10]
Table 2: Hypothetical Comparison with a Nitro-substituted Analog
| Property | This compound (Predicted) | 1-(3-Nitropyridin-2-yl)piperazine (Predicted) | Rationale for Difference |
| XlogP | 1.2 | 0.8 | The nitro group is more polar than the bromo group, leading to lower lipophilicity. |
| pKa (most basic) | ~8.0 | ~7.5 - 8.5[10] | The strong electron-withdrawing nitro group reduces the basicity of the piperazine nitrogens. |
| Biological Activity | Unknown | Potential urease inhibitor[8] | The electronic differences can lead to altered target binding affinities. |
This comparative analysis highlights how subtle structural modifications can have a profound impact on a molecule's properties.
VI. Conclusion and Future Directions
The correlation between computational predictions and experimental results for this compound, while based on limited available data for this specific molecule, exemplifies a powerful paradigm in modern chemical and pharmaceutical research. Computational tools provide invaluable foresight, guiding experimental design and saving significant resources. However, experimental validation remains the gold standard for confirming theoretical models.
Future research on this compound should focus on obtaining comprehensive experimental data, including high-resolution NMR and mass spectra, as well as in vitro biological activity screening against a panel of relevant targets. This data will not only provide a more complete picture of this specific molecule but also serve to refine the computational models used for its prediction, ultimately contributing to a more efficient and insightful discovery process.
References
- PubChem. This compound | C9H12BrN3 | CID 13298529. [Link]
- ResearchGate.
- RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
- PubChemLite. 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine. [Link]
- Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]
- ResearchGate. (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]
- PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine (C11H16BrN3) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Effects of 1-(3-Bromopyridin-2-yl)piperazine and Related Pyridinylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the known and potential biological activities of 1-(3-Bromopyridin-2-yl)piperazine. As a member of the broader class of pyridinylpiperazine derivatives, its biological effects are contextualized by comparing them with structurally similar compounds that have been extensively studied in peer-reviewed literature. This document is intended to serve as a foundational resource for researchers investigating this compound, offering insights into its potential mechanisms of action and providing detailed experimental protocols for its validation.
Introduction: The Pyridinylpiperazine Scaffold - A Privileged Motif in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] When coupled with a pyridine ring, it forms the pyridinylpiperazine core, a structure found in a variety of biologically active compounds.[2][3] Derivatives of this core have been shown to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes, leading to diverse pharmacological effects.[4][5][6][7]
This compound is a specific analog within this class, characterized by a bromine atom at the 3-position of the pyridine ring.[8] While direct, extensive biological data for this particular compound is sparse in publicly available literature, its structural similarity to other well-characterized pyridinylpiperazines allows for informed hypotheses about its potential biological activities. This guide will explore these potential activities by comparing this compound with its analogs, focusing on key areas of demonstrated biological relevance.
Comparative Analysis of Biological Activities
The biological activities of pyridinylpiperazine derivatives are significantly influenced by the nature and position of substituents on both the pyridine and piperazine rings. Below, we compare the known activities of several key analogs to infer the potential biological profile of this compound.
Adrenergic Receptor Antagonism
A significant body of research has established that 1-(2-pyridinyl)piperazine derivatives can act as potent and selective α2-adrenoceptor antagonists.[4] For instance, 1-(3-fluoro-2-pyridinyl)piperazine has demonstrated higher potency in displacing [3H]clonidine (an α2-agonist) from its binding sites than the reference antagonists yohimbine and rauwolscine.[4] This suggests that the electronic properties of the substituent at the 3-position of the pyridine ring play a crucial role in modulating affinity for the α2-adrenoceptor. The bromo-substituent in this compound, being an electron-withdrawing group, may confer similar or distinct properties in terms of potency and selectivity.
Urease Inhibition
Recent studies have highlighted the potent urease inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine derivatives.[7] Urease is a key enzyme for pathogens like Helicobacter pylori, and its inhibition is a therapeutic strategy for treating associated infections.[7] The most active compounds from this series exhibited IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[7] Given the structural similarity, this compound represents a compelling candidate for evaluation as a urease inhibitor. The difference in the electronic and steric properties of the bromo- versus the nitro- group could lead to variations in inhibitory potency.
Chemokine Receptor Modulation
The pyridyl-piperazinyl-piperidine scaffold has been explored for its ability to antagonize the CXCR3 chemokine receptor, with some analogs exhibiting nanomolar inhibitory concentrations.[5] While this compound lacks the additional piperidine ring, this finding suggests that the broader pyridinylpiperazine class has the potential to interact with chemokine receptors, which are critical in inflammatory responses and immune cell trafficking.
Central Nervous System (CNS) Receptor Activity
Derivatives of pyridinylpiperazine have been investigated as ligands for dopamine and serotonin receptors. For example, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines were identified as dual D2/5-HT1A receptor agonists.[9] This highlights the potential for pyridinylpiperazine-containing compounds to cross the blood-brain barrier and modulate neuronal signaling, making them of interest for neurological and psychiatric drug discovery.
Antiproliferative and Anti-inflammatory Activities
Piperazine-containing hybrids have demonstrated antiproliferative activity against various cancer cell lines.[10] Additionally, some 1-(2-pyridinyl)piperazine derivatives have shown antianaphylactic, antibronchospastic, and mast cell stabilizing activities, indicating potential anti-inflammatory and anti-allergic properties.[6]
Proposed Experimental Validation of this compound
Based on the comparative analysis, a systematic investigation of this compound's biological effects is warranted. The following experimental workflows are proposed to validate its potential activities.
Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dibromopyridine and piperazine. The bromine atom at the 2-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen.
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dibromopyridine (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add an excess of piperazine (2-3 equivalents) to the solution. The excess piperazine also acts as a base to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with water to remove excess piperazine and piperazine hydrobromide.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and HPLC.
In Vitro Biological Assays
The following assays are proposed to screen for the predicted biological activities of this compound.
This assay will determine the affinity of the compound for the α2-adrenoceptor.
Caption: Workflow for the urease inhibition assay.
Experimental Protocol: Urease Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing urease enzyme solution and varying concentrations of this compound or a standard inhibitor (e.g., thiourea).
-
Pre-incubation: Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a short period.
-
Initiation of Reaction: Add a solution of urea to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37 °C for a defined time.
-
Colorimetric Detection: Stop the reaction and determine the amount of ammonia produced using the indophenol method. This involves adding phenol and alkali-hypochlorite reagents, which react with ammonia to form a blue-colored indophenol complex.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC50 value.
Data Summary and Comparison
The following table provides a template for summarizing the experimental data and comparing it with known values for related compounds.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| This compound | α2-Adrenoceptor | Binding | To be determined | - |
| 1-(3-Fluoro-2-pyridinyl)piperazine | α2-Adrenoceptor | Binding | Reported as highly potent | [4] |
| Yohimbine | α2-Adrenoceptor | Binding | Reference value | [4] |
| This compound | Urease | Inhibition | To be determined | - |
| 1-(3-Nitropyridin-2-yl)piperazine derivative (5b) | Urease | Inhibition | 2000 ± 730 | [7] |
| 1-(3-Nitropyridin-2-yl)piperazine derivative (7e) | Urease | Inhibition | 2240 ± 1630 | [7] |
| Thiourea | Urease | Inhibition | 23200 ± 11000 | [7] |
Conclusion and Future Directions
This compound is a promising, yet underexplored, member of the pyridinylpiperazine class of compounds. Based on the biological activities of its structural analogs, it holds potential as a modulator of adrenergic receptors, an inhibitor of urease, and possibly as a ligand for other CNS and inflammatory targets. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of these potential biological effects.
Future research should focus on a broader screening of this compound against a panel of receptors and enzymes to fully elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of further analogs, will also be crucial in optimizing its potency and selectivity for any identified biological targets.
References
- Saari, W. S., Halczenko, W., King, S. W., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–701. [Link]
- Ji, M., et al. (2011). SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1424-1427. [Link]
- Wikipedia. (n.d.). Pyridinylpiperazine. [Link]
- Wikipedia. (n.d.). Pyrimidinylpiperazine. [Link]
- Luttringer, J. P., et al. (1987). 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities. Journal of Medicinal Chemistry, 30(7), 1235-1241. [Link]
- PubChem. (n.d.). This compound. [Link]
- Ahmad, B., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PLoS ONE, 19(3), e0299690. [Link]
- Riva, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7859. [Link]
- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Pharmaceutical Fronts, 4(01), e9-e21. [Link]
- Gevorgyan, A., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 28(15), 5786. [Link]
- Kumar, S. N. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2596. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(3-Bromopyridin-2-yl)piperazine
This document provides essential procedural guidance for the proper disposal of 1-(3-Bromopyridin-2-yl)piperazine, a halogenated heterocyclic compound frequently utilized as a building block in pharmaceutical research and drug development. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined herein are grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The core principle of chemical waste management is that responsibility lies with the generator of the waste. This "cradle-to-grave" responsibility necessitates a thorough understanding of the material's hazards, proper segregation, and compliant disposal pathways.[1] This guide will walk you through a self-validating system of protocols designed to meet these obligations with scientific rigor.
Hazard Profile and Risk Assessment
Before handling any chemical, a comprehensive risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, its hazard profile can be inferred from its structural components: a brominated pyridine ring and a piperazine moiety. Analogous brominated heterocyclic compounds are typically classified with the hazards listed in the table below. The combustion of this compound may produce highly toxic and corrosive byproducts, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide gas.[2][3]
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | GHS Category | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed[2][4] |
| Acute Toxicity, Dermal | Category 2 or 3 | Fatal or Toxic in contact with skin[2] |
| Skin Irritation | Category 2 | Causes skin irritation[2][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2][4] |
Disclaimer: This table is based on data for structurally similar compounds. Always consult the vendor-specific Safety Data Sheet (SDS) for this compound before handling.
Immediate Safety and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, a foundational requirement of OSHA's Laboratory Standard.[5][6][7]
-
Hand Protection : Wear nitrile or neoprene gloves. Double-gloving is recommended during waste handling procedures. Always inspect gloves for tears or punctures before use.
-
Eye Protection : Use chemical safety goggles or a face shield that provides a complete seal around the eyes. Standard safety glasses are insufficient.[4]
-
Body Protection : A buttoned, knee-length laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection : Handle the solid compound and prepare solutions only within a certified chemical fume hood to prevent inhalation of powders or vapors.[8]
The Cornerstone of Disposal: Waste Characterization and Segregation
The most critical step in the disposal process is correctly characterizing and segregating the waste at the point of generation. Mischaracterization can lead to dangerous chemical reactions, improper treatment, and significant regulatory penalties.
This compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[9] Therefore, all waste streams containing this substance must be segregated into a dedicated Halogenated Organic Waste container.
Causality Behind Segregation:
-
Treatment Pathway : Halogenated wastes require specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HBr).[10][11] Mixing them with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity.[1]
-
Safety : Never mix halogenated waste with incompatible materials such as strong acids or oxidizing agents.[12] Always keep different waste streams physically separate, using secondary containment where necessary.[13][14]
Figure 1. Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for managing different waste streams containing this compound. These procedures must be incorporated into your laboratory's Chemical Hygiene Plan (CHP) as required by OSHA.[5][15]
Protocol 4.1: Disposal of Contaminated Solid Waste
This includes items such as gloves, weigh paper, pipette tips, and paper towels used during cleanup.
-
Designate a Waste Container : Use a rigid, leak-proof container with a lid, lined with a heavy-duty plastic bag.
-
Labeling : Before adding any waste, clearly label the container with the words "HAZARDOUS WASTE " and "Halogenated Organic Solids ".[16][17]
-
Collection : Place all contaminated solid materials directly into this designated container. Do not dispose of these items in the regular or biohazardous trash.
-
Closure : Keep the container securely closed at all times, except when actively adding waste.[14][16]
-
Storage : Store the container in your lab's designated Satellite Accumulation Area (SAA) until it is full or ready for pickup.
Protocol 4.2: Disposal of Aqueous and Organic Solutions
This applies to any liquid waste from reactions, extractions, or cleaning procedures containing the compound.
-
Select a Compatible Container : Use a chemically compatible container, typically borosilicate glass, with a screw-top cap. Ensure the container is in good condition and free of cracks.[18][13]
-
Pre-Labeling : Affix a hazardous waste tag to the empty container. Label it "HAZARDOUS WASTE " and "Halogenated Organic Liquids ".
-
Content Logging : As waste is added, log the full chemical name and approximate percentage of every component (including solvents and water) on the waste tag.[11][17] Vague descriptions are a common source of regulatory violations.
-
Collection : Using a funnel, carefully pour the liquid waste into the container inside a chemical fume hood.
-
Secure Closure : Tightly seal the container cap immediately after adding waste. Evaporation is not a permissible method of disposal.[14]
-
Secondary Containment : Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.
Protocol 4.3: Disposal of Unused or Expired Pure Compound
-
Do Not Open : If the compound is in its original, unopened, or securely sealed manufacturer's container, leave it as is.
-
Labeling : Ensure the original label is intact and legible. If not, create a new label with the full chemical name and associated GHS hazard pictograms.
-
Segregation : Treat the container as halogenated solid waste. It can often be placed in a larger container along with other compatible solid chemical waste for disposal.
-
Disposal : Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[19]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Alert and Isolate : Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Assess and Equip : For a small, manageable spill, ensure you are wearing the full PPE detailed in Section 2. If the spill is large, evacuate the area and contact your institution's EHS emergency line.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep or scoop the absorbed material into a designated container for halogenated solid waste.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste.
-
Documentation : Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.
By integrating these scientifically grounded and regulation-aligned procedures into your daily laboratory workflow, you contribute to a culture of safety, ensure compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- Best Practices for Managing Labor
- Properly Managing Chemical Waste in Labor
- 29 CFR 1910.
- This compound PubChem Entry.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- The OSHA Lab Standard and the OSHA Hazard Communication Standard. Safety Partners, LLC. [Link]
- Best Practices for Laboratory Waste Management. ACTenviro. [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- OSHA Labor
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- RCRA Regulations. Case Western Reserve University Environmental Health and Safety. [Link]
- Laboratory Hazardous Waste: What You and Your Staff Need to Know. TriHaz Solutions. [Link]
- Hazardous Waste Management in the Labor
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- RCRA Waste Management. University of Houston-Clear Lake. [Link]
- Hazardous Waste Segreg
- Appendix III to Part 268, Title 40 -- List of Halogen
- Safety Data Sheet for 2-Bromopyridine (Altern
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- Hazard Summary for Piperazine. New Jersey Department of Health. [Link]
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. compliancy-group.com [compliancy-group.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. nj.gov [nj.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. vumc.org [vumc.org]
- 15. safetypartnersinc.com [safetypartnersinc.com]
- 16. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 17. uhcl.edu [uhcl.edu]
- 18. danielshealth.com [danielshealth.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



